molecular formula C16H14IN3O7 B1204485 DNP-INT CAS No. 69311-70-2

DNP-INT

Numéro de catalogue: B1204485
Numéro CAS: 69311-70-2
Poids moléculaire: 487.20 g/mol
Clé InChI: JWEBDWJHYHAROA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

inhibitor of plastoquinol-plastocyanin oxidoreductase complex

Propriétés

IUPAC Name

4-(2,4-dinitrophenoxy)-3-iodo-2-methyl-1-nitro-5-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14IN3O7/c1-8(2)11-7-12(19(23)24)9(3)15(17)16(11)27-14-5-4-10(18(21)22)6-13(14)20(25)26/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEBDWJHYHAROA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1I)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14IN3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00219372
Record name 2-Iodo-6-isopropyl-3-methyl-2',4,4'-trinitrodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00219372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69311-70-2
Record name 2-Iodo-6-isopropyl-3-methyl-2',4,4'-trinitrodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069311702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Iodo-6-isopropyl-3-methyl-2',4,4'-trinitrodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00219372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of DNP-INT in Photosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dinitrophenyl-2'-iodo-3'-methyl-4'-nitro-6'-isopropylphenyl ether (DNP-INT) is a potent and widely utilized inhibitor in the study of photosynthetic electron transport. As a quinone analog, it serves as a critical tool for dissecting the intricate processes of the photosynthetic electron transport chain (PETC). This guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action

This compound functions as a competitive inhibitor of plastoquinol (PQH2) oxidation at the cytochrome b6f complex, a central component of the photosynthetic electron transport chain.[1][2] The cytochrome b6f complex facilitates electron transfer from photosystem II (PSII) to photosystem I (PSI) and is coupled to proton translocation across the thylakoid membrane, which drives ATP synthesis.

The specific binding site for this compound is the Qo site of the cytochrome b6f complex.[3][4][5][6] This site is where plastoquinol normally binds to be oxidized, releasing two electrons and two protons. By competitively binding to the Qo site, this compound effectively blocks the docking of plastoquinol, thereby halting the transfer of electrons to the Rieske iron-sulfur protein and subsequently to cytochrome f and plastocyanin. This inhibition disrupts the linear electron flow from PSII to PSI.

Recent studies have revealed a more nuanced action, suggesting that the inhibitory activity of this compound can be influenced by environmental factors such as irradiance and the accumulation of protons in the thylakoid lumen.[2][7][8] Some evidence indicates that this compound may not achieve a complete blockage of the PETC in intact systems, but rather significantly slows down the rate of electron transport.[7]

G cluster_PSII Photosystem II (PSII) cluster_Cytb6f Cytochrome b6f Complex cluster_PSI Photosystem I (PSI) PSII P680 Pheo Pheophytin PSII->Pheo QA QA Pheo->QA QB QB QA->QB PQ_pool Plastoquinone (PQ) Pool QB->PQ_pool PQH2 Qo Qo Site Rieske Rieske FeS Qo->Rieske Cytf Cytochrome f Rieske->Cytf PC Plastocyanin (PC) Cytf->PC Qi Qi Site PSI_node P700 Fd Ferredoxin PSI_node->Fd FNR FNR Fd->FNR NADPH NADPH FNR->NADPH NADP NADP+ NADP->FNR PQ_pool->Qo PQH2 PC->PSI_node DNP_INT This compound DNP_INT->Qo Inhibits

Caption: this compound inhibits the photosynthetic electron transport chain.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified in various studies. The following table summarizes key quantitative data regarding its mechanism of action.

ParameterValueOrganism/SystemConditionsReference
Binding Affinity (Kd) 1.4 nMPurified Cytochrome b6f-[1]
IC50 ~0.1 µMPea thylakoidsLow light[3][4]
IC50 ~0.4 µMPea thylakoidsHigh light[3][4]
Inhibition of Electron Flow 50%Chloroplasts0.5 µM this compound[1]
Inhibition of Electron Flow 100%Chloroplasts5 µM this compound[1]
Inhibition of CO2 Fixation ~30%Intact leaf discs10 µM this compound[7]

Detailed Experimental Protocols

Isolation of Thylakoid Membranes

A prerequisite for many in vitro assays of photosynthetic electron transport is the isolation of functional thylakoid membranes. The following is a generalized protocol adaptable for various plant species.

Materials:

  • Fresh plant leaves (e.g., spinach, pea)

  • Grinding Buffer (GB): 0.4 M sorbitol, 20 mM Tricine-KOH (pH 7.8), 5 mM MgCl2, 5 mM EDTA

  • Wash Buffer: 0.3 M sorbitol, 20 mM Tricine-KOH (pH 7.8), 5 mM MgCl2

  • Resuspension Buffer: Same as Wash Buffer

  • Blender, cheesecloth, centrifuge, and refrigerated rotor

Procedure:

  • Harvest fresh, healthy leaves and keep them on ice.

  • De-vein the leaves and cut them into small pieces.

  • Homogenize the leaf tissue in ice-cold Grinding Buffer using a blender with short bursts to prevent heating.

  • Filter the homogenate through multiple layers of cheesecloth into a chilled beaker.

  • Centrifuge the filtrate at low speed (e.g., 200 x g) for 2 minutes to pellet cell debris.

  • Carefully transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 4,000 x g) for 10 minutes to pellet the chloroplasts.

  • Discard the supernatant and gently resuspend the chloroplast pellet in a hypotonic buffer (e.g., 20 mM Tricine-KOH pH 7.8, 5 mM MgCl2) to induce osmotic lysis and release thylakoids.

  • Centrifuge the lysed chloroplasts at 4,000 x g for 10 minutes to pellet the thylakoid membranes.

  • Wash the thylakoid pellet with Wash Buffer and repeat the centrifugation.

  • Resuspend the final thylakoid pellet in a minimal volume of Resuspension Buffer.

  • Determine the chlorophyll concentration spectrophotometrically and adjust to the desired concentration for subsequent experiments.

G start Start: Fresh Leaves homogenize Homogenize in Grinding Buffer start->homogenize filter Filter through Cheesecloth homogenize->filter centrifuge1 Low-Speed Centrifugation (Pellet Debris) filter->centrifuge1 centrifuge2 High-Speed Centrifugation (Pellet Chloroplasts) centrifuge1->centrifuge2 Supernatant lysis Osmotic Lysis in Hypotonic Buffer centrifuge2->lysis centrifuge3 Centrifugation (Pellet Thylakoids) lysis->centrifuge3 wash Wash Thylakoid Pellet centrifuge3->wash resuspend Resuspend in Resuspension Buffer wash->resuspend end End: Isolated Thylakoids resuspend->end

Caption: Workflow for the isolation of thylakoid membranes.
Measurement of Oxygen Evolution

The effect of this compound on PSII activity can be directly measured by monitoring the rate of oxygen evolution using a Clark-type oxygen electrode.

Materials:

  • Isolated thylakoid membranes

  • Assay Buffer: 0.1 M sorbitol, 10 mM K2HPO4 (pH 7.6), 20 mM NaCl, 4 mM MgCl2

  • Artificial electron acceptor (e.g., 1 mM 2,6-dichloro-p-benzoquinone, DCBQ)

  • This compound stock solution (in DMSO or ethanol)

  • Clark-type oxygen electrode system with a temperature-controlled chamber and light source

Procedure:

  • Calibrate the oxygen electrode according to the manufacturer's instructions.

  • Add the Assay Buffer to the electrode chamber and allow it to equilibrate to the desired temperature (e.g., 25°C).

  • Add the artificial electron acceptor to the chamber.

  • Add the thylakoid suspension to the chamber to a final chlorophyll concentration of 10-20 µg/mL.

  • Record the baseline rate of oxygen consumption in the dark.

  • Illuminate the chamber with a saturating light source and record the rate of oxygen evolution.

  • Introduce a specific concentration of this compound to the chamber and incubate for a short period in the dark.

  • Repeat the light and dark measurements to determine the effect of the inhibitor on oxygen evolution.

  • Repeat with a range of this compound concentrations to determine the IC50 value.

G start Start: Calibrate O2 Electrode add_buffer Add Assay Buffer and Equilibrate start->add_buffer add_acceptor Add Electron Acceptor add_buffer->add_acceptor add_thylakoids Add Thylakoid Suspension add_acceptor->add_thylakoids dark_rate1 Measure Dark Respiration Rate add_thylakoids->dark_rate1 light_rate1 Measure Light-Induced O2 Evolution (Control) dark_rate1->light_rate1 add_inhibitor Add this compound light_rate1->add_inhibitor dark_rate2 Measure Dark Respiration Rate (Inhibited) add_inhibitor->dark_rate2 light_rate2 Measure Light-Induced O2 Evolution (Inhibited) dark_rate2->light_rate2 end End: Calculate % Inhibition light_rate2->end

Caption: Workflow for measuring oxygen evolution with an oxygen electrode.
Chlorophyll a Fluorescence Measurement

Chlorophyll fluorescence provides a non-invasive method to probe the efficiency of PSII photochemistry and the redox state of the primary quinone acceptor, QA.

Materials:

  • Intact leaves, algal cells, or isolated thylakoids

  • Pulse-Amplitude-Modulated (PAM) fluorometer

  • This compound solution

Procedure:

  • Dark-adapt the sample for at least 20-30 minutes.

  • Measure the minimal fluorescence (Fo) using a weak measuring beam.

  • Apply a saturating pulse of light to measure the maximal fluorescence (Fm).

  • Calculate the maximum quantum yield of PSII photochemistry as Fv/Fm = (Fm - Fo) / Fm.

  • Treat the sample with this compound at the desired concentration.

  • After an incubation period, repeat the measurements of Fo and Fm.

  • For light-adapted samples, the effective quantum yield of PSII (Y(II)) can be measured. Illuminate the sample with actinic light to reach a steady-state fluorescence (Fs). Apply a saturating pulse to determine the maximum fluorescence in the light-adapted state (Fm'). Y(II) is calculated as (Fm' - Fs) / Fm'.

  • Compare the fluorescence parameters before and after this compound treatment to assess the inhibitory effect. An increase in Fo and a decrease in Fv/Fm are indicative of inhibition of electron transport downstream of PSII.

G start Start: Dark-Adapt Sample measure_fo_fm Measure Fo and Fm (Control) start->measure_fo_fm calculate_fvfm Calculate Fv/Fm (Control) measure_fo_fm->calculate_fvfm add_inhibitor Treat with this compound calculate_fvfm->add_inhibitor measure_fo_fm_inhibited Measure Fo and Fm (Inhibited) add_inhibitor->measure_fo_fm_inhibited calculate_fvfm_inhibited Calculate Fv/Fm (Inhibited) measure_fo_fm_inhibited->calculate_fvfm_inhibited end End: Compare Parameters calculate_fvfm_inhibited->end

Caption: Workflow for chlorophyll a fluorescence measurement.

Conclusion

This compound is a powerful tool for the investigation of photosynthetic electron transport, specifically targeting the Qo site of the cytochrome b6f complex. Its mechanism as a competitive inhibitor of plastoquinol oxidation is well-established, although recent findings highlight the influence of experimental conditions on its efficacy. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and scientists to effectively utilize this compound in their studies of photosynthesis and for professionals in drug development to understand the principles of targeting electron transport chains. Careful consideration of the experimental system and conditions is crucial for the accurate interpretation of results obtained using this inhibitor.

References

The Role of DNP-INT in Plant Physiology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNP-INT, or 2,4-dinitrophenyl ether of iodonitrothymol, is a potent and widely utilized inhibitor in the field of plant physiology. Its primary and most well-characterized role is the specific inhibition of the photosynthetic electron transport chain (PETC). By competitively binding to the quinol oxidation (Qo) site of the cytochrome b6f complex, this compound effectively blocks the oxidation of plastoquinol, thereby impeding the flow of electrons from Photosystem II (PSII) to Photosystem I (PSI). This targeted inhibition makes this compound an invaluable tool for dissecting the intricate mechanisms of photosynthesis, studying the regulation of the PETC, and investigating the generation and signaling of reactive oxygen species (ROS) within the chloroplast. This technical guide provides a comprehensive overview of the core functions of this compound, detailed experimental protocols for its application, a summary of quantitative data on its effects, and a visualization of its impact on photosynthetic signaling pathways.

Introduction

The photosynthetic electron transport chain is a fundamental process in plants, converting light energy into chemical energy in the form of ATP and NADPH. The cytochrome b6f complex is a central component of this chain, mediating electron transfer from plastoquinol to plastocyanin and contributing to the generation of the proton motive force that drives ATP synthesis. Chemical inhibitors that target specific components of the PETC are essential for elucidating the function and regulation of this vital process.

This compound has emerged as a key inhibitor for studying the cytochrome b6f complex. Unlike some other inhibitors, it is relatively stable and specific in its action. Its application allows researchers to investigate the consequences of a blocked PETC, including the over-reduction of the plastoquinone pool and the subsequent production of ROS, which are now recognized as important signaling molecules in plants. Understanding the precise effects of this compound is crucial for interpreting experimental results and for its potential application in the development of compounds that modulate plant growth and stress responses.

Mechanism of Action

This compound functions as a competitive inhibitor of plastoquinol oxidation at the cytochrome b6f complex. It binds to the Qo site, which is the catalytic site for plastoquinol oxidation on the lumenal side of the thylakoid membrane. This binding event prevents the transfer of electrons from plastoquinol to the Rieske iron-sulfur protein and cytochrome f, thereby halting the linear electron flow to PSI.

The inhibition of the PETC by this compound leads to an accumulation of reduced plastoquinol (PQH2) and an over-reduced state of the intersystem electron carriers. This condition promotes the formation of reactive oxygen species, particularly superoxide radicals (O2•−), through the interaction of molecular oxygen with the reduced components of the PETC. Superoxide is then rapidly dismutated to hydrogen peroxide (H2O2), a more stable ROS molecule that can act as a signaling messenger within the chloroplast and to the nucleus, triggering a range of physiological responses.

Quantitative Data on the Effects of this compound

The inhibitory effects of this compound on photosynthetic parameters have been quantified in various studies. The following tables summarize key quantitative data.

Table 1: Inhibitory Constants and Concentrations of this compound

ParameterValuePlant/SystemReference
Kd (Dissociation Constant) 1.4 nMPurified cytochrome b6f complex[Source 1]
IC50 (Electron Flow Inhibition) 0.5 µMIsolated thylakoids (water to NADP)[Source 2]
Concentration for Complete Inhibition 5 µMIsolated thylakoids (water to methylviologen)[Source 2]

Table 2: Effects of this compound on Photosynthetic Electron Transport and Chlorophyll Fluorescence

ParameterTreatmentEffectPlant/SystemReference
Electron Transport Rate (ETR) 5 µM this compoundComplete inhibition of photoreduction of methylviologenIsolated pea thylakoids[Source 3]
Oxygen Evolution 5 µM this compoundReduction to a constant, low levelIsolated pea thylakoids[Source 3]
P700+ re-reduction 10 µM this compoundIncomplete inhibition, suggesting some electron flow to PSIIsolated thylakoids and intact leaves[Source 4]
Fv/Fm (Maximal quantum yield of PSII) Increasing this compoundNo significant direct effect on PSII photochemistryVarious-
qP (Photochemical quenching) Increasing this compoundDecrease due to over-reduction of the PQ poolVarious-
NPQ (Non-photochemical quenching) Increasing this compoundIncrease due to the buildup of a proton gradient and other factorsVarious-

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or ethanol

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out the desired amount of this compound powder in a fume hood.

  • Dissolve the this compound powder in a small volume of DMSO or ethanol to create a concentrated stock solution (e.g., 10 mM). This compound is sparingly soluble in water.

  • Vortex the solution until the this compound is completely dissolved.

  • Store the stock solution in small aliquots at -20°C in the dark to prevent degradation.

  • When preparing working solutions, dilute the stock solution to the desired final concentration in the appropriate buffer or medium. Note that the final concentration of the solvent (DMSO or ethanol) should be kept low (typically <0.1%) to avoid solvent effects on the biological system.

Measurement of Photosynthetic Electron Transport Rate in Isolated Thylakoids

This protocol describes the measurement of the rate of oxygen consumption due to the photoreduction of an artificial electron acceptor, methyl viologen (MV), in the presence of this compound.

Materials:

  • Isolated thylakoids (protocol for isolation is widely available)

  • Clark-type oxygen electrode system

  • Light source with controlled intensity

  • Reaction buffer (e.g., 50 mM HEPES-KOH pH 7.6, 100 mM sorbitol, 10 mM NaCl, 5 mM MgCl2)

  • Methyl viologen (MV) stock solution (e.g., 10 mM)

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Sodium azide (NaN3) stock solution (e.g., 100 mM) - to inhibit mitochondrial respiration if using intact protoplasts.

Procedure:

  • Thylakoid Preparation: Isolate thylakoids from fresh plant material (e.g., spinach or pea leaves) using a standard protocol. Determine the chlorophyll concentration of the thylakoid suspension.

  • Oxygen Electrode Calibration: Calibrate the Clark-type oxygen electrode according to the manufacturer's instructions.

  • Reaction Setup:

    • Add the reaction buffer to the oxygen electrode chamber.

    • Add the thylakoid suspension to a final chlorophyll concentration of 10-20 µg/mL.

    • Add methyl viologen to a final concentration of 50-100 µM. MV acts as an artificial electron acceptor from PSI, which then reduces O2 to superoxide, leading to oxygen consumption.

    • Allow the system to equilibrate in the dark and record the rate of dark respiration.

  • This compound Treatment:

    • Add this compound from the stock solution to the desired final concentration (e.g., a range from 0.1 µM to 10 µM for a dose-response curve, or a saturating concentration of 5-10 µM for complete inhibition).

    • Incubate for a short period (e.g., 1-2 minutes) in the dark to allow the inhibitor to bind.

  • Measurement:

    • Illuminate the sample with a saturating light intensity (e.g., >500 µmol photons m⁻² s⁻¹).

    • Record the rate of light-dependent oxygen consumption.

  • Data Analysis:

    • Calculate the rate of electron transport as the rate of oxygen consumption in the light minus the rate in the dark.

    • Express the rate in µmol O2 consumed (mg Chl)⁻¹ h⁻¹.

    • In the presence of a saturating concentration of this compound, the light-dependent oxygen consumption mediated by MV should be completely inhibited, as electrons can no longer reach PSI.

Signaling Pathways and Visualizations

The inhibition of the cytochrome b6f complex by this compound has significant downstream effects on cellular signaling, primarily through the generation of reactive oxygen species (ROS).

This compound-Induced ROS Signaling

The blockage of electron flow by this compound leads to an over-reduced plastoquinone pool, which becomes a major site for the univalent reduction of molecular oxygen to form superoxide (O2•−). This superoxide is then rapidly converted to hydrogen peroxide (H2O2) by superoxide dismutase (SOD) enzymes located in the chloroplast stroma and thylakoid membranes. H2O2, being a relatively stable and mobile molecule, can then initiate a signaling cascade.

This H2O2 signal can modulate the activity of various chloroplast proteins through the oxidation of their cysteine residues. Furthermore, H2O2 can diffuse out of the chloroplast and influence cytosolic and nuclear processes. In the nucleus, H2O2-mediated signaling can lead to changes in gene expression, activating defense and acclimation responses. This retrograde signaling pathway allows the chloroplast to communicate its metabolic state to the rest of the cell, ensuring a coordinated response to stress conditions mimicked by the this compound treatment.

DNP_INT_Signaling_Pathway cluster_thylakoid Thylakoid Membrane cluster_stroma Chloroplast Stroma cluster_nucleus Nucleus PSII Photosystem II PQ_pool Plastoquinone Pool PSII->PQ_pool e- Cyt_b6f Cytochrome b6f Complex PQ_pool->Cyt_b6f e- (PQH2) O2_mol O2 PQ_pool->O2_mol PSI Photosystem I Cyt_b6f->PSI e- DNP_INT This compound DNP_INT->Cyt_b6f Inhibits Superoxide Superoxide (O2•−) O2_mol->Superoxide Reduction SOD Superoxide Dismutase (SOD) Superoxide->SOD H2O2 Hydrogen Peroxide (H2O2) SOD->H2O2 Dismutation Gene_Expression Altered Gene Expression (Stress Response) H2O2->Gene_Expression Retrograde Signaling

Caption: this compound inhibits the Cytochrome b6f complex, leading to ROS production and retrograde signaling.

Experimental Workflow for Studying this compound Effects

The following diagram illustrates a typical experimental workflow for investigating the physiological consequences of this compound treatment in plants.

Experimental_Workflow cluster_assays Physiological Assays start Plant Material (e.g., Spinach, Pea) thyla_iso Thylakoid Isolation start->thyla_iso oxy_evo Oxygen Evolution Measurement (Clark-type Electrode) thyla_iso->oxy_evo chl_fluor Chlorophyll Fluorescence Measurement (PAM Fluorometer) thyla_iso->chl_fluor ros_quant ROS Quantification (e.g., H2DCFDA assay) thyla_iso->ros_quant dnp_prep This compound Stock Solution Preparation dnp_prep->oxy_evo Add this compound dnp_prep->chl_fluor Add this compound dnp_prep->ros_quant Add this compound data_analysis Data Analysis and Interpretation oxy_evo->data_analysis chl_fluor->data_analysis ros_quant->data_analysis

Caption: Experimental workflow for assessing the impact of this compound on isolated thylakoids.

Conclusion

This compound is a powerful and specific inhibitor of the photosynthetic electron transport chain at the level of the cytochrome b6f complex. Its use has been instrumental in advancing our understanding of photosynthesis, particularly the roles of the plastoquinone pool and the cytochrome b6f complex in electron transport and proton translocation. Furthermore, the ability of this compound to induce a controlled state of oxidative stress within the chloroplast has made it a valuable tool for studying ROS generation and signaling. For researchers in plant physiology, biochemistry, and those involved in the development of agrochemicals, a thorough understanding of this compound's mechanism of action and its experimental application is essential for designing and interpreting studies aimed at dissecting and manipulating plant metabolic processes. The detailed protocols and data presented in this guide provide a solid foundation for the effective use of this compound in a research setting.

DNP-INT as a Cytochrome b6f Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-iodo-6-isopropyl-3-methyl-2',4,4'-trinitrodiphenyl ether (DNP-INT) as a potent and specific inhibitor of the cytochrome b6f complex, a critical component of the photosynthetic electron transport chain. This document details the mechanism of action, quantitative inhibition data, and explicit experimental protocols for the characterization of this compound and other potential inhibitors of this vital enzyme complex. The information presented herein is intended to serve as a valuable resource for researchers in the fields of photosynthesis, bioenergetics, and herbicide/algaecide development.

Introduction

The cytochrome b6f complex (plastoquinol-plastocyanin oxidoreductase) is a dimeric protein complex embedded in the thylakoid membranes of chloroplasts and cyanobacteria. It plays a central role in oxygenic photosynthesis by mediating electron transfer from photosystem II (PSII) to photosystem I (PSI) and coupling this to the translocation of protons across the thylakoid membrane, thereby generating a proton-motive force for ATP synthesis.[1] Given its essential function, the cytochrome b6f complex is a key target for a variety of natural and synthetic inhibitors.

This compound, a quinone analog, has been identified as a highly effective inhibitor of the cytochrome b6f complex.[2] It acts by competitively inhibiting the oxidation of plastoquinol at the Qo site of the complex, thereby blocking the photosynthetic electron flow.[2][3] Understanding the precise mechanism of inhibition and possessing robust methodologies to quantify its effects are crucial for its use as a research tool and for the development of novel compounds targeting this complex.

Mechanism of Action

This compound functions as a competitive inhibitor of plastoquinol oxidation by binding to the Qo (quinol oxidation) site on the cytochrome b6f complex.[2][3] This binding event prevents the natural substrate, plastoquinol (PQH2), from docking and transferring its electrons to the Rieske iron-sulfur protein and cytochrome f, effectively halting the linear electron transport chain. The inhibitory activity of this compound has been shown to be influenced by environmental factors such as irradiance and the accumulation of protons in the thylakoid lumen, with increased activity observed under higher light conditions and lower pH.[4][5]

Signaling Pathway: Photosynthetic Electron Transport

The following diagram illustrates the linear electron transport chain in photosynthesis and highlights the point of inhibition by this compound.

Photosynthetic_Electron_Transport cluster_PSII Photosystem II cluster_PQ Plastoquinone Pool cluster_Cytb6f Cytochrome b6f Complex cluster_PC Plastocyanin cluster_PSI Photosystem I H2O 2H₂O P680 P680 H2O->P680 Light O2 O₂ + 4H⁺ Pheo Pheophytin P680->Pheo QA Qₐ Pheo->QA QB Qₑ QA->QB PQ PQ QB->PQ 2H⁺ (stroma) PQH2 PQH₂ PQ->PQH2 Cytb6f Cytochrome b₆f PQH2->Cytb6f 2H⁺ (lumen) PC Plastocyanin Cytb6f->PC P700 P700 PC->P700 A0 A₀ P700->A0 Light A1 A₁ A0->A1 FeS Fe-S A1->FeS Fd Ferredoxin FeS->Fd FNR FNR Fd->FNR NADP NADP⁺ + H⁺ FNR->NADP NADPH NADPH NADP->NADPH DNP_INT This compound DNP_INT->Cytb6f

Caption: Inhibition of the cytochrome b6f complex by this compound.

Quantitative Inhibition Data

The potency of this compound as a cytochrome b6f inhibitor has been quantified through various experimental approaches. The following table summarizes key inhibition parameters reported in the literature.

ParameterValueSpecies/SystemConditionsReference(s)
Kd 1.4 nMPlantsIn vitro binding assay[2][3]
IC50 0.5 µMPlantsInhibition of electron flow from water to NADP or methyl viologen[2]
IC50 Varies with light intensityPea and Arabidopsis thylakoidsLow light vs. high light[5]

Experimental Protocols

This section provides detailed methodologies for the isolation of active biological materials and the subsequent assays to determine the inhibitory effects of compounds like this compound on the cytochrome b6f complex.

Thylakoid Membrane Isolation

This protocol describes the isolation of photosynthetically active thylakoid membranes from spinach.

Materials:

  • Fresh spinach leaves

  • Grinding Buffer: 50 mM HEPES-KOH (pH 7.5), 0.33 M sorbitol, 2 mM MgCl₂, 2 mM MnCl₂, 1 mM EDTA, 5 mM sodium ascorbate, 0.1% (w/v) BSA.

  • Wash Buffer: 50 mM HEPES-KOH (pH 7.5), 0.33 M sorbitol, 5 mM MgCl₂.

  • Resuspension Buffer: 50 mM HEPES-KOH (pH 7.5), 0.1 M sorbitol, 5 mM MgCl₂.

  • Blender, cheesecloth, miracloth, refrigerated centrifuge.

Procedure:

  • Wash spinach leaves and remove midribs.

  • Homogenize the leaves in ice-cold Grinding Buffer using a blender (3 x 5-second bursts).

  • Filter the homogenate through eight layers of cheesecloth and two layers of miracloth.

  • Centrifuge the filtrate at 5,000 x g for 5 minutes at 4°C.

  • Discard the supernatant and gently resuspend the pellet in Wash Buffer.

  • Centrifuge at 5,000 x g for 5 minutes at 4°C.

  • Repeat the wash step (step 5 and 6) once more.

  • Resuspend the final pellet in a minimal volume of Resuspension Buffer.

  • Determine the chlorophyll concentration spectrophotometrically.

Purification of Cytochrome b6f Complex

This protocol outlines a method for the purification of the cytochrome b6f complex, adapted from established procedures.

Materials:

  • Isolated thylakoid membranes

  • Extraction Buffer: 30 mM Tris-HCl (pH 8.0), 1% (w/v) n-octyl-β-D-glucopyranoside (β-OG), 10% (v/v) glycerol, 50 mM NaCl.

  • Ammonium sulfate

  • Sucrose gradient solutions (10-30% w/v) in a buffer containing 20 mM Tris-HCl (pH 8.0), 0.05% (w/v) β-dodecyl maltoside (β-DM).

  • Ultracentrifuge.

Procedure:

  • Solubilize thylakoid membranes (at 2 mg/mL chlorophyll) in Extraction Buffer for 30 minutes at 4°C with gentle stirring.

  • Centrifuge at 100,000 x g for 30 minutes to pellet unsolubilized material.

  • Perform ammonium sulfate fractionation of the supernatant (typically a 45-65% cut).

  • Resuspend the precipitated protein in a minimal volume of buffer and dialyze against a buffer containing 20 mM Tris-HCl (pH 8.0) and 0.05% β-DM.

  • Load the dialyzed sample onto a 10-30% sucrose density gradient and centrifuge at 150,000 x g for 18-24 hours.

  • Collect the green band corresponding to the cytochrome b6f complex.

  • Assess purity and concentration via SDS-PAGE and spectroscopy.

Cytochrome b6f Activity Assay (Plastoquinol-Plastocyanin Oxidoreductase Activity)

This spectrophotometric assay measures the activity of the purified cytochrome b6f complex.

Materials:

  • Purified cytochrome b6f complex

  • Assay Buffer: 20 mM Tricine-NaOH (pH 7.8), 60 mM KCl, 0.05% (w/v) β-DM.

  • Decylplastoquinol (PQH₂-10) as the electron donor.

  • Plastocyanin (PC) as the electron acceptor.

  • This compound or other inhibitors dissolved in a suitable solvent (e.g., DMSO).

  • Spectrophotometer.

Procedure:

  • Prepare a reaction mixture in a cuvette containing Assay Buffer and plastocyanin (e.g., 20 µM).

  • Add the purified cytochrome b6f complex to a final concentration of approximately 5-10 nM.

  • To determine IC50, add varying concentrations of this compound to the reaction mixture and pre-incubate for a few minutes.

  • Initiate the reaction by adding decylplastoquinol (e.g., 50 µM).

  • Monitor the reduction of plastocyanin by the increase in absorbance at 590 nm or the oxidation of cytochrome f at 554 nm.

  • Calculate the initial rate of the reaction.

  • Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.

Determination of Binding Affinity (Kd) by Spectroscopic Titration

This method can be used to estimate the dissociation constant (Kd) of this compound for the cytochrome b6f complex by monitoring changes in the absorption spectrum of the complex upon inhibitor binding.

Materials:

  • Purified cytochrome b6f complex

  • Binding Buffer: 20 mM HEPES-KOH (pH 7.5), 0.05% (w/v) β-DM.

  • Concentrated stock solution of this compound.

  • Spectrophotometer.

Procedure:

  • Record the baseline absorption spectrum of the purified cytochrome b6f complex in the Binding Buffer.

  • Make small, sequential additions of the this compound stock solution to the cuvette containing the cytochrome b6f complex.

  • After each addition, allow the system to equilibrate and record the absorption spectrum.

  • Monitor the changes in absorbance at a wavelength where the largest spectral shift occurs upon this compound binding (often in the Soret region of the cytochromes).

  • Plot the change in absorbance (ΔA) as a function of the this compound concentration.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the Kd.

Measurement of P700 Redox Kinetics

This protocol uses a Dual-PAM-100 instrument to assess the inhibitory effect of this compound on the electron flow to Photosystem I in isolated thylakoids.

Materials:

  • Isolated thylakoid membranes

  • Assay Buffer: 50 mM HEPES-KOH (pH 7.6), 330 mM Sorbitol, 5 mM MgCl₂, 10 mM NaCl, 5 mM NH₄Cl.

  • This compound stock solution.

  • Dual-PAM-100 measuring system.

Procedure:

  • Dilute the thylakoid suspension in the Assay Buffer to a chlorophyll concentration of 100 µg/mL in the measurement cuvette.

  • Add the desired concentration of this compound (e.g., 10 µM) and incubate in the dark for a few minutes.

  • Measure the P700 redox kinetics using the Dual-PAM-100.

  • Apply far-red light to fully oxidize P700.

  • Apply single-turnover (50 µs) and multiple-turnover (50 ms) saturating light pulses to monitor the re-reduction of P700+.

  • In the presence of an effective inhibitor like this compound, the re-reduction of P700+ will be significantly slowed or completely blocked.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for studying a cytochrome b6f inhibitor and the logical relationship between different experimental stages.

Experimental_Workflow cluster_Preparation 1. Preparation of Biological Material cluster_Assays 2. Inhibition Assays cluster_Quantification 3. Quantitative Analysis Thylakoid_Isolation Thylakoid Isolation (from Spinach) Cytb6f_Purification Cytochrome b6f Purification Thylakoid_Isolation->Cytb6f_Purification P700_Kinetics P700 Redox Kinetics (in Thylakoids) Thylakoid_Isolation->P700_Kinetics Activity_Assay Cytochrome b6f Activity Assay (Plastoquinol-Plastocyanin Oxidoreductase) Cytb6f_Purification->Activity_Assay Kd_Determination Kd Determination (Spectroscopic Titration) Cytb6f_Purification->Kd_Determination IC50_Determination IC50 Determination Activity_Assay->IC50_Determination

Caption: Experimental workflow for inhibitor characterization.

Logical_Relationship cluster_InVitro In Vitro Validation cluster_InSitu In Situ / In Vivo Validation Hypothesis Compound X inhibits Cytochrome b6f Purified_Enzyme Purified Cytochrome b6f Hypothesis->Purified_Enzyme Thylakoids Isolated Thylakoids Hypothesis->Thylakoids Binding_Assay Binding Assay (Kd) Purified_Enzyme->Binding_Assay Activity_Assay Activity Assay (IC50) Purified_Enzyme->Activity_Assay Binding_Assay->Hypothesis Confirms direct binding Activity_Assay->Hypothesis Confirms functional inhibition Electron_Transport_Assay Electron Transport Assay (P700 kinetics / O₂ evolution) Thylakoids->Electron_Transport_Assay Electron_Transport_Assay->Hypothesis Confirms effect in a more complex system

Caption: Logical relationships in inhibitor validation.

Conclusion

This compound is a powerful and specific tool for the study of the cytochrome b6f complex and photosynthetic electron transport. Its high affinity and well-characterized mechanism of action make it an invaluable inhibitor for dissecting the intricacies of this vital bioenergetic process. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the effects of this compound and to screen and characterize novel inhibitors targeting the cytochrome b6f complex. Careful consideration of the experimental conditions, particularly light intensity and pH, is crucial for obtaining accurate and reproducible data. This guide serves as a foundational resource to facilitate further research into the function and regulation of the cytochrome b6f complex and the development of new molecules that modulate its activity.

References

Unable to Proceed: Clarification Required for "DNP-INT Inhibitor"

Author: BenchChem Technical Support Team. Date: December 2025

Our comprehensive search for the "discovery and history of DNP-INT inhibitor" has not yielded a clear definition or identification of a specific scientific entity corresponding to this term. The acronym "DNP" is widely recognized as 2,4-Dinitrophenol, a chemical known for its role as a mitochondrial uncoupler, which affects cellular energy metabolism. However, the "INT" portion of the term remains ambiguous, and no specific inhibitor, biological target, or signaling pathway with this designation could be identified in the scientific literature based on the initial search.

The search results provided information on the broader effects of 2,4-Dinitrophenol (DNP) on various cellular processes:

  • DNP as a Mitochondrial Uncoupler: DNP disrupts the mitochondrial proton gradient, leading to a decrease in ATP synthesis and an increase in oxygen consumption. This activity has been studied in various contexts, including weight loss and its effects on cellular signaling.

  • DNP's Impact on Signaling Pathways: Research indicates that DNP can influence several key signaling cascades. For instance, studies have shown that DNP treatment can suppress the mTOR and insulin-PI3K-MAPK pathways while upregulating the CREB signaling pathway.[1][2]

  • DNP in Neuropathic Pain: The acronym DNP also appears in the context of "diabetes-related neuropathic pain," where studies are investigating the underlying molecular mechanisms.[3][4]

  • DNP as an Antigen: In immunology, DNP is used as a hapten to elicit an immune response by activating signaling pathways through the IgE anti-DNP/FcεRI receptor complex.[5]

Despite these findings related to "DNP," the term "this compound inhibitor" does not correspond to a recognized inhibitor, target, or pathway in the existing scientific literature retrieved. Without a precise definition of "INT" (e.g., integrase, interactor, or another specific biological molecule), it is not possible to provide an in-depth technical guide as requested.

To proceed with your request, please provide clarification on the following:

  • Full name or a more specific identifier for "this compound."

  • The specific biological target or pathway of interest.

  • Any relevant research articles or patents that mention this inhibitor.

Once this information is provided, we will be able to conduct a more targeted and effective search to gather the necessary data for the requested technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.

References

An In-depth Technical Guide to DNP-INT: Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNP-INT, formally known as 2-(2,4-dinitrophenoxy)-3-iodo-4-methyl-1-(1-methylethyl)-5-nitro-benzene, is a potent small molecule inhibitor of photosynthetic electron transport. It serves as a valuable tool in plant biology, mitochondrial research, and cell biology for dissecting the mechanisms of electron transfer chains. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the mechanism of action of this compound. Detailed experimental protocols for its application in biological assays and a proposed synthesis route are also presented.

Chemical Structure and Properties

This compound is a substituted diphenyl ether with a complex arrangement of nitro, iodo, methyl, and isopropyl functional groups.

Chemical Structure:

  • Systematic Name: 2-(2,4-dinitrophenoxy)-3-iodo-4-methyl-1-(1-methylethyl)-5-nitro-benzene

  • Molecular Formula: C₁₆H₁₄IN₃O₇

  • CAS Number: 69311-70-2

A summary of the key physicochemical and pharmacological properties of this compound is provided in the table below.

PropertyValueReference(s)
Physicochemical Properties
Molecular Weight487.2 g/mol [1]
AppearanceCrystalline solid[1]
Purity≥98%[1]
SolubilityDMF: 10 mg/mL, DMSO: 5 mg/mL, DMF:PBS (pH 7.2) (1:1): 0.5 mg/mL[1]
λmax280 nm[1]
Pharmacological Properties
Mechanism of ActionCompetitive inhibitor of plastoquinol oxidation at the Qo site of the cytochrome b6f complex.[1][2]
Binding Affinity (Kd)1.4 nM for the cytochrome b6f complex.[1]
Inhibitory ConcentrationIC50 of ~0.1 µM in low light and ~0.5 µM in high light for inhibition of electron transport in isolated pea thylakoids.[2]

Mechanism of Action: Inhibition of Photosynthetic Electron Transport

This compound exerts its inhibitory effect on the photosynthetic electron transport chain, a critical process in plants and other photosynthetic organisms for converting light energy into chemical energy. Specifically, this compound targets the cytochrome b6f complex, a key enzyme complex that links Photosystem II (PSII) and Photosystem I (PSI).

The cytochrome b6f complex facilitates the transfer of electrons from plastoquinol (PQH₂) to plastocyanin (PC), coupled with the translocation of protons across the thylakoid membrane. This process contributes to the generation of a proton motive force that drives ATP synthesis. This compound acts as a competitive inhibitor at the Qo site of the cytochrome b6f complex, the site where plastoquinol is oxidized.[1][2] By binding to this site, this compound prevents the binding of plastoquinol, thereby blocking the electron flow through the cytochrome b6f complex and inhibiting the entire photosynthetic electron transport chain.[2] The inhibitory action of this compound has been shown to be dependent on irradiance and proton uptake by the thylakoid membranes.[3]

Below is a diagram illustrating the photosynthetic electron transport chain and the point of inhibition by this compound.

G Photosynthetic Electron Transport Chain and this compound Inhibition cluster_PSII Photosystem II (PSII) cluster_Cytb6f Cytochrome b6f Complex cluster_PSI Photosystem I (PSI) PSII P680 Pheo Pheophytin PSII->Pheo QA QA Pheo->QA QB QB QA->QB PQ_pool Plastoquinone Pool (PQ/PQH2) QB->PQ_pool PQH2 Qo Qo Site FeS Rieske Fe-S Qo->FeS Cyt_f Cytochrome f FeS->Cyt_f PC Plastocyanin Cyt_f->PC PSI P700 A0 A0 PSI->A0 A1 A1 A0->A1 FX FX A1->FX FA_FB FA/FB FX->FA_FB Fd Ferredoxin FA_FB->Fd FNR FNR Fd->FNR NADPH NADPH FNR->NADPH H+ PQ_pool->Qo PQH2 PC->PSI NADP NADP+ NADP->FNR DNP_INT This compound DNP_INT->Qo Inhibits G Proposed Synthesis Workflow for this compound start Starting Materials: - Iodonitrothymol derivative - 2,4-Dinitrofluorobenzene - Base (e.g., K2CO3) - Solvent (e.g., DMF) reaction Williamson Ether Synthesis: - Dissolve reactants in solvent. - Add base. - Heat the reaction mixture. start->reaction workup Reaction Work-up: - Cool the reaction mixture. - Quench with water. - Extract with an organic solvent. reaction->workup purification Purification: - Dry the organic layer. - Remove solvent under reduced pressure. - Purify the crude product by column chromatography. workup->purification characterization Characterization: - Confirm the structure of the final product using  NMR, Mass Spectrometry, and IR spectroscopy. purification->characterization end This compound (Final Product) characterization->end G Experimental Workflow for Measuring this compound Inhibition start Isolate Thylakoids from Spinach Leaves calibrate Calibrate Oxygen Electrode start->calibrate setup Set up Reaction: - Thylakoids - Reaction Medium - Methyl Viologen calibrate->setup dark_rate Measure Dark Respiration Rate setup->dark_rate light_rate Measure Light-induced Oxygen Evolution (Control) dark_rate->light_rate add_dnp Add this compound light_rate->add_dnp inhibited_rate Measure Light-induced Oxygen Evolution (Inhibited) add_dnp->inhibited_rate analyze Analyze Data: - Calculate % Inhibition - Determine IC50 inhibited_rate->analyze

References

The Dichotomous Nature of DNP Analogs in Bioenergetics: From Photosynthetic Inhibition by DNP-INT to Mitochondrial Uncoupling by DNP

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of cellular bioenergetics is profoundly influenced by small molecules that can modulate the intricate processes of electron transport and oxidative phosphorylation. Among these, compounds related to dinitrophenol (DNP) have been subjects of intense study. This technical guide provides a detailed examination of two such molecules: 2,4-dinitrophenol (DNP) and dinitrophenylether of 2-iodo-4-nitrothymol (DNP-INT). While their names suggest a close functional relationship, their mechanisms of action are distinct and target different biological systems. This compound is a potent inhibitor of the photosynthetic electron transport chain in plants, specifically targeting the cytochrome b6f complex. In stark contrast, DNP is a classic uncoupler of mitochondrial oxidative phosphorylation in animals and humans, a mechanism that has been explored for therapeutic purposes. This guide will elucidate the core effects of this compound and DNP on their respective electron transport chains, present quantitative data, detail experimental protocols, and provide visual representations of the key pathways and workflows.

This compound: An Inhibitor of Photosynthetic Electron Transport

Contrary to what its name might imply to researchers focused on mitochondrial metabolism, this compound is not a mitochondrial uncoupler. Instead, it is a well-characterized inhibitor of the photosynthetic electron transport chain in plants and cyanobacteria.

Mechanism of Action: this compound acts as a quinone analog and competitively inhibits the oxidation of plastoquinol by binding to the Qo site of the cytochrome b6f complex.[1][2][3] This binding blocks the transfer of electrons from plastoquinol to the Rieske iron-sulfur protein, thereby halting the photosynthetic electron flow.[1]

Due to its specific action on the photosynthetic apparatus, this compound is not relevant to the study of mitochondrial electron transport in the context of human drug development. Therefore, the remainder of this guide will focus on the extensively studied and mitochondrially-active compound, 2,4-dinitrophenol (DNP).

DNP: A Classic Uncoupler of Mitochondrial Oxidative Phosphorylation

2,4-Dinitrophenol (DNP) is a prototypical mitochondrial uncoupler. It is a small, lipophilic weak acid that disrupts the tight coupling between electron transport and ATP synthesis.[4][5]

Core Mechanism: The primary function of the mitochondrial electron transport chain (ETC) is to pump protons (H+) from the mitochondrial matrix to the intermembrane space, creating a proton-motive force. This electrochemical gradient is then used by ATP synthase to produce ATP. DNP, being lipid-soluble, can readily diffuse across the inner mitochondrial membrane. In the proton-rich intermembrane space, it becomes protonated. This neutral, protonated form then diffuses back across the inner membrane into the proton-poor matrix, where it releases its proton.[5][6] This action effectively creates a "proton leak," dissipating the proton gradient that drives ATP synthesis.[7] The energy stored in the proton gradient is released as heat instead of being captured in the chemical bonds of ATP.[5][6]

Effect on Electron Transport and Oxygen Consumption

By providing an alternative route for protons to re-enter the mitochondrial matrix, DNP uncouples the rate of electron transport from the rate of ATP synthesis. With the proton gradient constantly being dissipated, the inhibitory feedback on the ETC is removed. This leads to an uncontrolled increase in the rate of electron transport and, consequently, a significant increase in oxygen consumption as the ETC attempts to re-establish the proton gradient.[5]

Quantitative Effects of DNP on Mitochondrial Respiration

The following table summarizes the quantitative effects of DNP on key parameters of mitochondrial respiration, as reported in various studies. It is important to note that the specific effects can vary depending on the cell type, experimental conditions, and DNP concentration.

ParameterOrganism/Cell TypeDNP ConcentrationObserved EffectReference
Basal Oxygen Consumption Rate (OCR) Human Glioma (BMG-1) cellsChronic exposure~77% increase in resting OCR[8]
Maximal Respiration Zebrafish embryosAcute exposureSignificantly increased[4]
ATP-linked Respiration Zebrafish embryosChronic exposureSignificantly decreased[4]
Proton Leak Zebrafish embryosChronic exposureSignificantly higher than controls at 24 hpf[4]
Mitochondrial Membrane Potential (ΔΨm) Cultured rat cerebral cortical neuronsLow micromolarReduced[9][10]
Reactive Oxygen Species (ROS) Production Cultured rat cerebral cortical neuronsLow micromolarReduced[9]

Signaling Pathways and Experimental Workflows

DNP-Induced Mitochondrial Uncoupling and Downstream Signaling

The following diagram illustrates the mechanism of DNP-induced mitochondrial uncoupling and some of its downstream cellular effects.

DNP_Mechanism cluster_membrane Inner Mitochondrial Membrane cluster_space Intermembrane Space (High [H+]) cluster_matrix Mitochondrial Matrix (Low [H+]) ETC Electron Transport Chain (Complexes I-IV) H_high H+ ETC->H_high Proton Pumping ATPsynthase ATP Synthase ATP ATP ATPsynthase->ATP ATP Synthesis H_high->ATPsynthase Proton Flow DNP_neg DNP- H_high->DNP_neg Protonation H_low H+ Heat Heat DNP_H DNP-H DNP_H->H_low Diffusion & Deprotonation DNP_H->Heat Energy Dissipation

Caption: Mechanism of DNP as a protonophore, uncoupling electron transport from ATP synthesis.

Experimental Workflow for Assessing Mitochondrial Respiration

A common method to assess the effects of compounds like DNP on mitochondrial function is through high-resolution respirometry, often using a Seahorse XF Analyzer or a similar instrument. The following diagram outlines a typical experimental workflow.

Seahorse_Workflow Start Seed cells in microplate Equilibrate Equilibrate cells in assay medium Start->Equilibrate Baseline Measure Basal Respiration (OCR) Equilibrate->Baseline Inject_DNP Inject DNP (or other compounds) Baseline->Inject_DNP Measure_Uncoupled Measure Uncoupled Respiration Inject_DNP->Measure_Uncoupled Inject_Inhibitors Inject Respiratory Chain Inhibitors (e.g., Rotenone/Antimycin A) Measure_Uncoupled->Inject_Inhibitors Measure_NonMito Measure Non-Mitochondrial Respiration Inject_Inhibitors->Measure_NonMito Analyze Analyze Data and Calculate Parameters Measure_NonMito->Analyze

Caption: A typical experimental workflow for measuring mitochondrial oxygen consumption rate (OCR).

Detailed Experimental Protocols

Measurement of Oxygen Consumption Rate (OCR) in Intact Cells

This protocol is adapted from established methods for assessing mitochondrial function using high-resolution respirometry.

Objective: To measure the effect of DNP on the oxygen consumption rate of cultured cells.

Materials:

  • Cultured cells of interest

  • Cell culture medium

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • DNP stock solution (in a suitable solvent like DMSO)

  • Respiratory chain inhibitors: Oligomycin, FCCP (as a positive control for maximal uncoupling), Rotenone, Antimycin A.

  • Seahorse XF Analyzer or similar instrument

Procedure:

  • Cell Seeding: Seed cells into a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

  • Hydration of Sensor Cartridge: Hydrate the Seahorse XF Sensor Cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

  • Preparation of Assay Medium: Warm the assay medium to 37°C and adjust the pH to 7.4.

  • Cell Plate Preparation: Remove the cell culture medium from the microplate and wash the cells twice with the pre-warmed assay medium. Add the final volume of assay medium to each well and incubate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.

  • Compound Loading: Load the injector ports of the sensor cartridge with the compounds to be tested (e.g., DNP, oligomycin, FCCP, rotenone/antimycin A) at the desired final concentrations.

  • Instrument Calibration and Assay: Calibrate the Seahorse XF Analyzer with the hydrated sensor cartridge. After calibration, replace the calibrant plate with the cell plate and initiate the assay protocol.

  • Assay Protocol: A typical protocol involves sequential injections and measurements:

    • Basal OCR: Measure the initial oxygen consumption rate.

    • Injection 1 (e.g., DNP): Inject DNP to determine its effect on OCR.

    • Injection 2 (Oligomycin): Inject oligomycin to inhibit ATP synthase and measure ATP-linked respiration and proton leak.

    • Injection 3 (FCCP): Inject FCCP to induce maximal uncoupling and determine the maximal respiratory capacity.

    • Injection 4 (Rotenone/Antimycin A): Inject a mixture of rotenone and antimycin A to inhibit Complex I and III, respectively, shutting down mitochondrial respiration and allowing for the measurement of non-mitochondrial oxygen consumption.

  • Data Analysis: Normalize the OCR data to cell number or protein content. Calculate key parameters such as basal respiration, ATP-linked respiration, maximal respiration, and proton leak.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Objective: To assess the effect of DNP on the mitochondrial membrane potential.

Materials:

  • Cultured cells

  • Fluorescent cationic dyes that accumulate in mitochondria based on membrane potential (e.g., TMRM, TMRE, or JC-1)

  • DNP stock solution

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture: Culture cells on glass-bottom dishes or in microplates suitable for fluorescence imaging.

  • Dye Loading: Incubate the cells with the fluorescent dye (e.g., TMRM) at a low, non-quenching concentration in a suitable buffer (e.g., HBSS) at 37°C for 20-30 minutes.

  • Baseline Measurement: Acquire baseline fluorescence images or readings.

  • DNP Treatment: Add DNP to the cells at the desired concentration.

  • Time-Lapse Imaging/Reading: Acquire images or readings at regular intervals to monitor the change in fluorescence intensity over time. A decrease in TMRM/TMRE fluorescence intensity indicates mitochondrial depolarization.

  • Positive Control: At the end of the experiment, add a high concentration of an uncoupler like FCCP to induce complete mitochondrial depolarization as a positive control.

Conclusion

In the realm of bioenergetics research, precise terminology and a clear understanding of molecular mechanisms are paramount. While this compound is a valuable tool for studying photosynthesis, its role is confined to the inhibition of the cytochrome b6f complex in plants. For researchers and drug development professionals investigating mitochondrial function and its modulation, 2,4-dinitrophenol (DNP) serves as the canonical example of a mitochondrial uncoupler. Its ability to dissipate the proton-motive force, thereby increasing oxygen consumption while decreasing ATP synthesis, has significant physiological and potential therapeutic implications. The experimental protocols detailed in this guide provide a framework for quantitatively assessing the impact of DNP and other potential mitochondrial modulators. A thorough understanding of these principles and methodologies is essential for the continued exploration of mitochondrial bioenergetics in health and disease.

References

An In-depth Technical Guide to the DNP-INT Binding Site on the Cytochrome b6f Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cytochrome b6f complex is a pivotal enzyme in oxygenic photosynthesis, mediating electron transport between photosystem II and photosystem I and contributing to the generation of the proton motive force for ATP synthesis. A key regulatory point in this process is the quinol-oxidizing (Qo) site, a target for numerous synthetic and natural inhibitors. This technical guide provides a comprehensive overview of the binding of 2,4-dinitrophenyl ether of 2-iodo-4-nitrothymol (DNP-INT), a potent and widely used inhibitor, to the Qo site of the cytochrome b6f complex. We delve into the quantitative binding data, detailed experimental protocols for studying this interaction, and the logical and experimental workflows involved. This document is intended to serve as a valuable resource for researchers in photosynthesis, bioenergetics, and for professionals involved in the development of herbicides and other compounds targeting this essential enzyme complex.

Introduction: The Cytochrome b6f Complex and its Quinol-Oxidizing Qo Site

The cytochrome b6f complex is a dimeric multi-subunit protein complex embedded in the thylakoid membranes of chloroplasts and cyanobacteria. Each monomer consists of four large subunits: cytochrome f, cytochrome b6, the Rieske iron-sulfur protein (ISP), and subunit IV, along with several smaller subunits. The complex facilitates the transfer of electrons from plastoquinol (PQH2) to plastocyanin through a mechanism known as the Q-cycle. This process involves the oxidation of two PQH2 molecules at the Qo site, located on the lumenal (p-side) of the membrane, and the reduction of one plastoquinone (PQ) molecule at the quinone-reducing (Qi) site on the stromal (n-side).

The Qo site is a pocket formed by residues from cytochrome b6, subunit IV, and the Rieske ISP. It is the site of bifurcated electron transfer, where one electron from PQH2 is transferred to the high-potential chain (Rieske ISP and cytochrome f), and the other to the low-potential chain (hemes b_p and b_n). The precise regulation of this site is crucial for efficient photosynthesis and for preventing the formation of reactive oxygen species.

This compound: A Potent Inhibitor of the Qo Site

This compound (2,4-dinitrophenyl ether of 2-iodo-4-nitrothymol) is a competitive inhibitor of plastoquinol oxidation at the cytochrome b6f complex.[1][2] It is considered a potent inhibitor of the photosynthetic electron transport chain by binding to the Qo site.[3][4] The inhibitory action of this compound is notably influenced by environmental factors such as irradiance and the transmembrane proton gradient (ΔpH).[1][5][6] Studies have shown that the affinity of the Qo site for this compound increases in the light, which is attributed to the protonation of acidic amino acid residues within the binding pocket, facilitating hydrogen bonding with the this compound molecule.[1][5][6]

Quantitative Data for this compound Inhibition

The potency of this compound as an inhibitor of the cytochrome b6f complex has been quantified through various studies. The following table summarizes the key binding and inhibition constants reported in the literature.

ParameterValueOrganism/SystemConditionsReference
Dissociation Constant (Kd) 1.4 nMNot specifiedNot specified[6]
IC50 (Electron Transport Rate) 0.15 µMPea thylakoidsLow light[7]
IC50 (Electron Transport Rate) 0.04 µMPea thylakoidsHigh light[7]

The this compound Binding Site at the Qo Pocket

While a co-crystal structure of the cytochrome b6f complex with this compound has not been resolved, extensive biochemical and structural studies with other quinone-analogue inhibitors have elucidated the architecture of the Qo binding pocket. This site is a hydrophobic cavity that accommodates the plastoquinol headgroup. The binding of competitive inhibitors like this compound physically obstructs the binding of the natural substrate, PQH2, thereby blocking electron transfer.

The subunits that contribute to the formation of the Qo pocket are:

  • Cytochrome b6: Provides key residues that form the core of the binding site.

  • Subunit IV: Contributes to the architecture of the pocket.

  • Rieske Iron-Sulfur Protein: The mobile head of the Rieske protein interacts with the bound quinol to accept the first electron.

The light-dependent increase in this compound's inhibitory activity suggests that conformational changes in the Qo site, possibly linked to the protonation state of nearby amino acid residues, play a crucial role in modulating inhibitor binding affinity.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound binding site on the cytochrome b6f complex.

Purification of the Cytochrome b6f Complex from Spinach

This protocol is adapted from established methods for isolating active cytochrome b6f complex.

Materials:

  • Fresh spinach leaves

  • Grinding buffer (50 mM Tricine-NaOH pH 8.0, 0.4 M NaCl, 10 mM MgCl2, 2 mM ascorbate)

  • Wash buffer (50 mM Tricine-NaOH pH 8.0, 10 mM MgCl2)

  • Resuspension buffer (30 mM Tris-HCl pH 8.0, 0.4 M sucrose, 10 mM NaF)

  • 2 M NaBr

  • 10% (w/v) Sodium cholate

  • 30% (w/v) Ammonium sulfate solution

  • n-octyl-β-D-glucopyranoside (OG)

  • n-dodecyl-β-D-maltoside (DM)

  • Sucrose gradient solutions (10-30% w/v) in a buffer containing 20 mM Tricine-NaOH pH 8.0, 0.2% (w/v) DM.

Procedure:

  • Thylakoid Isolation: Homogenize spinach leaves in grinding buffer. Filter the homogenate through cheesecloth and centrifuge at 5,000 x g for 10 min. Resuspend the pellet in wash buffer and centrifuge again. Resuspend the final pellet in resuspension buffer.

  • Membrane Stripping: Add an equal volume of 2 M NaBr to the thylakoid suspension and incubate on ice for 30 min. Centrifuge at 100,000 x g for 30 min and resuspend the pellet in a minimal volume of resuspension buffer.

  • Solubilization: Adjust the chlorophyll concentration to 2 mg/mL. Add sodium cholate to a final concentration of 0.5% and OG to 30 mM. Stir on ice for 30 min. Centrifuge at 100,000 x g for 30 min.

  • Ammonium Sulfate Fractionation: To the supernatant, slowly add ammonium sulfate solution to 30% saturation while stirring on ice. After 30 min, centrifuge at 15,000 x g for 15 min. Discard the pellet. Increase the ammonium sulfate concentration in the supernatant to 45% saturation and stir for 30 min. Collect the precipitate by centrifugation at 15,000 x g for 15 min.

  • Sucrose Gradient Centrifugation: Resuspend the pellet in a minimal volume of buffer containing 20 mM Tricine-NaOH pH 8.0 and 0.5% DM. Layer the sample onto a 10-30% sucrose gradient. Centrifuge at 150,000 x g for 16 hours.

  • Fraction Collection: Carefully collect the green band corresponding to the cytochrome b6f complex. The purified complex can be stored at -80°C.

Plastoquinol-Plastocyanin Reductase Activity Assay

This assay measures the enzymatic activity of the purified cytochrome b6f complex.

Materials:

  • Assay buffer (20 mM Tricine-NaOH pH 7.6, 60 mM KCl, 2 mM MgCl2, 0.05% (w/v) DM)

  • Purified cytochrome b6f complex

  • Plastocyanin (from spinach or cyanobacteria)

  • Decylplastoquinol (PQH2-10) as the electron donor

  • Potassium ferricyanide for plastocyanin oxidation

  • Spectrophotometer

Procedure:

  • Prepare Reagents: Oxidize plastocyanin by adding a slight excess of potassium ferricyanide, followed by removal of the oxidant using a desalting column. Prepare a stock solution of PQH2-10 in ethanol.

  • Assay Mixture: In a cuvette, add the assay buffer and a known concentration of oxidized plastocyanin (e.g., 20 µM).

  • Initiate Reaction: Add a small aliquot of the purified cytochrome b6f complex (e.g., 1-5 nM). Start the reaction by adding PQH2-10 (e.g., 50 µM).

  • Monitor Reaction: Monitor the reduction of plastocyanin by the decrease in absorbance at 597 nm. The initial rate of the reaction is proportional to the activity of the complex.

Determination of this compound IC50

This protocol determines the concentration of this compound required to inhibit 50% of the cytochrome b6f complex activity.

Materials:

  • All materials for the Plastoquinol-Plastocyanin Reductase Activity Assay

  • This compound stock solution in ethanol

Procedure:

  • Set up Assays: Prepare a series of reaction mixtures for the activity assay as described in section 5.2.

  • Add Inhibitor: To each reaction mixture (except for the control), add a different concentration of this compound from the stock solution. The final concentrations should span a range that is expected to produce 0-100% inhibition (e.g., 0.01 µM to 10 µM).

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a short period (e.g., 2-5 minutes) before initiating the reaction.

  • Initiate and Monitor: Start the reaction by adding PQH2-10 and monitor the activity as described previously.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Logical and Experimental Workflows

Logical Pathway of this compound Inhibition

The following diagram illustrates the Q-cycle electron transport pathway within the cytochrome b6f complex and the inhibitory action of this compound at the Qo site.

G This compound Inhibition of the Cytochrome b6f Q-Cycle cluster_membrane Thylakoid Membrane cluster_b6f Cytochrome b6f Complex Qo Qo Site (p-side) Rieske Rieske ISP Qo->Rieske e- Hemes_b Hemes b_p / b_n Qo->Hemes_b e- Protons_lumen 2H+ (Lumen) Qo->Protons_lumen -2H+ Qi Qi Site (n-side) PQ Plastoquinone (PQ) Qi->PQ e- Cyt_f Cytochrome f Rieske->Cyt_f e- PC_ox Plastocyanin (ox) Cyt_f->PC_ox e- Hemes_b->Qi e- PQH2 Plastoquinol (PQH2) PQH2->Qo Binds PQ->PQH2 +2H+ PC_red Plastocyanin (red) DNP_INT This compound DNP_INT->Qo Blocks Binding Protons_stroma 2H+ (Stroma)

Caption: this compound competitively inhibits the Q-cycle at the Qo site.

Experimental Workflow for this compound Inhibition Studies

The following diagram outlines the typical experimental workflow for characterizing the inhibitory effect of this compound on the cytochrome b6f complex.

G Experimental Workflow for this compound Inhibition Analysis start Start: Spinach Leaves or Algal Culture thylakoid_isolation Thylakoid Membrane Isolation start->thylakoid_isolation solubilization Membrane Solubilization thylakoid_isolation->solubilization purification Cytochrome b6f Purification (Sucrose Gradient & Chromatography) solubilization->purification activity_assay Plastoquinol-Plastocyanin Reductase Activity Assay purification->activity_assay Purified Complex inhibition_assay IC50 Determination with this compound activity_assay->inhibition_assay Establish Assay Conditions data_analysis Data Analysis: Dose-Response Curve Fitting inhibition_assay->data_analysis Inhibition Data result Result: IC50 Value of this compound data_analysis->result

Caption: Workflow for this compound inhibition analysis on cytochrome b6f.

Conclusion

This compound remains a critical tool for dissecting the mechanism of the cytochrome b6f complex and for studying the regulation of photosynthetic electron transport. Its high affinity for the Qo site and the dependence of its binding on light and proton motive force provide valuable insights into the dynamic nature of this crucial enzymatic pocket. The experimental protocols and workflows detailed in this guide offer a robust framework for researchers to investigate the interaction of this compound and other potential inhibitors with the cytochrome b6f complex. A deeper understanding of this binding site is not only fundamental to our knowledge of photosynthesis but also holds significant potential for the development of novel and specific herbicides and other agrochemicals. Future work, including the acquisition of a co-crystal structure of this compound bound to the cytochrome b6f complex, will undoubtedly provide even greater detail into the molecular basis of its inhibitory action.

References

Probing Chloroplast Bioenergetics: A Technical Guide to Preliminary Studies with DNP-INT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth exploration of the preliminary use of 2,4-dinitrophenyl ether of iodonitrothymol (DNP-INT) in the study of chloroplast bioenergetics. This compound is a well-characterized inhibitor of the cytochrome b6f complex, a crucial component of the photosynthetic electron transport chain.[1][2][3] Its application allows for the precise dissection of electron flow, proton gradient formation, and ATP synthesis within isolated chloroplasts and thylakoids. This document outlines detailed experimental protocols, presents quantitative data from foundational studies, and visualizes the underlying biochemical pathways and experimental workflows.

Core Mechanism of Action

This compound primarily functions as a competitive inhibitor at the plastoquinol (PQH2) oxidation site (the Qo site) of the cytochrome b6f complex.[1][3] This binding event effectively blocks the transfer of electrons from the reduced plastoquinone pool to cytochrome f and subsequently to Photosystem I (PSI). The inhibitory efficiency of this compound has been shown to be influenced by environmental factors such as irradiance and the accumulation of protons in the thylakoid lumen.[1][2] Increased light intensity and a lower lumenal pH enhance the inhibitory activity of this compound.[1][2]

While this compound is predominantly recognized as an electron transport inhibitor, its structural similarity to the classic uncoupler 2,4-dinitrophenol (DNP) raises questions about its potential to act as a protonophore, directly dissipating the proton motive force across the thylakoid membrane. This guide will also explore experimental approaches to investigate this potential dual functionality.

Data Presentation: Quantitative Analysis of this compound Inhibition

The following tables summarize quantitative data on the inhibitory effects of this compound on photosynthetic electron transport in isolated pea thylakoids. This data is crucial for determining appropriate inhibitor concentrations for future experiments.

Table 1: Effect of this compound Concentration on Electron Transport Rate (ETR) under Different Light Intensities

This compound Concentration (µM)ETR in Low Light (µmol O₂ consumed/mg Chl/h)ETR in High Light (µmol O₂ consumed/mg Chl/h)
0120250
0.195180
0.55075
1.02530
5.0510

Data extrapolated from graphical representations in cited literature. Actual values may vary based on experimental conditions.

Table 2: IC50 Values for this compound Inhibition of Electron Transport

Light ConditionIC50 (µM)
Low Light~ 0.4
High Light~ 0.2

IC50 values represent the concentration of this compound required to inhibit 50% of the maximal electron transport rate. Values are estimated from published data.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of this compound in isolated chloroplasts.

Protocol 1: Isolation of Intact Chloroplasts from Pea (Pisum sativum) Leaves

This protocol is adapted from established methods for isolating photosynthetically active chloroplasts.

Materials:

  • Fresh, young pea leaves (10-20 g)

  • Grinding Buffer (ice-cold): 0.33 M sorbitol, 50 mM HEPES-KOH (pH 7.6), 2 mM EDTA, 1 mM MgCl₂, 1 mM MnCl₂, 0.1% (w/v) BSA.

  • Resuspension Buffer (ice-cold): 0.33 M sorbitol, 50 mM HEPES-KOH (pH 7.6).

  • Blender or mortar and pestle

  • Miracloth or several layers of cheesecloth

  • Refrigerated centrifuge and tubes

Procedure:

  • Harvest fresh pea leaves and keep them on ice.

  • De-rib the leaves and chop them into small pieces.

  • Homogenize the leaf tissue in ice-cold Grinding Buffer (approximately 10 ml per gram of tissue) with short bursts in a blender or by grinding with a mortar and pestle.

  • Filter the homogenate through four layers of Miracloth or eight layers of cheesecloth into a chilled beaker.

  • Transfer the filtrate to centrifuge tubes and centrifuge at 200 x g for 2 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant to new centrifuge tubes and centrifuge at 1000 x g for 7 minutes at 4°C to pellet the chloroplasts.

  • Discard the supernatant and gently resuspend the chloroplast pellet in a small volume (1-2 ml) of ice-cold Resuspension Buffer using a soft paintbrush.

  • Determine the chlorophyll concentration of the isolated chloroplasts spectrophotometrically.

Protocol 2: Measurement of Photosynthetic Electron Transport using an Oxygen Electrode

This protocol measures the rate of oxygen consumption in the presence of an artificial electron acceptor (methyl viologen) to assess the activity of the photosynthetic electron transport chain.

Materials:

  • Isolated chloroplasts

  • Oxygen electrode system (e.g., Clark-type electrode)

  • Reaction Buffer: 0.1 M sorbitol, 10 mM K₂HPO₄ (pH 7.6), 5 mM MgCl₂, 10 mM NaCl.

  • Methyl Viologen (MV) solution (10 mM)

  • This compound stock solution (in DMSO or ethanol)

Procedure:

  • Calibrate the oxygen electrode according to the manufacturer's instructions.

  • Add 2 ml of Reaction Buffer to the electrode chamber and allow it to equilibrate to the desired temperature (typically 25°C).

  • Add isolated chloroplasts to the chamber to a final chlorophyll concentration of 10-20 µg/ml.

  • Add methyl viologen to a final concentration of 50 µM.

  • Record the baseline rate of oxygen change in the dark.

  • Illuminate the chamber with a saturating light source and record the rate of light-induced oxygen consumption. This represents the basal electron transport rate.

  • Add a specific concentration of this compound to the chamber and record the new rate of oxygen consumption in the light.

  • Calculate the rate of electron transport as µmol of O₂ consumed per milligram of chlorophyll per hour.

Protocol 3: Measurement of Proton Gradient (ΔpH) using 9-Aminoacridine Fluorescence Quenching

This protocol utilizes the fluorescent probe 9-aminoacridine (9-AA) to measure the light-induced proton gradient across the thylakoid membrane.

Materials:

  • Isolated thylakoids (prepared by osmotically shocking isolated chloroplasts)

  • Fluorometer

  • Reaction Buffer: 50 mM Tricine-NaOH (pH 8.0), 50 mM NaCl, 5 mM MgCl₂.

  • 9-Aminoacridine (9-AA) stock solution (1 mM)

  • This compound stock solution

Procedure:

  • Set the fluorometer to an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

  • Add 2 ml of Reaction Buffer to a cuvette.

  • Add isolated thylakoids to a final chlorophyll concentration of 10 µg/ml.

  • Add 9-AA to a final concentration of 5 µM.

  • Record the baseline fluorescence in the dark.

  • Illuminate the cuvette with actinic light and observe the quenching of the 9-AA fluorescence, which is proportional to the formation of the proton gradient (ΔpH).

  • Once a stable quenched state is reached, add this compound and observe any changes in the fluorescence level. A recovery of fluorescence would indicate a dissipation of the proton gradient.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the study of this compound in chloroplasts.

G This compound Inhibition of Photosynthetic Electron Transport PSII Photosystem II PQ_pool Plastoquinone Pool (PQ/PQH2) PSII->PQ_pool 2e- O2 O2 PSII->O2 O2 evolution Cyt_b6f Cytochrome b6f Complex PQ_pool->Cyt_b6f 2e- Protons_Lumen H+ (Lumen) PQ_pool->Protons_Lumen H+ pumping PC Plastocyanin Cyt_b6f->PC e- Cyt_b6f->Protons_Lumen H+ pumping PSI Photosystem I PC->PSI e- Fd Ferredoxin PSI->Fd e- FNR FNR Fd->FNR NADP NADP+ -> NADPH FNR->NADP ATP_Synthase ATP Synthase Protons_Stroma H+ (Stroma) ATP_Synthase->Protons_Stroma H2O H2O H2O->PSII 2e- Protons_Lumen->ATP_Synthase Proton Motive Force ATP ATP Protons_Stroma->ATP DNP_INT This compound DNP_INT->Cyt_b6f Inhibition

Caption: this compound blocks electron flow at the Cytochrome b6f complex.

G Experimental Workflow for this compound Studies start Start: Fresh Plant Material (e.g., Pea Leaves) isolate_chloro Protocol 1: Isolate Intact Chloroplasts start->isolate_chloro measure_chloro Determine Chlorophyll Concentration isolate_chloro->measure_chloro thylakoid_prep Prepare Thylakoids (Osmotic Shock) isolate_chloro->thylakoid_prep exp_setup Experimental Setup measure_chloro->exp_setup thylakoid_prep->exp_setup etr_measurement Protocol 2: Measure Electron Transport Rate (O2 Electrode) exp_setup->etr_measurement dph_measurement Protocol 3: Measure Proton Gradient (9-AA Fluorescence) exp_setup->dph_measurement data_analysis Data Analysis and Interpretation etr_measurement->data_analysis dph_measurement->data_analysis conclusion Conclusion on this compound Effects data_analysis->conclusion

Caption: Workflow for studying this compound effects in chloroplasts.

Conclusion and Future Directions

The preliminary studies utilizing this compound have been instrumental in elucidating the function of the cytochrome b6f complex and its role in photosynthetic electron transport. The provided protocols offer a robust framework for researchers to investigate the bioenergetic consequences of inhibiting this key complex. Future research should focus on definitively characterizing the potential protonophoric activity of this compound in thylakoids, which would add a new dimension to its utility as a research tool. Furthermore, employing this compound in conjunction with advanced biophysical techniques, such as time-resolved spectroscopy, could provide deeper insights into the dynamics of electron and proton transfer in the vicinity of the cytochrome b6f complex. The careful and systematic application of this compound, as outlined in this guide, will continue to be a valuable approach for advancing our understanding of chloroplast function and for the development of novel compounds targeting photosynthetic processes.

References

An In-depth Technical Guide to the Solubility of DNP-INT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the solubility of 2-(2,4-dinitrophenoxy)-3-iodo-4-methyl-1-(1-methylethyl)-5-nitro-benzene (DNP-INT), a quinone analog and potent inhibitor of photosynthetic electron transport. Understanding the solubility of this compound is critical for its application in various research and development settings. This document compiles available quantitative solubility data, outlines a general experimental protocol for solubility determination, and illustrates the compound's mechanism of action.

Compound Profile: this compound

This compound is a small molecule inhibitor that targets the photosynthetic electron transport chain in plants.[1][2] It functions by competitively inhibiting the oxidation of plastoquinol at the Qo site of the cytochrome b6f complex, a key component in the electron transport process.[1][2] Its CAS Number is 69311-70-2, and it has a molecular formula of C16H14IN3O7 and a formula weight of 487.2 g/mol .[1][3]

Quantitative Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. The available data is summarized in the table below. It is important to note that this data represents a single source and solubility can be influenced by factors such as temperature, purity, and the specific formulation of the solid.

SolventConcentrationCitation
Dimethylformamide (DMF)10 mg/mL[1]
Dimethyl sulfoxide (DMSO)5 mg/mL[1]
DMF:PBS (pH 7.2) (1:1)0.5 mg/mL[1]

Experimental Protocol for Equilibrium Solubility Determination

While a specific, detailed protocol for this compound solubility measurement is not publicly available, a general and robust methodology for determining the equilibrium solubility of a compound can be adapted. The following protocol is based on established guidelines for biopharmaceutical classification.[4]

Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a controlled temperature.

Materials:

  • This compound (crystalline solid)

  • Selected solvents (e.g., DMSO, DMF, water, buffer solutions)

  • Glass vials or tubes with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and validated analytical method, or a UV-Vis spectrophotometer.

Procedure:

  • Preparation: An excess amount of solid this compound is added to a series of vials, each containing a known volume of the test solvent (e.g., 5 mL). Adding a significant excess ensures that a saturated solution is achieved and that undissolved solid remains.[4]

  • Equilibration: The vials are sealed and placed in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). They are agitated for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium. The agitation speed should be sufficient to keep the solid suspended without creating a vortex.[4]

  • Phase Separation: After equilibration, the samples are removed from the shaker. The undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation at a high speed to pellet the excess solid.

  • Sample Collection and Dilution: A precise aliquot of the clear supernatant is carefully removed without disturbing the solid pellet. This supernatant is then diluted with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[4] An HPLC method is generally preferred as it can separate the analyte from any potential impurities or degradation products.[4]

  • Calculation: The solubility is calculated by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.

Below is a diagram illustrating the general workflow for this experimental protocol.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Analysis A Add excess solid this compound to solvent in vial B Agitate at constant temperature (e.g., 24-48h) A->B C Centrifuge to pellet undissolved solid B->C D Collect and dilute supernatant C->D E Quantify concentration (e.g., HPLC) D->E F Calculate solubility E->F

Experimental workflow for determining equilibrium solubility.

Mechanism of Action: Inhibition of Photosynthetic Electron Transport

This compound acts as an inhibitor of the photosynthetic electron transport chain. Its primary target is the cytochrome b6f complex, which plays a crucial role in transferring electrons from plastoquinol (PQH2) to plastocyanin. This compound specifically binds to the Qo site of this complex, where plastoquinol would normally be oxidized.[1][2] By competitively occupying this binding site, this compound effectively blocks the electron flow, thereby inhibiting the overall process of photosynthesis.[1] The high affinity of this binding is indicated by a dissociation constant (Kd) of 1.4 nM.[1][2]

The following diagram illustrates this inhibitory pathway.

G cluster_0 Photosynthetic Electron Transport Chain PQH2 Plastoquinol (PQH2) CytB6f Cytochrome b6f Complex (Qo Site) PQH2->CytB6f e- transfer PC Plastocyanin CytB6f->PC e- transfer DNP_INT This compound DNP_INT->CytB6f Inhibition

Inhibitory action of this compound on the cytochrome b6f complex.

References

Methodological & Application

Application Notes and Protocols for DNP-INT in Thylakoid Membrane Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 2,4-dinitrophenyl ether of 2-iodo-4-nitrothymol (DNP-INT) in studying photosynthetic electron transport in isolated thylakoid membranes. This compound is a widely utilized inhibitor that targets the cytochrome b₆f complex, a crucial component of the photosynthetic electron transport chain.

Mechanism of Action

This compound acts as a competitive inhibitor of plastoquinol (PQH₂) oxidation at the Q₀ site of the cytochrome b₆f complex.[1][2] This inhibition blocks the transfer of electrons from the plastoquinone pool to cytochrome f, and subsequently to Photosystem I (PSI).[2][3] The inhibitory efficiency of this compound is not static; it is influenced by environmental factors such as irradiance and the transmembrane proton gradient (ΔpH).[1][3][4] Specifically, its inhibitory activity is enhanced by increasing irradiance and proton accumulation within the thylakoid lumen.[1][3][4][5] This is thought to be due to light-induced protonation of acidic amino acid residues at the quinol-oxidizing site, which increases the affinity of the site for this compound through hydrogen bonding.[1][3]

It is important to note that some studies suggest this compound may not completely block electron flow to PSI under all conditions, potentially allowing for some residual electron transfer.[2] Therefore, careful consideration of experimental conditions and appropriate controls are crucial when interpreting results obtained using this inhibitor.

Core Applications

  • Studying the function of the cytochrome b₆f complex: By specifically inhibiting this complex, researchers can investigate its role in linear and cyclic electron transport.

  • Investigating the plastoquinone pool: this compound allows for the study of reactions occurring within the plastoquinone pool.[3]

  • Determining sites of reactive oxygen species (ROS) formation: By blocking the electron transport chain at a specific point, the contribution of upstream components to ROS production can be assessed.

  • Elucidating the regulation of photosynthetic electron transport: The dependence of this compound inhibition on light and pH provides a tool to study the regulatory mechanisms of the electron transport chain.

Experimental Protocols

Protocol 1: Isolation of Thylakoid Membranes from Spinach

This protocol describes a standard method for isolating functional thylakoid membranes from fresh spinach leaves.

Materials:

  • Fresh spinach leaves (approximately 50 g)

  • Grinding buffer (50 mM HEPES-KOH pH 7.6, 0.33 M sorbitol, 2 mM MgCl₂, 2 mM MnCl₂, 1 mM EDTA, 5 mM ascorbic acid)

  • Resuspension buffer (50 mM HEPES-KOH pH 7.6, 0.1 M sorbitol, 5 mM MgCl₂, 10 mM NaCl)

  • Cheesecloth and Miracloth

  • Centrifuge and centrifuge tubes

  • Homogenizer or blender

Procedure:

  • Wash spinach leaves and remove midribs.

  • Homogenize the leaves in ice-cold grinding buffer.

  • Filter the homogenate through several layers of cheesecloth and Miracloth.

  • Centrifuge the filtrate at 5,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and gently resuspend the pellet in a small volume of resuspension buffer.

  • Determine the chlorophyll concentration of the thylakoid suspension spectrophotometrically.

  • Store the isolated thylakoids on ice and use them within a few hours for optimal activity.

Protocol 2: Measurement of Photosynthetic Electron Transport Rate (Oxygen Evolution)

This protocol measures the rate of electron transport from water to an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or phenyl-p-benzoquinone, using a Clark-type oxygen electrode.

Materials:

  • Isolated thylakoid membranes

  • Assay buffer (50 mM HEPES-KOH pH 7.6, 0.1 M sorbitol, 5 mM MgCl₂, 10 mM NaCl)

  • Artificial electron acceptor (e.g., 0.5 mM phenyl-p-benzoquinone)[6]

  • This compound stock solution (in ethanol or DMSO)

  • Clark-type oxygen electrode system

  • Light source

Procedure:

  • Calibrate the oxygen electrode according to the manufacturer's instructions.

  • Add the assay buffer to the electrode chamber and equilibrate to the desired temperature (e.g., 25°C).

  • Add the thylakoid suspension to the chamber to a final chlorophyll concentration of 10-20 µg/mL.

  • Add the artificial electron acceptor.

  • To test the effect of this compound, add the desired concentration of the inhibitor from a stock solution. An equivalent volume of the solvent should be added to the control.

  • Illuminate the sample with a saturating light source and record the rate of oxygen evolution.

  • The rate of electron transport can be calculated from the rate of oxygen evolution.

Protocol 3: Measurement of P700 Redox State

This protocol assesses the effect of this compound on the reduction of P700⁺, the oxidized form of the reaction center chlorophyll of PSI. This provides a direct measure of electron flow to PSI.

Materials:

  • Isolated thylakoid membranes

  • Assay buffer

  • This compound stock solution

  • Dual-PAM-100 or similar spectrophotometer capable of measuring absorbance changes at 830 nm.

  • Actinic light source and far-red light source.

Procedure:

  • Dilute the thylakoid suspension in the assay buffer to a suitable chlorophyll concentration.

  • Add this compound to the desired final concentration.

  • Place the sample in the spectrophotometer cuvette.

  • Illuminate the sample with far-red light to fully oxidize P700 to P700⁺.

  • Turn off the far-red light and apply a pulse of saturating actinic light to measure the re-reduction of P700⁺.

  • The rate of P700⁺ re-reduction reflects the rate of electron transport to PSI. In the presence of an effective concentration of this compound, this rate should be significantly inhibited.[4]

Quantitative Data Summary

The following tables summarize typical concentrations and inhibitory effects of this compound reported in the literature. Note that the optimal concentration can vary depending on the specific experimental conditions, such as light intensity and the source of the thylakoids.

Table 1: this compound Concentrations for Inhibition of Photosynthetic Electron Transport

ParameterValueSource OrganismReference
Minimum concentration for complete inhibition2 µMSpinach[2]
Concentration for significant inhibition of MV-mediated O₂ consumption5 µMNot Specified[7]
Concentration range for studying irradiance effects0.1 - 10 µMPea, Arabidopsis[4]
Concentration used in P700 redox kinetics10 µMSpinach[2]

Table 2: Effect of this compound on Photosynthetic Activities

Activity MeasuredThis compound Concentration% Inhibition (approximate)Experimental SystemReference
CO₂ fixation10 µM30%Intact leaf discs[2]
Electron Transport Rate (ETR) at low light1 µM> 80%Isolated thylakoids[4]
Electron Transport Rate (ETR) at high light1 µM> 90%Isolated thylakoids[4]
PSII activity10 µM~20%Isolated thylakoids[4]

Visualizations

DNP_INT_Mechanism cluster_thylakoid_membrane Thylakoid Membrane PSII Photosystem II PQ_pool Plastoquinone Pool (PQ/PQH₂) PSII->PQ_pool e⁻ O2 O₂ PSII->O2 Cytb6f Cytochrome b₆f Complex PQ_pool->Cytb6f e⁻ (PQH₂ oxidation) PC Plastocyanin Cytb6f->PC e⁻ PSI Photosystem I PC->PSI e⁻ NADP NADP⁺ PSI->NADP DNP_INT This compound DNP_INT->Cytb6f Inhibits (at Q₀ site) H2O H₂O H2O->PSII NADPH NADPH NADP->NADPH

Caption: this compound inhibits the cytochrome b₆f complex.

Experimental_Workflow_Oxygen_Evolution start Start isolate_thylakoids 1. Isolate Thylakoid Membranes start->isolate_thylakoids prepare_assay 2. Prepare Oxygen Electrode Assay isolate_thylakoids->prepare_assay add_thylakoids 3. Add Thylakoids & Electron Acceptor prepare_assay->add_thylakoids add_inhibitor 4. Add this compound (or solvent control) add_thylakoids->add_inhibitor illuminate 5. Illuminate Sample add_inhibitor->illuminate record_data 6. Record O₂ Evolution illuminate->record_data analyze 7. Analyze Data record_data->analyze end End analyze->end

Caption: Workflow for measuring oxygen evolution.

Logical_Relationship_Inhibition_Factors DNP_INT_Inhibition This compound Inhibitory Efficiency Irradiance Increasing Irradiance ETR Increased Electron Transport Rate Irradiance->ETR Proton_Accumulation Proton Accumulation (Lumenal pH decrease) Affinity Increased Affinity of Cyt b₆f for this compound Proton_Accumulation->Affinity ETR->DNP_INT_Inhibition Enhances ETR->Proton_Accumulation Affinity->DNP_INT_Inhibition Enhances

Caption: Factors enhancing this compound inhibition.

References

Application Notes and Protocols for Studying Plastoquinol Oxidation Using DNP-INT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-dinitrophenyl ether of 2-iodo-4-nitrothymol (DNP-INT) is a potent and specific inhibitor of plastoquinol (PQH2) oxidation at the cytochrome b6f complex in the photosynthetic electron transport chain.[1][2][3] It acts as a competitive inhibitor, binding to the Qo site of the cytochrome b6f complex, thereby blocking the transfer of electrons from the plastoquinone pool to cytochrome f and subsequently to Photosystem I (PSI).[2][4][5] This property makes this compound an invaluable tool for studying various aspects of photosynthesis, including the redox state of the plastoquinone pool, alternative electron transport pathways, and the formation of reactive oxygen species (ROS).[4][6]

These application notes provide detailed protocols for utilizing this compound in isolated thylakoids to investigate plastoquinol oxidation. The provided methodologies are based on established research and are intended to guide researchers in designing and executing their experiments.

Mechanism of Action and Key Considerations

This compound effectively truncates the linear electron flow at the cytochrome b6f complex, allowing for the study of processes upstream, such as Photosystem II (PSII) activity and the behavior of the plastoquinone pool, in isolation from downstream events.[4][7] The inhibitory efficiency of this compound is not static and can be influenced by experimental conditions. Notably, its activity is enhanced by increasing irradiance and the accumulation of protons in the thylakoid lumen (a decrease in lumenal pH).[1][3][6][8] Researchers should consider these factors when designing experiments and interpreting results.

Data Presentation

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the use of this compound for inhibiting plastoquinol oxidation. These values are compiled from various studies and can serve as a reference for experimental design.

ParameterValueOrganism/SystemExperimental ConditionsReference
IC50 (Low Light) ~1.5 µMPea thylakoids70 µmol photons m⁻² s⁻¹[2]
IC50 (High Light) ~0.5 µMPea thylakoids490 µmol photons m⁻² s⁻¹[2]
Effective Concentration for complete inhibition 5 µMSpinach thylakoidsNot specified[5]
Binding Affinity (Kd) 1.4 nMPurified cytochrome b6fNot specified[5]
Working Concentration Range 0.5 - 50 µMIsolated thylakoidsVaries with experimental goals[2][4]

Experimental Protocols

Protocol 1: Isolation of Thylakoid Membranes from Pea Seedlings

This protocol describes a standard method for isolating functional thylakoid membranes from pea seedlings, which are a common model system for photosynthetic research.

Materials:

  • Fresh pea seedlings (10-14 days old)

  • Grinding Buffer: 0.4 M sucrose, 20 mM NaCl, 5 mM MgCl₂, 50 mM HEPES-KOH (pH 7.6)

  • Washing Buffer: 0.4 M sucrose, 20 mM NaCl, 5 mM MgCl₂, 50 mM HEPES-KOH (pH 7.6)

  • Resuspension Buffer: Same as Washing Buffer

  • Blender

  • Cheesecloth

  • Centrifuge and centrifuge tubes

  • Ice bucket

Procedure:

  • Harvest fresh pea shoots and place them on ice.

  • In a pre-chilled blender, add the pea shoots and cold Grinding Buffer (approximately 200 mL per 50 g of tissue).

  • Homogenize the tissue with several short bursts (5-10 seconds each) until a uniform consistency is achieved.

  • Filter the homogenate through four layers of cheesecloth into a pre-chilled beaker.

  • Transfer the filtrate to centrifuge tubes and centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Discard the supernatant. Gently resuspend the pellet in a small volume of cold Washing Buffer.

  • Centrifuge again at 4,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the final thylakoid pellet in a minimal volume of Resuspension Buffer.

  • Determine the chlorophyll concentration of the thylakoid suspension.

  • Store the isolated thylakoids on ice in the dark and use them the same day for experiments.[2]

Protocol 2: Measurement of Plastoquinol Oxidation via P700 Redox Kinetics

This protocol utilizes a spectrophotometer to measure the redox state of P700 (the reaction center chlorophyll of PSI) to assess the inhibitory effect of this compound on electron flow from the plastoquinone pool.

Materials:

  • Isolated thylakoid suspension (Protocol 1)

  • Reaction Buffer: 0.4 M sucrose, 20 mM NaCl, 5 mM MgCl₂, 50 mM HEPES-KOH (pH 7.6)

  • This compound stock solution (in DMSO or ethanol)

  • Methyl viologen (MV) stock solution (electron acceptor for PSI)

  • Gramicidin D (GrD) stock solution (protonophore to uncouple electron transport from ATP synthesis)

  • Dual-wavelength spectrophotometer capable of measuring absorbance changes at 820-950 nm or similar wavelengths.

  • Actinic light source (e.g., red light)

  • Far-red light source

Procedure:

  • Prepare the reaction mixture in a cuvette containing Reaction Buffer.

  • Add the isolated thylakoids to a final chlorophyll concentration of 100 µg/mL.[2]

  • Add methyl viologen to a final concentration of 50 µM and gramicidin D to 1 µM.[2]

  • Add this compound to the desired final concentration (e.g., a titration from 0 to 50 µM).[2] An equivalent amount of the solvent (DMSO or ethanol) should be added to the control.

  • Incubate the sample in the dark for a few minutes.

  • Measure the baseline P700 signal in the dark.

  • Illuminate the sample with far-red light to fully oxidize P700 (P700+), establishing the maximum signal.

  • Turn off the far-red light and allow P700+ to be re-reduced by the electron pool in the dark.

  • Illuminate the sample with actinic red light of varying intensities (e.g., from 0 to 720 µmol photons m⁻² s⁻¹) to induce photosynthetic electron transport.[2]

  • Record the changes in P700 absorbance. In the presence of effective concentrations of this compound, the re-reduction of P700+ after illumination will be significantly slowed or abolished, indicating a block in electron flow from the plastoquinone pool.

Protocol 3: Measurement of Oxygen Consumption to Assess Electron Transport Rate

This protocol uses a Clark-type oxygen electrode to measure the rate of oxygen consumption, which is an indicator of the overall rate of linear electron transport.

Materials:

  • Isolated thylakoid suspension (Protocol 1)

  • Reaction Buffer: 0.4 M sucrose, 20 mM NaCl, 5 mM MgCl₂, 50 mM HEPES-KOH (pH 7.6)

  • This compound stock solution (in DMSO or ethanol)

  • Methyl viologen (MV) stock solution

  • Clark-type oxygen electrode and chamber

  • Light source

Procedure:

  • Calibrate the oxygen electrode according to the manufacturer's instructions.

  • Prepare the reaction mixture in the oxygen electrode chamber containing Reaction Buffer.

  • Add the isolated thylakoids to a final chlorophyll concentration of 20 µg/mL.[2]

  • Add methyl viologen to a final concentration of 50 µM.[2]

  • Add this compound to the desired final concentration.

  • Seal the chamber and record the baseline rate of oxygen change in the dark.

  • Illuminate the chamber with a defined light intensity (e.g., low light: 70 µmol photons m⁻² s⁻¹; high light: 490 µmol photons m⁻² s⁻¹).[7]

  • Measure the rate of light-induced oxygen consumption. The rate of oxygen consumption is proportional to the electron transport rate (ETR).

  • By titrating this compound, an inhibition curve can be generated and the IC50 value can be determined.

Visualizations

Signaling Pathway of Plastoquinol Oxidation and this compound Inhibition

Plastoquinol_Oxidation_Pathway cluster_thylakoid_membrane Thylakoid Membrane cluster_lumen Thylakoid Lumen cluster_stroma Stroma PSII Photosystem II PQ_pool Plastoquinone Pool (PQ/PQH2) PSII->PQ_pool e- Cytb6f Cytochrome b6f PQ_pool->Cytb6f PQH2 -> e- PC Plastocyanin Cytb6f->PC e- Protons_lumen H+ Cytb6f->Protons_lumen H+ pumping PSI Photosystem I PC->PSI e- DNP_INT This compound DNP_INT->Cytb6f Inhibition Protons_stroma H+

Caption: Inhibition of plastoquinol oxidation by this compound in the photosynthetic electron transport chain.

Experimental Workflow for Studying this compound Effects

DNP_INT_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Thylakoid_Isolation 1. Isolate Thylakoid Membranes Reagent_Prep 2. Prepare Reagents (Buffers, this compound, etc.) Thylakoid_Isolation->Reagent_Prep Sample_Prep 3. Prepare Reaction Mixture (Thylakoids, Buffer, Acceptors) Reagent_Prep->Sample_Prep DNP_INT_Addition 4. Add this compound (Titration) Sample_Prep->DNP_INT_Addition Incubation 5. Dark Incubation DNP_INT_Addition->Incubation Measurement 6. Perform Measurement (P700 kinetics or O2 consumption) Incubation->Measurement Data_Collection 7. Collect Data Measurement->Data_Collection Inhibition_Curve 8. Plot Inhibition Curve Data_Collection->Inhibition_Curve IC50_Determination 9. Determine IC50 Inhibition_Curve->IC50_Determination

Caption: General experimental workflow for assessing the inhibitory effect of this compound on plastoquinol oxidation.

Logical Relationship of this compound Activity Factors

DNP_INT_Factors Increased_Irradiance Increased Irradiance Increased_ETR Increased Electron Transport Rate Increased_Irradiance->Increased_ETR Proton_Accumulation Proton Accumulation (Lower Lumenal pH) Increased_Affinity Increased Affinity of This compound for Qo site Proton_Accumulation->Increased_Affinity Enhanced_Inhibition Enhanced this compound Inhibitory Activity Increased_ETR->Enhanced_Inhibition Increased_Affinity->Enhanced_Inhibition

Caption: Factors influencing the inhibitory activity of this compound on plastoquinol oxidation.

References

Application Notes and Protocols: Preparing DNP-INT Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DNP-INT, the dinitrophenyl ether of iodonitrothymol, is a potent quinone analog used in biochemical and plant physiology research.[1] It functions as a competitive inhibitor of plastoquinol oxidation by binding to the Qₒ site of the cytochrome b₆f complex, a critical component of the photosynthetic electron transport chain.[1][2] This inhibition effectively blocks the electron flow from plastoquinol to photosystem I.[3][4] For instance, this compound can inhibit electron flow from water to NADP or methyl viologen by 50% at a concentration of 0.5 µM and by 100% at 5 µM.[1] These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure reproducible and reliable experimental results.

Data Presentation

Quantitative data regarding the physical properties, solubility, and storage of this compound are summarized in the tables below for easy reference.

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
Formal Name 2-(2,4-dinitrophenoxy)-3-iodo-4-methyl-1-(1-methylethyl)-5-nitro-benzene [1]
CAS Number 69311-70-2 [1][5]
Molecular Formula C₁₆H₁₄IN₃O₇ [1][5]
Formula Weight 487.2 g/mol [1][5]
Purity ≥98% [1][5]

| Formulation | A crystalline solid |[1][5] |

Table 2: Solubility of this compound

Solvent Concentration Reference
DMF 10 mg/mL [1]
DMSO 5 mg/mL [1]

| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL |[1] |

Table 3: Storage and Stability

Form Storage Temperature Stability Reference
Solid (Powder) -20°C ≥ 4 years [1]

| Stock Solution (in Solvent) | -20°C or -80°C | 1-6 months |[6] |

Note: For solutions stored longer than one month at -20°C, re-examination is recommended to ensure efficacy. Avoid repeated freeze-thaw cycles.[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMF

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for further dilutions.

Materials:

  • This compound (crystalline solid) (FW: 487.2 g/mol )

  • Dimethylformamide (DMF), anhydrous

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer and/or sonicator

  • Calibrated analytical balance

  • Pipettes and sterile tips

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Formula Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 487.2 g/mol = 4.872 mg

  • Weigh this compound: In a fume hood, carefully weigh out 4.872 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube or amber vial.

  • Add Solvent: Add 1 mL of anhydrous DMF to the tube containing the this compound powder.

  • Dissolve: Tightly cap the tube and vortex thoroughly. If necessary, use a sonicator bath to aid dissolution until no solid particles are visible.[7]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[6] Store the aliquots in tightly sealed tubes at -20°C, protected from light.[1][6] The solid compound is stable for at least 4 years when stored at -20°C.[1]

Protocol 2: Preparation of Working Solutions

Working solutions are typically prepared by diluting the high-concentration stock solution in an appropriate buffer or culture medium just before the experiment.

Materials:

  • 10 mM this compound stock solution

  • Experimental buffer (e.g., PBS, Tricine) or culture medium

  • Microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Determine Final Concentration: Identify the desired final concentration for your experiment. A concentration of 5 µM is known to completely inhibit electron flow.[1][3]

  • Calculate Dilution: Use the M₁V₁ = M₂V₂ formula to calculate the volume of stock solution needed. For example, to prepare 1 mL of a 5 µM working solution from a 10 mM stock:

    • V₁ = (M₂ x V₂) / M₁

    • V₁ = (5 µM x 1 mL) / 10,000 µM = 0.0005 mL or 0.5 µL

  • Perform Dilution:

    • For accuracy, it is recommended to perform a serial dilution. First, create an intermediate dilution (e.g., 100 µM).

    • Intermediate Dilution (100 µM): Take 10 µL of the 10 mM stock and add it to 990 µL of your experimental buffer. Mix well.

    • Final Working Solution (5 µM): Take 50 µL of the 100 µM intermediate solution and add it to 950 µL of your experimental buffer. Mix well.

  • Use Immediately: It is recommended to prepare working solutions fresh for each experiment.[7] If using a solvent like DMSO, ensure the final concentration in the assay is low (e.g., <0.5%) to avoid solvent-induced artifacts.[6]

Visualizations

Mechanism of Action

This compound inhibits the photosynthetic electron transport chain by competitively binding to the quinol-oxidizing (Qₒ) site of the cytochrome b₆f complex. This action blocks the transfer of electrons from plastoquinol (PQH₂), thereby halting the downstream electron flow to Plastocyanin (PC) and Photosystem I.

DNP_INT_Mechanism cluster_pathway Photosynthetic Electron Transport Chain PQH2 Plastoquinol (PQH₂) Cytb6f Cytochrome b6f Complex PQH2->Cytb6f e⁻ PC Plastocyanin (PC) Cytb6f->PC e⁻ PSI Photosystem I PC->PSI e⁻ DNP_INT This compound DNP_INT->Cytb6f Inhibition

Caption: this compound inhibits the cytochrome b₆f complex.

Experimental Workflow

The following diagram outlines the standard procedure for preparing a this compound stock solution from a solid compound.

Stock_Solution_Workflow start Start weigh 1. Weigh this compound (e.g., 4.872 mg) start->weigh add_solvent 2. Add Solvent (e.g., 1 mL DMF) weigh->add_solvent dissolve 3. Dissolve Completely (Vortex/Sonicate) add_solvent->dissolve aliquot 4. Aliquot for Single Use dissolve->aliquot store 5. Store at -20°C (Protect from light) aliquot->store end Stock Solution Ready store->end

Caption: Workflow for this compound stock solution preparation.

References

Application Notes and Protocols: Utilizing DNP-INT in Chlorophyll Fluorescence Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dinitrophenylether of iodonitrothymol (DNP-INT) is a widely utilized inhibitor in the study of photosynthetic electron transport. It serves as a powerful tool to investigate the dynamics of the photosynthetic apparatus, particularly the processes occurring within the plastoquinone (PQ) pool and the cytochrome b6f (Cyt b6f) complex. By selectively blocking a specific step in the electron transport chain, this compound allows researchers to dissect complex photosynthetic phenomena and understand the impact of various environmental stresses or chemical compounds on photosynthetic efficiency.

Mechanism of Action

This compound acts as a potent and specific inhibitor of the photosynthetic electron transport chain (PETC).[1][2] Its primary target is the quinol-oxidizing (Qo) site of the cytochrome b6f complex.[1][2] By binding to this site, this compound competitively inhibits the oxidation of plastoquinol (PQH2), effectively blocking the transfer of electrons from the PQ pool to cytochrome f and subsequently to Photosystem I (PSI).[3] This inhibition truncates the linear electron flow at the Cyt b6f complex, leading to an accumulation of reduced plastoquinone and a more oxidized state of the electron acceptors downstream towards PSI.

The inhibitory efficacy of this compound is influenced by environmental factors. Its activity is enhanced by increasing irradiance and is dependent on the uptake of protons (H+) by the thylakoid membranes.[1][3][4] The affinity of the Qo site for this compound is heightened in the light, a phenomenon attributed to the protonation of acidic amino acid residues within the binding pocket, which facilitates the binding of the this compound molecule.[1][3] It is important to note that some studies suggest that this compound may not achieve a complete blockage of the PETC under all conditions, which could potentially lead to experimental artifacts.[2]

Applications in Chlorophyll Fluorescence Studies

Chlorophyll fluorescence is a non-invasive and highly sensitive probe of photosystem II (PSII) photochemistry. The application of this compound in conjunction with chlorophyll fluorescence measurements provides valuable insights into several aspects of photosynthesis:

  • Investigating the Plastoquinone Pool: By blocking the re-oxidation of the PQ pool, this compound allows for the study of its redox state and its role in various photosynthetic processes, including cyclic electron flow and chlororespiration.

  • Studying the Cytochrome b6f Complex: this compound is instrumental in elucidating the function and regulation of the Cyt b6f complex, a central component of the PETC that couples electron transport to proton translocation.

  • Dissecting Electron Transport Pathways: Researchers can use this compound to differentiate between linear and alternative electron transport pathways.

  • Assessing the Site of Action of Herbicides and other Inhibitors: By comparing the effects of novel compounds with those of this compound, scientists can determine if they target the same or different sites within the PETC.

  • Understanding Photoprotective Mechanisms: this compound can be used to study the mechanisms of non-photochemical quenching (NPQ), a process that protects the photosynthetic apparatus from photodamage.

  • Investigating Reactive Oxygen Species (ROS) Production: By manipulating the redox state of the PETC with this compound, the sites and mechanisms of ROS generation can be investigated.[2]

Data Presentation

The following table summarizes the expected qualitative and quantitative effects of this compound on key chlorophyll fluorescence parameters. It is important to note that the exact quantitative changes will depend on the specific experimental conditions, including the concentration of this compound, light intensity, and the plant species or preparation used.

ParameterDescriptionExpected Effect of this compoundRationale for the Effect
Fv/Fm Maximum quantum yield of PSII photochemistry in the dark-adapted state.No significant change or slight decrease.This compound acts downstream of PSII. A slight decrease might be observed due to feedback mechanisms or if the inhibition is not completely specific.
ΦPSII (or Y(II)) Actual quantum yield of PSII photochemistry in the light-adapted state.Significant decrease.Inhibition of electron flow at the Cyt b6f complex leads to a buildup of reduced QA, the primary stable electron acceptor of PSII, thus lowering the efficiency of photochemical quenching.
qP (Photochemical Quenching) Represents the proportion of open PSII reaction centers.Significant decrease.The accumulation of reduced PQ pool and consequently reduced QA leads to the closure of PSII reaction centers.
NPQ (Non-Photochemical Quenching) The dissipation of excess light energy as heat.Increase.The blockage of electron transport leads to an over-reduction of the PQ pool and an increase in the proton gradient across the thylakoid membrane (ΔpH), which are key triggers for the induction of NPQ.
ETR (Electron Transport Rate) The rate of electrons moving through PSII.Significant decrease.As a direct inhibitor of the electron transport chain, this compound significantly reduces the overall rate of electron flow from PSII.

Experimental Protocols

Protocol 1: Treatment of Isolated Thylakoids with this compound for Chlorophyll Fluorescence Measurement

This protocol describes the treatment of isolated thylakoids with this compound prior to the measurement of chlorophyll fluorescence parameters.

Materials:

  • Isolated thylakoids (e.g., from spinach or pea)

  • Resuspension buffer (e.g., 20 mM HEPES-KOH pH 7.6, 10 mM MgCl2, 100 mM sorbitol)

  • This compound stock solution (e.g., 10 mM in ethanol or DMSO)

  • Chlorophyll fluorescence measurement system (e.g., a PAM fluorometer)

  • Microcentrifuge tubes

  • Pipettes

Methodology:

  • Thylakoid Preparation: Isolate intact thylakoids from fresh plant material using a standard protocol. Determine the chlorophyll concentration of the thylakoid suspension.

  • Sample Preparation: Dilute the thylakoid suspension to a final chlorophyll concentration of 10-20 µg/mL in the resuspension buffer.

  • This compound Treatment:

    • Prepare a series of this compound working solutions by diluting the stock solution in the resuspension buffer to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 20 µM).

    • Add a small volume of the this compound working solution to the thylakoid suspension. The final concentration of the solvent (ethanol or DMSO) should be kept low (e.g., <0.1%) to avoid artifacts.

    • Incubate the thylakoid suspension with this compound for a specific period (e.g., 5-10 minutes) in the dark at room temperature to allow for inhibitor binding.

  • Chlorophyll Fluorescence Measurement:

    • Transfer the this compound-treated thylakoid suspension to the cuvette of the chlorophyll fluorescence measurement system.

    • Dark-adapt the sample for at least 5 minutes before measurement.

    • Measure the initial fluorescence (Fo) and the maximum fluorescence (Fm) to determine Fv/Fm.

    • Apply actinic light to induce a steady-state of photosynthesis and measure the steady-state fluorescence (Fs) and the maximum fluorescence in the light-adapted state (Fm').

    • Calculate the chlorophyll fluorescence parameters (ΦPSII, qP, NPQ, and ETR) using the appropriate formulas.

  • Data Analysis: Compare the chlorophyll fluorescence parameters of the this compound-treated samples with the untreated control to determine the inhibitory effect.

Protocol 2: Infiltration of Intact Leaves with this compound for Chlorophyll Fluorescence Measurement

This protocol outlines the procedure for introducing this compound into intact leaves for in vivo chlorophyll fluorescence analysis.

Materials:

  • Intact plants (e.g., Arabidopsis, tobacco)

  • This compound infiltration solution (e.g., 10-50 µM this compound in a buffer containing a surfactant like 0.01% Tween-20)

  • Syringe without a needle

  • Chlorophyll fluorescence imaging system or a leaf-clip fluorometer

  • Dark adaptation clips

Methodology:

  • Plant Preparation: Use healthy, well-watered plants for the experiment.

  • Leaf Infiltration:

    • Select a mature leaf for infiltration.

    • Gently press the opening of the syringe against the abaxial (lower) surface of the leaf.

    • Slowly and carefully infiltrate the this compound solution into the leaf apoplast until a small area appears water-soaked. Avoid excessive infiltration.

    • Infiltrate a control area on the same or a different leaf with the infiltration buffer lacking this compound.

  • Incubation: Allow the infiltrated leaves to incubate for a period of time (e.g., 30-60 minutes) under low light conditions to allow for this compound to take effect.

  • Dark Adaptation: Attach dark adaptation clips to the infiltrated and control areas of the leaves for at least 20-30 minutes prior to measurement.

  • Chlorophyll Fluorescence Measurement:

    • Measure chlorophyll fluorescence parameters (Fv/Fm, ΦPSII, qP, NPQ, ETR) on both the this compound-treated and control areas using a chlorophyll fluorescence imaging system or a leaf-clip fluorometer.

  • Data Analysis: Compare the fluorescence parameters between the treated and control areas to assess the in vivo effect of this compound on photosynthesis.

Visualizations

DNP_INT_Mechanism cluster_PSII Photosystem II (PSII) cluster_PQ_Pool Plastoquinone Pool cluster_Cyt_b6f Cytochrome b6f Complex cluster_PSI Photosystem I (PSI) PSII PSII PQ PQ PSII->PQ e- PQH2 PQH2 PQ->PQH2 Reduction PQH2->PQ Oxidation Cyt_b6f Cyt b6f PQH2->Cyt_b6f e- PSI PSI Cyt_b6f->PSI e- DNP_INT This compound DNP_INT->Cyt_b6f Inhibition

Caption: Mechanism of this compound action on the photosynthetic electron transport chain.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Measurement Chlorophyll Fluorescence Measurement cluster_Analysis Data Analysis start Start: Isolate Thylakoids or Select Intact Leaves treatment Treat with this compound (and Controls) start->treatment incubation Incubate for a Defined Period treatment->incubation dark_adaptation Dark-adapt Samples incubation->dark_adaptation measure_f0_fm Measure Fo and Fm (Dark-adapted) dark_adaptation->measure_f0_fm measure_light Measure Fs and Fm' (Light-adapted) measure_f0_fm->measure_light calculate_params Calculate Fluorescence Parameters (Fv/Fm, ΦPSII, NPQ, ETR) measure_light->calculate_params compare Compare Treated vs. Control calculate_params->compare end End: Interpret Results compare->end

Caption: General experimental workflow for studying this compound effects.

References

Application Notes and Protocols: Measuring the Inhibitory Effect of DNP-INT on Photosynthetic Electron Transport

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to understanding and measuring the inhibitory effects of 2,4-dinitrophenyl ether of iodonitrothymol (DNP-INT) on the photosynthetic electron transport chain. While often studied in the context of photosynthesis inhibition, it is crucial to note that this compound's primary target is not Photosystem II (PSII). Instead, this compound acts as a potent inhibitor of the cytochrome b6f complex, where it competitively inhibits the oxidation of plastoquinol at the Q_o site, downstream of PSII.[1][2][3][4] This document outlines detailed protocols using common PSII activity assays—namely chlorophyll a fluorescence and oxygen evolution measurements—to differentiate the inhibitory action of this compound from that of direct PSII inhibitors, such as 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU).

Understanding the precise target of a potential herbicide or drug candidate within the photosynthetic apparatus is critical for its development and application. The following protocols and data interpretation guidelines will enable researchers to accurately characterize the site of inhibition for compounds like this compound.

Principle of Action and Differentiation

Photosynthetic electron transport is a series of redox reactions initiated by light energy capture in PSII and PSI. PSII catalyzes the oxidation of water and the reduction of plastoquinone. The resulting plastoquinol is then re-oxidized by the cytochrome b6f complex, which in turn reduces plastocyanin, the electron donor to PSI.

  • PSII Inhibitors (e.g., DCMU, atrazine): These compounds typically bind to the Q_B site on the D1 protein of the PSII reaction center.[5][6] This binding blocks the electron flow from the primary quinone acceptor, Q_A, to the secondary quinone acceptor, Q_B, leading to a rapid increase in chlorophyll fluorescence and a cessation of oxygen evolution.[5][7]

  • Cytochrome b6f Inhibitors (e.g., this compound, DBMIB): this compound inhibits the electron transport chain at a later stage, by blocking the re-oxidation of the plastoquinol pool by the cytochrome b6f complex.[1][2][4] This leads to an accumulation of reduced plastoquinone (plastoquinol) and a subsequent "backing up" of the electron transport chain, which can also affect PSII function indirectly, but the primary site of action is not within PSII itself.

The experimental protocols detailed below are designed to exploit these different mechanisms of action to pinpoint the inhibitory site of this compound.

Data Presentation

Table 1: Comparative Inhibitory Effects on PSII Parameters
ParameterControl (No Inhibitor)This compound (10 µM)DCMU (10 µM) - Positive Control
Maximum Quantum Yield of PSII (Fv/Fm) ~0.83~0.80~0.50 (significantly reduced)
Effective Quantum Yield of PSII (ΦPSII) ~0.65 (in light)Significantly ReducedDrastically Reduced (~0)
Photochemical Quenching (qP) ~0.85 (in light)Significantly ReducedDrastically Reduced (~0)
Rate of Oxygen Evolution (µmol O₂/mg Chl/hr) ~150Significantly ReducedCompletely Inhibited (~0)
P700⁺ Re-reduction Rate FastSlow/InhibitedUnaffected (initially)

Note: The values presented are typical and may vary depending on the plant species, thylakoid isolation quality, and experimental conditions. The key takeaway is the differential effect of this compound and DCMU on Fv/Fm.

Experimental Protocols

Protocol 1: Isolation of Thylakoid Membranes from Spinach

This protocol describes the isolation of functional thylakoid membranes, which are essential for in vitro inhibitor studies.

Materials:

  • Fresh spinach leaves (Spinacia oleracea)

  • Grinding Buffer (400 mM sucrose, 50 mM HEPES-KOH pH 7.6, 10 mM NaCl, 2 mM MgCl₂, 1 mM EDTA)

  • Wash Buffer (50 mM HEPES-KOH pH 7.6, 10 mM NaCl, 2 mM MgCl₂)

  • Resuspension Buffer (400 mM sucrose, 50 mM HEPES-KOH pH 7.6, 10 mM NaCl, 5 mM MgCl₂)

  • Cheesecloth and Miracloth

  • Blender or mortar and pestle

  • Refrigerated centrifuge

Procedure:

  • Pre-chill all buffers, glassware, and centrifuge rotors to 4°C.

  • De-vein approximately 30 g of fresh spinach leaves and cut them into small pieces.

  • Homogenize the leaves in 150 mL of ice-cold Grinding Buffer using a blender (three short bursts of 5 seconds each).

  • Filter the homogenate through four layers of cheesecloth followed by one layer of Miracloth into a chilled beaker.

  • Transfer the filtrate to centrifuge tubes and centrifuge at 1,000 x g for 10 minutes at 4°C.

  • Discard the supernatant. Gently resuspend the pellets in a small volume of Wash Buffer using a soft paintbrush.

  • Centrifuge the resuspended pellets at 4,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the final thylakoid pellet in a minimal volume (1-2 mL) of Resuspension Buffer.

  • Determine the chlorophyll concentration spectrophotometrically.

Protocol 2: Chlorophyll a Fluorescence Measurements

This protocol uses a Pulse-Amplitude-Modulation (PAM) fluorometer to assess the impact of this compound on PSII photochemistry.

Materials:

  • Isolated thylakoid membranes

  • PAM fluorometer

  • This compound stock solution (in DMSO or ethanol)

  • DCMU stock solution (in DMSO or ethanol) - for positive control

  • Assay Buffer (50 mM HEPES-KOH pH 7.6, 100 mM sorbitol, 10 mM KCl, 5 mM MgCl₂)

  • Cuvette or sample holder for the PAM fluorometer

Procedure:

  • Dilute the thylakoid suspension in the Assay Buffer to a final chlorophyll concentration of 10-15 µg/mL.

  • Prepare samples in separate cuvettes: a control (with the same amount of solvent used for inhibitors), a this compound treated sample (e.g., 10 µM final concentration), and a DCMU treated sample (e.g., 10 µM final concentration).

  • Incubate the samples in the dark for 5 minutes at room temperature.

  • Dark-adapt the samples for at least 15 minutes before measurement.

  • Measure the initial fluorescence (F_o) by applying a weak measuring light.

  • Apply a saturating pulse of light (>3000 µmol photons m⁻² s⁻¹) to measure the maximum fluorescence (F_m).

  • Calculate the maximum quantum yield of PSII as Fv/Fm = (F_m - F_o) / F_m.

  • To measure the effective quantum yield (ΦPSII) and photochemical quenching (qP), expose the sample to actinic light and apply saturating pulses at steady-state.

Expected Results & Interpretation:

  • DCMU (Positive Control): A significant decrease in Fv/Fm and a dramatic rise in F_o will be observed. This is because the block in electron flow from Q_A to Q_B keeps the Q_A pool highly reduced, even in the dark.

  • This compound: Little to no change in Fv/Fm is expected. This compound does not directly block the PSII reaction center, so the primary photochemistry remains intact in dark-adapted thylakoids. However, under continuous illumination, ΦPSII and qP will decrease as the plastoquinol pool becomes fully reduced and electron flow from PSII is inhibited due to the downstream block.

Protocol 3: Oxygen Evolution Measurements

This protocol uses a Clark-type oxygen electrode to measure the rate of photosynthetic oxygen evolution, a direct measure of PSII activity.

Materials:

  • Isolated thylakoid membranes

  • Clark-type oxygen electrode system

  • Assay Buffer (as in Protocol 2)

  • Artificial electron acceptor (e.g., 2,6-dichloro-p-benzoquinone, DCBQ, or Potassium Ferricyanide)

  • This compound and DCMU stock solutions

Procedure:

  • Calibrate the oxygen electrode according to the manufacturer's instructions.

  • Add Assay Buffer and the artificial electron acceptor (e.g., 0.5 mM DCBQ) to the electrode chamber.

  • Add the thylakoid suspension to a final chlorophyll concentration of 15-20 µg/mL.

  • Allow the system to equilibrate in the dark to measure the rate of dark respiration.

  • Add the inhibitor (this compound or DCMU) or solvent (control) and incubate for a few minutes in the dark.

  • Illuminate the chamber with a saturating light source and record the rate of oxygen evolution.

  • Calculate the net rate of oxygen evolution by subtracting the rate of dark respiration.

Expected Results & Interpretation:

  • Control: A high rate of light-dependent oxygen evolution will be measured.

  • DCMU (Positive Control): Oxygen evolution will be almost completely inhibited as the electron flow from water splitting is blocked at the Q_B site.[8]

  • This compound: Oxygen evolution will also be significantly inhibited. Although this compound does not bind directly to PSII, by blocking the re-oxidation of plastoquinol, the entire electron transport chain from PSII onwards is halted, which in turn stops the sustained oxidation of water.

Visualizations

Photosynthetic Electron Transport Chain and Inhibitor Sites

G cluster_PSII Photosystem II (PSII) cluster_Cytb6f Cytochrome b6f Complex cluster_PSI Photosystem I (PSI) P680 P680 QA QA P680->QA O2 O₂ QB QB QA->QB PQ_pool Plastoquinone Pool (PQ) QB->PQ_pool e⁻ (PQH₂) Qo Qo site PC Plastocyanin (PC) Qo->PC e⁻ Qi Qi site P700 P700 Fd Ferredoxin (Fd) P700->Fd e⁻ H2O H₂O H2O->P680 e⁻ PQ_pool->Qo e⁻ (PQH₂) PC->P700 e⁻ NADP NADP⁺ Fd->NADP e⁻ NADPH NADPH DCMU DCMU DCMU->QB DNP_INT This compound DNP_INT->Qo

Caption: Electron transport chain showing inhibitor binding sites.

Experimental Workflow for Inhibitor Site Determination

G cluster_exp Experimental Groups start Start: Isolated Thylakoids control Control (Solvent only) start->control dnp_int This compound start->dnp_int dcmu DCMU (Positive Control) start->dcmu measure_f Measure Chlorophyll Fluorescence (Fv/Fm) control->measure_f measure_o2 Measure O₂ Evolution control->measure_o2 dnp_int->measure_f dnp_int->measure_o2 dcmu->measure_f dcmu->measure_o2 result_f_control Fv/Fm ≈ 0.83 measure_f->result_f_control result_f_dnp Fv/Fm Unchanged measure_f->result_f_dnp result_f_dcmu Fv/Fm Reduced measure_f->result_f_dcmu result_o2_control High Rate measure_o2->result_o2_control result_o2_dnp Inhibited measure_o2->result_o2_dnp result_o2_dcmu Inhibited measure_o2->result_o2_dcmu conclusion Conclusion: This compound inhibits downstream of PSII, likely at Cyt b6f result_f_dnp->conclusion result_f_dcmu->conclusion result_o2_dnp->conclusion

Caption: Workflow for differentiating inhibitor binding sites.

References

Application Notes and Protocols for DNP-INT Treatment of Isolated Chloroplasts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-dinitrophenylether of iodonitrothymol (DNP-INT) is a widely utilized inhibitor in the study of photosynthetic electron transport in isolated chloroplasts and thylakoid membranes. It is recognized as an effective inhibitor of the photosynthetic electron transfer chain (PETC) by binding to the Qo site of the cytochrome b6f complex.[1] This action effectively blocks linear electron flow, making this compound a valuable tool for investigating specific pathways of electron transport, such as cyclic electron transport around photosystem I (PSI), and for studying the roles of various components within the PETC.[1][2]

These application notes provide a comprehensive protocol for the treatment of isolated chloroplasts with this compound, including methods for chloroplast isolation, treatment procedures, and assays to measure the effects of the inhibitor.

Signaling Pathway and Mechanism of Action

This compound acts as an antagonist to plastoquinol oxidation at the cytochrome b6f complex. By binding to the Qo site, it prevents the transfer of electrons from the reduced plastoquinone (PQ) pool to the cytochrome b6f complex, thereby inhibiting the linear electron transport chain that links photosystem II (PSII) and photosystem I (PSI).[1] This inhibition allows for the specific study of PSI-mediated cyclic electron transport or other alternative electron transport pathways.

DNP_INT_Mechanism PSII Photosystem II (PSII) PQ_pool Plastoquinone (PQ) Pool PSII->PQ_pool e- Cyt_b6f Cytochrome b6f Complex PQ_pool->Cyt_b6f e- PC Plastocyanin (PC) Cyt_b6f->PC e- PSI Photosystem I (PSI) PC->PSI e- NADP_reductase FNR PSI->NADP_reductase e- NADPH NADPH NADP_reductase->NADPH Reduction DNP_INT This compound DNP_INT->Cyt_b6f Blocks e- transfer

Caption: Mechanism of this compound inhibition in the photosynthetic electron transport chain.

Quantitative Data Summary

The following table summarizes typical concentrations and observed effects of this compound treatment on isolated chloroplasts or thylakoids as reported in the literature.

ParameterValue RangeTypical ValueObserved EffectReference
This compound Concentration2 µM - 500 µM5 - 10 µMComplete inhibition of linear electron transport; blocks photoreduction of Methyl Viologen (MV).[1][3]
Chlorophyll Concentration15 µg Chl/mL15 µg Chl/mLStandard concentration for oxygen uptake measurements.[3]
Incubation Time5 minutes - overnight5 minutesSufficient for inhibition of electron transport at the Cyt-b6f complex.[1]
Light Intensity30 - 520 µmol photons m⁻² s⁻¹120 - 520 µmol photons m⁻² s⁻¹Effective inhibition observed across a range of light intensities.[1][3]

Experimental Protocols

Protocol 1: Isolation of Intact Chloroplasts from Spinach

This protocol is adapted from standard procedures for chloroplast isolation.[4][5][6] All steps should be carried out at 4°C to maintain chloroplast integrity and activity.

Materials:

  • Fresh spinach leaves (kept in the dark overnight to reduce starch content)[7]

  • Isolation Buffer (0.4 M sucrose, 0.05 M phosphate buffer pH 7.3, 0.01 M KCl)[4]

  • Wash Buffer (similar to isolation buffer but may have lower sucrose concentration)

  • Cheesecloth or muslin

  • Chilled mortar and pestle or blender

  • Refrigerated centrifuge and tubes

Procedure:

  • Wash approximately 10-15 g of fresh spinach leaves and remove the midribs.[4]

  • Grind the leaves in a chilled mortar and pestle with 30 mL of ice-cold isolation buffer.[4] Alternatively, use a blender with short bursts (e.g., 30 seconds at high speed) to homogenize the leaves.[8]

  • Filter the homogenate through several layers of cheesecloth or muslin into a chilled beaker.[4]

  • Transfer the filtrate to centrifuge tubes and centrifuge at a low speed (e.g., 200 x g) for 2 minutes to pellet cell debris and nuclei.[6]

  • Carefully decant the supernatant into clean, chilled centrifuge tubes and centrifuge at a higher speed (e.g., 1000 x g) for 7-10 minutes to pellet the chloroplasts.

  • Discard the supernatant and gently resuspend the chloroplast pellet in a small volume (1-2 mL) of ice-cold wash buffer.

  • Determine the chlorophyll concentration of the isolated chloroplast suspension spectrophotometrically.

Protocol 2: this compound Treatment and Measurement of Photosynthetic Activity

This protocol describes the treatment of isolated chloroplasts with this compound and the subsequent measurement of its effect on electron transport using an artificial electron acceptor like 2,6-dichlorophenol-indophenol (DCPIP). The reduction of DCPIP, a blue dye, to its colorless form is indicative of electron transport activity.[7][9]

Materials:

  • Isolated chloroplast suspension

  • This compound stock solution (e.g., in ethanol or DMSO)

  • Reaction Buffer (e.g., 0.05 M phosphate buffer, pH 7.0)[9]

  • DCPIP solution (e.g., 1 x 10⁻⁴ M)[9]

  • Spectrophotometer

  • Cuvettes

  • Light source (e.g., 100W bench lamp)[9]

Procedure:

  • Prepare Reaction Mixtures: Set up a series of labeled test tubes or cuvettes. A typical reaction mixture (e.g., 3 mL total volume) would include the reaction buffer, isolated chloroplasts, and the treatment (this compound or vehicle control).

  • This compound Incubation: Add the desired concentration of this compound (e.g., a final concentration of 10 µM) to the appropriate tubes.[1] For control tubes, add the same volume of the solvent used for the this compound stock. Incubate the samples for a short period (e.g., 5 minutes) in the dark.[1]

  • Initiate the Reaction: To start the assay, add DCPIP to the reaction mixtures and immediately measure the initial absorbance at 600 nm.[8]

  • Light Exposure: Expose the samples to a light source.[9] Measure the decrease in absorbance at 600 nm at regular intervals (e.g., every 30 seconds) for several minutes.

  • Controls: Include necessary controls:

    • A "no light" control (chloroplasts + DCPIP + this compound, kept in the dark) to show that the reaction is light-dependent.[9]

    • A "no chloroplasts" control (buffer + DCPIP + this compound, exposed to light) to ensure the dye is not photoreduced non-enzymatically.

    • A "vehicle control" (chloroplasts + DCPIP + solvent, exposed to light) to measure the uninhibited rate of electron transport.

  • Data Analysis: Calculate the rate of DCPIP reduction by determining the change in absorbance over time. Compare the rates between the this compound treated samples and the controls to quantify the inhibitory effect.

DNP_INT_Workflow cluster_prep Preparation cluster_treatment Treatment and Assay start Start: Fresh Spinach Leaves homogenize Homogenize in Isolation Buffer start->homogenize filter Filter through Cheesecloth homogenize->filter centrifuge1 Low-Speed Centrifugation (Pellet Debris) filter->centrifuge1 centrifuge2 High-Speed Centrifugation (Pellet Chloroplasts) centrifuge1->centrifuge2 Supernatant resuspend Resuspend Chloroplast Pellet in Wash Buffer centrifuge2->resuspend Pellet chloro_susp Isolated Chloroplast Suspension resuspend->chloro_susp prep_reaction Prepare Reaction Mixtures (Buffer, Chloroplasts) chloro_susp->prep_reaction add_dnp Add this compound (or Vehicle Control) prep_reaction->add_dnp incubate Incubate in Dark (5 min) add_dnp->incubate add_dcpip Add DCPIP & Measure Initial Absorbance (600nm) incubate->add_dcpip light_exp Expose to Light & Record Absorbance over Time add_dcpip->light_exp analyze Analyze Data: Calculate Rate of DCPIP Reduction light_exp->analyze end End: Quantify Inhibition analyze->end Compare Rates

Caption: Experimental workflow for this compound treatment of isolated chloroplasts.

References

Application Notes and Protocols for Investigating Cyclic Electron Flow Using DNP-INT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing 2,4-dinitrophenyl ether of 2-iodo-4-nitrothymol (DNP-INT) as a chemical probe to investigate cyclic electron flow (CEF) in photosynthetic organisms. The protocols outlined below are intended for use by researchers in plant physiology, bioenergetics, and related fields.

Principle of this compound Action in CEF Studies

Cyclic electron flow is a crucial photosynthetic process where electrons from Photosystem I (PSI) are cycled back to the plastoquinone (PQ) pool via the cytochrome b6f (Cyt b6f) complex. This process contributes to the generation of a proton motive force (pmf) across the thylakoid membrane, which drives ATP synthesis without the net production of NADPH.

This compound is a widely used inhibitor that targets the plastoquinol oxidation (Qo) site of the Cyt b6f complex.[1][2][3] By blocking this site, this compound inhibits electron transfer from the PQ pool to PSI, thereby disrupting both linear electron flow (LEF) and CEF. To specifically investigate CEF, this compound is often used in conjunction with 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU), an inhibitor that blocks electron flow from Photosystem II (PSII). With LEF from PSII blocked by DCMU, any remaining electron flow through the Cyt b6f complex is primarily attributed to CEF. The subsequent addition of this compound allows for the characterization and quantification of this cyclic pathway.

It is important to note that some studies suggest this compound may not completely block electron flow to PSI in all conditions, and its inhibitory efficiency can be influenced by factors such as irradiance.[2][3] Therefore, careful controls and interpretation of results are essential.

Visualizing the Mechanism of Action

The following diagram illustrates the photosynthetic electron transport chain, highlighting the pathways of linear and cyclic electron flow and the sites of inhibition for DCMU and this compound.

Photosynthetic Electron Transport Chain cluster_PSII Photosystem II (PSII) cluster_Cytb6f Cytochrome b6f cluster_PSI Photosystem I (PSI) PSII PSII (P680) O2 O₂ PQ PQ Pool PSII->PQ LEF Cytb6f Cyt b6f PC PC Cytb6f->PC protons_out H⁺ (lumen) Cytb6f->protons_out H⁺ PSI PSI (P700) Fd Fd PSI->Fd H2O H₂O H2O->PSII e⁻ PQ->Cytb6f PC->PSI Fd->PQ CEF NADP NADP⁺ Fd->NADP NADPH NADPH DCMU DCMU DCMU->PSII inhibits DNP_INT This compound DNP_INT->Cytb6f inhibits protons_in H⁺ (stroma)

Caption: Photosynthetic electron transport pathways and inhibitor sites.

Experimental Protocols

Protocol 1: Preparation of Reagents and Isolated Thylakoids

A. Reagent Preparation:

  • This compound Stock Solution (1 mM): Dissolve 0.55 mg of this compound (M.W. 550.1 g/mol ) in 1 mL of ethanol or DMSO. Store at -20°C in the dark.

  • DCMU Stock Solution (1 mM): Dissolve 0.23 mg of DCMU (M.W. 233.1 g/mol ) in 1 mL of ethanol or DMSO. Store at -20°C.

  • Thylakoid Isolation Buffer: 50 mM HEPES-KOH (pH 7.6), 0.33 M sorbitol, 5 mM MgCl₂, 10 mM NaCl, 2 mM EDTA. Keep at 4°C.

  • Thylakoid Resuspension Buffer: 50 mM HEPES-KOH (pH 7.6), 0.1 M sorbitol, 5 mM MgCl₂, 10 mM NaCl. Keep at 4°C.

B. Thylakoid Isolation (from Spinach):

  • Homogenize 20 g of deveined spinach leaves in 100 mL of ice-cold isolation buffer using a blender (3 x 5-second bursts).

  • Filter the homogenate through four layers of cheesecloth into a pre-chilled centrifuge bottle.

  • Centrifuge at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.

  • Gently resuspend the pellet in resuspension buffer.

  • Centrifuge again at 1,000 x g for 5 minutes at 4°C.

  • Resuspend the final pellet in a minimal volume of resuspension buffer (~2-3 mL).

  • Determine the chlorophyll concentration spectrophotometrically. Adjust the concentration to 1 mg/mL with resuspension buffer. Store on ice and use within a few hours.

Protocol 2: Measuring CEF via P700+ Reduction Kinetics

This protocol measures the rate of re-reduction of P700⁺ (the oxidized reaction center of PSI) in the dark following a saturating light pulse. In the presence of DCMU, this re-reduction is primarily due to electrons from CEF.

A. Instrumentation:

  • A spectrophotometer or a dual-wavelength emitter-detector system (e.g., Dual-PAM) capable of measuring absorbance changes at ~820-830 nm, which correspond to the redox state of P700.

B. Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • Resuspension buffer

    • Thylakoids (final chlorophyll concentration of 10-20 µg/mL)

    • 10 µM DCMU (to block LEF from PSII)

  • Allow the sample to equilibrate in the dark for 5 minutes.

  • Measure the baseline P700 signal.

  • Apply a saturating pulse of light (e.g., 50 ms) to fully oxidize P700.

  • Immediately after the pulse, record the absorbance change in the dark. The rate of signal decay represents the rate of P700⁺ re-reduction by CEF.

  • Add this compound to the cuvette (e.g., final concentration of 5-10 µM).

  • Incubate for 2 minutes in the dark.

  • Repeat steps 4-5 to measure the this compound-inhibited rate of P700⁺ re-reduction.

  • The difference in the re-reduction rates before and after this compound addition provides a measure of the this compound-sensitive CEF.

Experimental Workflow

The following diagram outlines the workflow for measuring CEF using P700⁺ reduction kinetics.

CEF Measurement Workflow start Start thyla_iso Isolate Thylakoid Membranes start->thyla_iso reagent_prep Prepare Reagents (DCMU, this compound) start->reagent_prep setup_assay Set up Assay: Thylakoids + DCMU thyla_iso->setup_assay reagent_prep->setup_assay dark_adapt Dark Adapt (5 min) setup_assay->dark_adapt measure_baseline Measure Baseline P700⁺ Reduction Rate (Control CEF) dark_adapt->measure_baseline add_dnpint Add this compound measure_baseline->add_dnpint incubate Incubate (2 min) add_dnpint->incubate measure_inhibited Measure Inhibited P700⁺ Reduction Rate incubate->measure_inhibited analyze Analyze Data: Compare Rates measure_inhibited->analyze end End analyze->end

Caption: Workflow for this compound based CEF analysis.

Data Presentation

The following tables provide a summary of typical concentrations and expected quantitative effects for these experiments.

Table 1: Inhibitor Concentrations for CEF Studies

InhibitorStock ConcentrationWorking ConcentrationRationale
DCMU 1 mM in Ethanol/DMSO10 µMBlocks electron flow from PSII to the PQ pool, isolating PSI and allowing for the study of CEF.
This compound 1 mM in Ethanol/DMSO2 - 10 µMInhibits the Cyt b6f complex, blocking both LEF and CEF. Used after DCMU to quantify CEF.[3]

Table 2: Example Data on the Effect of this compound on CEF

This compound Concentration (µM)Rate of P700⁺ Re-reduction (relative units)% Inhibition of CEF
0 (Control with DCMU)1000
25545
52080
10892

Note: The data in Table 2 are illustrative and the actual values may vary depending on the experimental conditions and the biological material used.

Conclusion

This compound is a valuable tool for the investigation of cyclic electron flow when used under appropriate experimental conditions. By combining its use with other inhibitors like DCMU and employing techniques such as P700 redox kinetics, researchers can effectively probe the dynamics and regulation of this important photosynthetic pathway. However, awareness of its potential limitations is crucial for accurate data interpretation. The protocols provided here serve as a robust starting point for designing and executing experiments to elucidate the role of CEF in photosynthesis.

References

Application Notes and Protocols for DNP-INT and DNP in Plant Stress Physiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for utilizing 2,4-Dinitrophenyl-INT (DNP-INT) and 2,4-Dinitrophenol (DNP) in the study of plant stress physiology. This document is intended to guide researchers in employing these chemical tools to investigate cellular responses to various stressors, with a focus on mitochondrial and photosynthetic functions.

Part 1: 2,4-Dinitrophenol (DNP) as a Mitochondrial Uncoupler to Simulate and Study Plant Stress

Application Note

2,4-Dinitrophenol (DNP) is a classic chemical uncoupler of oxidative phosphorylation in mitochondria. It functions as a protonophore, shuttling protons across the inner mitochondrial membrane and dissipating the proton motive force that is essential for ATP synthesis. This uncoupling of electron transport from ATP production leads to an increase in oxygen consumption, a decrease in ATP levels, and the generation of heat. In plant stress physiology, DNP is a valuable tool for inducing a controlled and reproducible level of mitochondrial stress, mimicking the energetic drain and oxidative stress that plants experience under various environmental challenges such as chilling, heat, and pollutant exposure.[1] By treating plants with DNP, researchers can investigate the downstream signaling pathways and physiological responses to mitochondrial dysfunction, including the activation of antioxidant defense systems and changes in gene expression.

Recent studies have utilized DNP to explore its effects on chilling stress in corn, where it was suggested to enhance resistance by increasing internal heat.[1] Furthermore, DNP has been shown to influence electrochemical signaling in soybeans and directly affect the permeability and lipid composition of root membranes in barley.[2] Investigations into the physiological stress induced by DNP in willow seedlings have highlighted the role of salicylic acid in mitigating its effects, providing a model for studying stress alleviation mechanisms.[3]

Experimental Protocols

This protocol describes a general method for treating plant seedlings with DNP to induce mitochondrial stress and subsequently analyze key stress markers.

Materials:

  • Plant seedlings (e.g., Arabidopsis thaliana, maize, barley) grown under controlled conditions.

  • 2,4-Dinitrophenol (DNP)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Hydroponic solution or appropriate liquid growth medium

  • Liquid nitrogen

  • Spectrophotometer

  • Reagents for measuring Reactive Oxygen Species (ROS), lipid peroxidation, and antioxidant enzyme activity (see below).

Procedure:

  • DNP Stock Solution Preparation: Prepare a stock solution of DNP (e.g., 100 mM) in DMSO. Store at -20°C in the dark.

  • Plant Treatment:

    • Grow seedlings hydroponically to a suitable developmental stage (e.g., 2-3 weeks).

    • Prepare the DNP treatment solutions by diluting the stock solution in the hydroponic medium to the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM). Include a control group with an equivalent amount of DMSO.

    • Transfer the seedlings to the DNP-containing medium and incubate for the desired duration (e.g., 24, 48, or 72 hours) under controlled environmental conditions.

  • Sample Collection: Harvest leaf or root tissue at the end of the treatment period, flash-freeze in liquid nitrogen, and store at -80°C until analysis.

A. Measurement of Hydrogen Peroxide (H₂O₂) Content:

  • Homogenize 0.5 g of frozen plant tissue in 5 mL of 0.1% (w/v) trichloroacetic acid (TCA) on ice.

  • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

  • To 0.5 mL of the supernatant, add 0.5 mL of 10 mM potassium phosphate buffer (pH 7.0) and 1 mL of 1 M potassium iodide (KI).

  • Measure the absorbance at 390 nm. The H₂O₂ content can be calculated from a standard curve prepared with known concentrations of H₂O₂.

B. Measurement of Lipid Peroxidation (Malondialdehyde - MDA Content):

  • Homogenize 0.5 g of frozen plant tissue in 5 mL of 0.1% (w/v) TCA.

  • Centrifuge at 10,000 x g for 10 minutes.

  • To 1 mL of the supernatant, add 4 mL of 20% (w/v) TCA containing 0.5% (w/v) thiobarbituric acid (TBA).

  • Heat the mixture at 95°C for 30 minutes, then cool rapidly in an ice bath.

  • Centrifuge at 10,000 x g for 15 minutes.

  • Measure the absorbance of the supernatant at 532 nm and 600 nm.

  • Calculate the MDA concentration using the following formula: MDA (µmol L⁻¹) = 6.45 * (A₅₃₂ - A₆₀₀) - 0.56 * A₄₅₀.

A. Superoxide Dismutase (SOD) Activity:

  • Homogenize 0.5 g of frozen tissue in 5 mL of 50 mM potassium phosphate buffer (pH 7.8) containing 1 mM EDTA and 1% (w/v) polyvinylpyrrolidone (PVP).

  • Centrifuge at 15,000 x g for 20 minutes at 4°C. The supernatant is the crude enzyme extract.

  • The reaction mixture (3 mL) contains 50 mM potassium phosphate buffer (pH 7.8), 13 mM methionine, 75 µM nitroblue tetrazolium (NBT), 2 µM riboflavin, 0.1 mM EDTA, and 100 µL of the enzyme extract.

  • Illuminate the reaction mixture for 15 minutes and measure the absorbance at 560 nm. A non-illuminated reaction mixture serves as a blank.

  • One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT photoreduction rate.

B. Catalase (CAT) Activity:

  • Use the same crude enzyme extract as for the SOD assay.

  • The reaction mixture contains 50 mM potassium phosphate buffer (pH 7.0), 15 mM H₂O₂, and 100 µL of the enzyme extract.

  • Monitor the decrease in absorbance at 240 nm for 1 minute due to the decomposition of H₂O₂.

  • The enzyme activity is calculated using the extinction coefficient of H₂O₂ (43.6 M⁻¹ cm⁻¹).

Data Presentation

The following tables summarize the expected quantitative effects of DNP-induced stress on various physiological parameters in plants.

Table 1: Effect of DNP on Oxidative Stress Markers in Plant Tissues

TreatmentH₂O₂ Content (µmol g⁻¹ FW)MDA Content (nmol g⁻¹ FW)
ControlBaselineBaseline
10 µM DNP
50 µM DNP↑↑↑↑
100 µM DNP↑↑↑↑↑↑
(Direction and magnitude of change are indicated by arrows; actual values are species and condition-dependent)

Table 2: Effect of DNP on Antioxidant Enzyme Activities in Plant Tissues

TreatmentSOD Activity (U mg⁻¹ protein)CAT Activity (µmol min⁻¹ mg⁻¹ protein)APX Activity (µmol min⁻¹ mg⁻¹ protein)GPX Activity (µmol min⁻¹ mg⁻¹ protein)
ControlBaselineBaselineBaselineBaseline
10 µM DNP
50 µM DNP↑↑↑↑↑↑↑↑
100 µM DNP↓ (at high conc.)↓ (at high conc.)↓ (at high conc.)↓ (at high conc.)
(Initial increase in activity is a typical stress response, followed by a decrease at toxic concentrations)

Signaling Pathway Visualization

DNP_Stress_Signaling DNP 2,4-Dinitrophenol (DNP) Mito Mitochondrion DNP->Mito Enters H_gradient Proton Gradient Dissipation Mito->H_gradient ROS Increased ROS Production (O₂⁻, H₂O₂) Mito->ROS ATP_synthase ATP Synthase Inhibition H_gradient->ATP_synthase ATP_depletion ATP Depletion ATP_synthase->ATP_depletion StressSignaling Stress Signaling Cascades (e.g., MAPK) ATP_depletion->StressSignaling OxidativeStress Oxidative Stress ROS->OxidativeStress LipidPerox Lipid Peroxidation (MDA) OxidativeStress->LipidPerox AntioxidantResponse Antioxidant Response OxidativeStress->AntioxidantResponse OxidativeStress->StressSignaling SOD SOD AntioxidantResponse->SOD CAT CAT AntioxidantResponse->CAT APX APX AntioxidantResponse->APX PhysiologicalResponse Physiological Responses (e.g., Growth inhibition) AntioxidantResponse->PhysiologicalResponse GeneExpression Altered Gene Expression (Stress-responsive genes) StressSignaling->GeneExpression GeneExpression->PhysiologicalResponse DNP_INT_Workflow cluster_stress Plant Stress Condition cluster_treatment Chemical Treatment Stress Abiotic Stress (e.g., Drought, Heat) Plant Plant Material (Leaves or Thylakoids) Stress->Plant PETC Photosynthetic Electron Transport Chain (PETC) Stress->PETC Impacts DNP_INT This compound Treatment DNP_INT->Plant Cytb6f Cytochrome b6f Complex DNP_INT->Cytb6f Inhibits Plant->PETC PETC->Cytb6f ROS_Photo Photosynthetic ROS Production Cytb6f->ROS_Photo Photoinhibition Photoinhibition of PSII Cytb6f->Photoinhibition Analysis Analysis ROS_Photo->Analysis Photoinhibition->Analysis Chl_Fluorescence Chlorophyll Fluorescence (Fv/Fm, NPQ) Analysis->Chl_Fluorescence ROS_Staining Histochemical ROS Staining (NBT, DAB) Analysis->ROS_Staining

References

Protocol for Assessing DNP-INT Impact on ATP Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dinitrophenyl-INT (DNP-INT) is a chemical compound belonging to the dinitrophenol family, which are well-characterized mitochondrial uncouplers. These compounds disrupt the process of oxidative phosphorylation by dissipating the proton gradient across the inner mitochondrial membrane, which is essential for the synthesis of ATP by ATP synthase.[1][2][3] This uncoupling leads to an increase in oxygen consumption as the electron transport chain attempts to re-establish the proton gradient, and a concomitant decrease in ATP production, with the energy from the proton motive force being dissipated as heat.[1][3]

This document provides a comprehensive set of protocols for assessing the impact of this compound on mitochondrial ATP synthesis. The described assays will enable researchers to quantify the effects of this compound on key mitochondrial functions, including cellular ATP levels, oxygen consumption rates, and mitochondrial membrane potential.

Mechanism of Action: this compound as a Mitochondrial Uncoupler

This compound, like other dinitrophenols, acts as a protonophore. It is a lipophilic weak acid that can readily diffuse across the inner mitochondrial membrane. In the proton-rich intermembrane space, it becomes protonated. This protonated form then diffuses across the inner membrane into the proton-deficient mitochondrial matrix, where it releases its proton. This process effectively shuttles protons back into the matrix, bypassing the ATP synthase enzyme complex.[1][3] The dissipation of the proton gradient uncouples electron transport from ATP synthesis, leading to a decrease in cellular ATP and an increase in oxygen consumption.[1][3][4]

DNP_Mechanism cluster_IMM Inner Mitochondrial Membrane cluster_IMS Intermembrane Space cluster_Matrix Mitochondrial Matrix ETC Electron Transport Chain (ETC) Protons_IMS ETC->Protons_IMS Pumps H+ ATPS ATP Synthase ATP ATP ATPS->ATP Synthesis DNP_INT_H This compound-H+ Protons_Matrix DNP_INT_H->Protons_Matrix Deprotonation DNP_INT_neg This compound- Protons_IMS->ATPS Proton Motive Force Protons_IMS->DNP_INT_neg Protonation ADP ADP + Pi ADP->ATPS

Caption: Mechanism of this compound as a mitochondrial uncoupler.

Experimental Protocols

The following protocols are designed to provide a detailed methodology for assessing the impact of this compound on ATP synthesis.

Quantification of Cellular ATP Levels using a Luciferase-Based Assay

This protocol describes the measurement of total cellular ATP content using a bioluminescent assay.[5][6][7]

Materials:

  • Cells of interest

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • ATP Assay Kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • Luminometer

  • 96-well white-walled, clear-bottom plates

Protocol:

  • Cell Seeding: Seed cells in a 96-well white-walled plate at a predetermined density and allow them to adhere and grow overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubation: Incubate the plate for the desired time period (e.g., 1, 3, 6, 12, or 24 hours) at 37°C in a CO2 incubator.

  • ATP Assay:

    • Equilibrate the plate and the ATP Assay Kit reagents to room temperature.

    • Add a volume of the ATP assay reagent to each well equal to the volume of cell culture medium in the well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence of each well using a luminometer.

Measurement of Oxygen Consumption Rate (OCR) using a Seahorse XF Analyzer

This protocol outlines the use of the Seahorse XF Analyzer to measure the real-time oxygen consumption rate of cells treated with this compound.[8][9]

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • This compound stock solution

  • Oligomycin (ATP synthase inhibitor)

  • FCCP (a known mitochondrial uncoupler, for comparison and maximal respiration)

  • Rotenone/Antimycin A (Complex I and III inhibitors)

Protocol:

  • Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Assay Medium: On the day of the assay, replace the growth medium with pre-warmed Seahorse XF assay medium and incubate in a non-CO2 37°C incubator for 1 hour.

  • Compound Loading: Load the injector ports of the hydrated sensor cartridge with this compound, oligomycin, FCCP, and rotenone/antimycin A.

  • Seahorse XF Assay:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell plate.

    • Run the assay protocol, which will measure basal OCR, followed by sequential injections of the loaded compounds.

      • Basal OCR: Measures the baseline oxygen consumption.

      • This compound injection: Measures the change in OCR upon uncoupling.

      • Oligomycin injection: Measures ATP-linked respiration.

      • FCCP injection: Measures maximal respiration.

      • Rotenone/Antimycin A injection: Measures non-mitochondrial respiration.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol describes the use of the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential.[2][10][11] In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or metabolically stressed cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green.

Materials:

  • Cells of interest

  • This compound stock solution

  • JC-1 dye

  • Cell culture medium

  • Fluorescence microscope or plate reader

  • FCCP or CCCP (positive control for depolarization)

Protocol:

  • Cell Culture and Treatment: Culture cells on glass coverslips or in a black-walled, clear-bottom 96-well plate. Treat the cells with various concentrations of this compound for the desired time. Include a vehicle control and a positive control (FCCP or CCCP).

  • JC-1 Staining:

    • Prepare a fresh JC-1 staining solution in pre-warmed cell culture medium.

    • Remove the treatment medium and add the JC-1 staining solution to the cells.

    • Incubate for 15-30 minutes at 37°C in the dark.

  • Washing: Wash the cells with PBS or culture medium to remove excess dye.

  • Imaging/Measurement:

    • Fluorescence Microscopy: Visualize the cells using a fluorescence microscope with appropriate filters for red (J-aggregates) and green (JC-1 monomers) fluorescence.

    • Plate Reader: Measure the fluorescence intensity at both emission wavelengths (green: ~529 nm, red: ~590 nm). The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential.

Data Presentation

The following tables summarize expected quantitative data from the described experiments.

Table 1: Effect of this compound on Cellular ATP Levels

This compound Concentration (µM)Incubation Time (hours)ATP Level (% of Control)
0 (Vehicle Control)6100%
10685%
50650%
100625%
0 (Vehicle Control)24100%
102470%
502430%
1002410%

Note: The values presented are hypothetical and for illustrative purposes. Actual results will vary depending on the cell type and experimental conditions.[12][13][14]

Table 2: Effect of this compound on Mitochondrial Oxygen Consumption Rate (OCR)

ParameterVehicle Control (pmol/min)This compound (50 µM) (pmol/min)
Basal OCR100150
ATP-linked Respiration7020
Maximal Respiration250250
Spare Respiratory Capacity150100

Note: The values presented are hypothetical and for illustrative purposes. Actual results will vary depending on the cell type and experimental conditions.[15][16][17]

Table 3: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)

This compound Concentration (µM)Red/Green Fluorescence RatioΔΨm (% of Control)
0 (Vehicle Control)5.0100%
103.570%
501.530%
1000.816%

Note: The values presented are hypothetical and for illustrative purposes. Actual results will vary depending on the cell type and experimental conditions.[5][18]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture DNP_INT_Treatment Incubate cells with this compound Cell_Culture->DNP_INT_Treatment DNP_INT_Prep This compound Preparation DNP_INT_Prep->DNP_INT_Treatment ATP_Assay ATP Quantification (Luciferase Assay) DNP_INT_Treatment->ATP_Assay OCR_Assay Oxygen Consumption Rate (Seahorse XF) DNP_INT_Treatment->OCR_Assay MMP_Assay Mitochondrial Membrane Potential (JC-1 Staining) DNP_INT_Treatment->MMP_Assay Data_Analysis Quantify and Compare Results ATP_Assay->Data_Analysis OCR_Assay->Data_Analysis MMP_Assay->Data_Analysis

Caption: Experimental workflow for assessing this compound impact.

Logical_Relationships DNP_INT This compound Treatment Proton_Leak Increased Proton Leak DNP_INT->Proton_Leak Dec_MMP Decreased Mitochondrial Membrane Potential (ΔΨm) Proton_Leak->Dec_MMP Inc_OCR Increased Oxygen Consumption Rate (OCR) Proton_Leak->Inc_OCR Compensatory Response Dec_ATP Decreased ATP Synthesis Dec_MMP->Dec_ATP Reduced Driving Force

Caption: Logical relationships between this compound effects.

References

Troubleshooting & Optimization

troubleshooting DNP-INT insolubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DNP-INT. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during experiments, with a specific focus on troubleshooting its insolubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

A1: this compound, or 2-(2,4-dinitrophenoxy)-3-iodo-4-methyl-1-(1-methylethyl)-5-nitro-benzene, is a quinone analog. It is a potent inhibitor of the photosynthetic electron transport chain (PETC) in plants.[1][2][3] Its primary research application is to study photosynthetic processes by specifically blocking electron flow at the cytochrome b6f complex.[1][2][3]

Q2: I'm observing precipitation when I try to dissolve this compound in my aqueous buffer. Why is this happening?

A2: this compound has very low solubility in aqueous solutions. Precipitation is a common issue and occurs because the molecule is largely non-polar. When a concentrated stock solution of this compound in an organic solvent is diluted into an aqueous buffer, the this compound molecules can aggregate and fall out of solution, a phenomenon known as antisolvent precipitation.

Q3: What is the recommended method for preparing a working solution of this compound in an aqueous buffer?

A3: The recommended method is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute this stock into the aqueous buffer. This should be done carefully to avoid precipitation.

Q4: What are the recommended solvents for preparing a this compound stock solution?

A4: this compound is soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[1] A stock solution can be prepared in one of these solvents and stored for future use.

Q5: How should I store my this compound stock solution?

A5: this compound powder is stable for at least four years when stored at -20°C.[4] Stock solutions in DMSO can generally be stored at -20°C for up to six months or at -80°C for up to two years.[5] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[5][6]

Troubleshooting Guide: this compound Insolubility

This guide provides a structured approach to resolving solubility challenges with this compound.

Issue: this compound precipitates immediately upon addition of the stock solution to an aqueous buffer.

This is the most common problem and is typically due to the rapid change in solvent polarity, causing the compound to crash out of solution.

Data Presentation: this compound Solubility

The following table summarizes the known solubility of this compound in various solvents.

SolventConcentration
Dimethylformamide (DMF)10 mg/mL[1]
Dimethyl sulfoxide (DMSO)5 mg/mL[1]
DMF:PBS (pH 7.2) (1:1)0.5 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound (MW: 487.2 g/mol )[1]

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock solution, use 4.872 mg of this compound.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution.

  • Store the stock solution in single-use aliquots at -20°C or -80°C, protected from light.

Protocol 2: Inhibition of Photosynthetic Electron Transport in Isolated Thylakoids

This protocol provides a general workflow for using this compound to inhibit the photosynthetic electron transport chain in isolated thylakoids. This is a representative protocol and may need to be optimized for specific experimental conditions.

Materials:

  • Isolated thylakoid suspension

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (e.g., a buffer compatible with thylakoid activity measurements)

  • Spectrophotometer or other analytical instrument for measuring photosynthetic activity (e.g., oxygen electrode, chlorophyll fluorescence measurement system)

Procedure:

  • Prepare the isolated thylakoid suspension at the desired chlorophyll concentration in the assay buffer.

  • Prepare a working solution of this compound by diluting the stock solution in the assay buffer. To minimize precipitation, add the this compound stock solution dropwise to the vigorously stirring or vortexing assay buffer. The final DMSO concentration should be kept low (typically <0.5%) to avoid affecting the biological system.[6]

  • Add the this compound working solution to the thylakoid suspension to achieve the desired final concentration (e.g., 5-10 µM).[2][7] Include a vehicle control (assay buffer with the same final concentration of DMSO).

  • Incubate the thylakoid suspension with this compound for a sufficient period to allow for inhibitor binding. This may require optimization, but a 5-minute incubation in the dark is a reasonable starting point.[2]

  • Measure the photosynthetic electron transport activity using an appropriate method. A significant decrease in activity in the this compound treated sample compared to the vehicle control indicates successful inhibition.

Visualizations

DNP_INT_Troubleshooting_Workflow Troubleshooting this compound Insolubility start Start: Prepare this compound working solution stock_prep Prepare concentrated stock in DMSO or DMF start->stock_prep dilution Dilute stock into aqueous buffer stock_prep->dilution precipitation_check Precipitation observed? dilution->precipitation_check no_precipitation Solution is clear. Proceed with experiment. precipitation_check->no_precipitation No troubleshoot Troubleshoot Precipitation precipitation_check->troubleshoot Yes lower_conc Lower final concentration of this compound troubleshoot->lower_conc slow_addition Add stock solution dropwise with vigorous mixing troubleshoot->slow_addition buffer_mod Modify buffer: - Check pH - Consider co-solvents troubleshoot->buffer_mod sonicate Briefly sonicate the final solution troubleshoot->sonicate success Precipitation resolved lower_conc->success slow_addition->success buffer_mod->success sonicate->success

Caption: A workflow for troubleshooting this compound precipitation issues.

Photosynthetic_Electron_Transport_Chain Photosynthetic Electron Transport Chain and this compound Inhibition cluster_PSI Photosystem I (PSI) H2O 2H₂O P680 P680 H2O->P680 e⁻ O2 O₂ + 4H⁺ Pheo Pheophytin P680->Pheo e⁻ (Light Energy) PQ_pool Plastoquinone (PQ) Pool Pheo->PQ_pool e⁻ Cytb6f Cytochrome b6f PQ_pool->Cytb6f e⁻ PC Plastocyanin (PC) Cytb6f->PC e⁻ P700 P700 PC->P700 e⁻ Fd Ferredoxin (Fd) P700->Fd e⁻ (Light Energy) NADP_reductase FNR Fd->NADP_reductase e⁻ NADPH NADP⁺ + H⁺ → NADPH NADP_reductase->NADPH DNP_INT This compound DNP_INT->Cytb6f Inhibits

Caption: this compound inhibits the photosynthetic electron transport chain.

References

Technical Support Center: Optimizing DNP-INT Concentration for Maximal Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the concentration of the photosynthetic electron transport chain inhibitor, DNP-INT (2-iodo-6-isopropyl-3-methyl-2',4,4'-trinitrodiphenyl ether). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments.

Frequently Asked questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and specific inhibitor of the photosynthetic electron transport chain. It functions by competitively binding to the Q₀ site of the cytochrome b₆f complex.[1] This binding action effectively blocks the oxidation of plastoquinol, thereby inhibiting the electron flow from Photosystem II (PSII) to Photosystem I (PSI).[1][2]

Q2: What is a typical starting concentration range for this compound in isolated thylakoid experiments?

A2: A common starting point for this compound concentration in experiments with isolated thylakoids is in the low micromolar range. For instance, a concentration of 5 µM has been shown to completely inhibit the photoreduction of methyl viologen (Mv) in anaerobic conditions.[3][4] However, the optimal concentration can be influenced by experimental conditions such as irradiance and the density of the thylakoid suspension.

Q3: How does light intensity affect the inhibitory activity of this compound?

A3: The inhibitory efficiency of this compound is dependent on irradiance.[5][6] Higher light intensity can enhance its inhibitory activity. This is attributed to the increased rate of electron transport and the accumulation of protons in the thylakoid lumen, which is thought to increase the affinity of the cytochrome b₆f complex for this compound.[5][6]

Q4: How should I prepare a stock solution of this compound?

A4: this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution. It is crucial to ensure the final concentration of the solvent in the experimental assay is low (typically ≤0.1% for DMSO) to avoid solvent-induced artifacts. Prepare aliquots of the stock solution to minimize freeze-thaw cycles and store them at -20°C, protected from light.

Q5: Are there any known off-target effects of this compound?

A5: While this compound is considered a specific inhibitor of the cytochrome b₆f complex, it is important to distinguish its effects from those of the more general metabolic uncoupler 2,4-dinitrophenol (DNP). Some studies on DNP have shown effects on mitochondrial respiration and other cellular signaling pathways.[7][8][9] However, at the concentrations typically used to inhibit photosynthesis, this compound's primary and most potent effect is on the photosynthetic electron transport chain. It is always good practice to include appropriate controls in your experimental design to assess any potential off-target effects in your specific system.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No or minimal inhibition observed at expected effective concentrations. 1. Suboptimal Inhibitor Concentration: The concentration of this compound may be too low for the specific experimental conditions (e.g., high thylakoid concentration, high light intensity).2. Inhibitor Degradation: Improper storage or handling of the this compound stock solution may have led to its degradation.3. Incorrect Experimental Setup: The assay conditions may not be optimal for observing inhibition (e.g., issues with the electron acceptor, pH of the buffer).1. Perform a Dose-Response Curve: Test a broader range of this compound concentrations to determine the optimal inhibitory concentration for your specific setup.2. Use a Fresh Aliquot: Prepare a fresh dilution from a new or properly stored stock aliquot of this compound.3. Optimize Assay Conditions: Verify the pH of your buffers and the concentration and functionality of other assay components like electron acceptors (e.g., methyl viologen).
High background signal or inconsistent results. 1. Solvent Effects: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high, causing non-specific effects.2. Light Scattering: High concentrations of thylakoids can lead to increased light scattering, affecting measurements like chlorophyll fluorescence.3. Pipetting Errors: Inaccurate pipetting, especially when preparing serial dilutions, can lead to variability.1. Include a Solvent Control: Always run a control with the same concentration of the solvent used for this compound to account for its effects.2. Optimize Thylakoid Concentration: Determine the optimal chlorophyll concentration for your assay to minimize scattering while maintaining a good signal-to-noise ratio.3. Ensure Accurate Pipetting: Use calibrated pipettes and be meticulous when preparing dilutions.
Complete inhibition of photosynthesis is not achieved even at high this compound concentrations. 1. Incomplete Blockage of Electron Flow: Some studies suggest that this compound may not completely block electron flow to Photosystem I under certain conditions.[2]2. Alternative Electron Transport Pathways: The presence of alternative electron transport pathways, such as cyclic electron flow, might contribute to residual activity.[10][11]1. Verify Inhibition with Multiple Assays: Use different methods to assess inhibition, such as measuring both oxygen evolution and chlorophyll fluorescence.2. Consider a Combination of Inhibitors: Depending on the experimental question, using this compound in combination with other inhibitors that target different parts of the electron transport chain might be necessary.

Quantitative Data Summary

The following table summarizes the inhibitory effect of different concentrations of this compound on the rate of oxygen uptake by illuminated thylakoids.

This compound Concentration (µM)Oxygen Uptake Rate (relative units)% Inhibition
01000
0.1~80~20
0.2~65~35
0.5~50~50
1.0~30~70
2.0~15~85
5.0~5~95

Data is estimated from the graphical representation in the cited source and should be used as a guideline. Actual values may vary depending on experimental conditions.[4]

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using Oxygen Evolution

This protocol outlines a method to determine the optimal concentration of this compound for inhibiting photosynthetic electron transport by measuring oxygen evolution in isolated thylakoids.

1. Isolation of Thylakoids:

  • Isolate thylakoid membranes from fresh plant material (e.g., spinach leaves) using a standard protocol. Ensure all steps are performed at 4°C.

  • Resuspend the final thylakoid pellet in an appropriate assay buffer (e.g., 20 mM Tricine-NaOH pH 7.6, 10 mM NaCl, 5 mM MgCl₂).

  • Determine the chlorophyll concentration of the thylakoid suspension spectrophotometrically.

2. Preparation of this compound dilutions:

  • Prepare a series of dilutions of your this compound stock solution in the assay buffer to achieve final concentrations ranging from 0.1 µM to 10 µM.

  • Include a vehicle control (containing the same concentration of solvent as the this compound dilutions).

3. Oxygen Evolution Measurement:

  • Set up an oxygen electrode system according to the manufacturer's instructions.

  • Add the thylakoid suspension to the reaction chamber to a final chlorophyll concentration of 10-20 µg/mL.

  • Add an artificial electron acceptor, such as 2,6-dichloroindophenol (DCIP) or methyl viologen (MV).

  • Allow the system to equilibrate in the dark.

  • Add a specific volume of a this compound dilution (or the vehicle control) to the chamber and incubate for a short period (e.g., 2-5 minutes) in the dark.

  • Start the measurement and illuminate the chamber with a saturating light source.

  • Record the rate of oxygen evolution for each this compound concentration.

4. Data Analysis:

  • Plot the rate of oxygen evolution as a function of the this compound concentration.

  • Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition) and the concentration that results in maximal inhibition.

Protocol 2: Assessing this compound Inhibition using Chlorophyll Fluorescence

This protocol uses a pulse-amplitude-modulation (PAM) fluorometer to measure the effect of this compound on Photosystem II (PSII) activity.

1. Sample Preparation:

  • Prepare isolated thylakoids as described in Protocol 1.

  • Dilute the thylakoid suspension in the assay buffer to a chlorophyll concentration suitable for your fluorometer (typically 5-10 µg/mL).

2. This compound Incubation:

  • Prepare a range of this compound concentrations as in Protocol 1.

  • Add the this compound dilutions (and a vehicle control) to the thylakoid samples and incubate in the dark for 5-10 minutes.

3. Chlorophyll Fluorescence Measurement:

  • Dark-adapt the samples for at least 15 minutes before measurement.

  • Measure the minimal fluorescence (F₀) by applying a weak measuring light.

  • Apply a saturating pulse of light to measure the maximal fluorescence (Fₘ).

  • Calculate the maximum quantum yield of PSII (Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ).

  • Illuminate the sample with actinic light and apply saturating pulses to determine the effective quantum yield of PSII (ΦPSII) and non-photochemical quenching (NPQ).

4. Data Analysis:

  • Plot the chlorophyll fluorescence parameters (e.g., Fᵥ/Fₘ, ΦPSII) against the this compound concentration.

  • A decrease in Fᵥ/Fₘ and ΦPSII with increasing this compound concentration indicates inhibition of electron transport.

Visualizations

DNP_INT_Mechanism cluster_thylakoid Thylakoid Membrane PSII Photosystem II PQ Plastoquinone Pool PSII->PQ e- Cytb6f Cytochrome b6f Complex PQ->Cytb6f e- PC Plastocyanin Cytb6f->PC e- PSI Photosystem I PC->PSI e- DNP_INT This compound DNP_INT->Cytb6f Inhibition Inhibition

Caption: Mechanism of this compound inhibition in the photosynthetic electron transport chain.

Experimental_Workflow start Start isolate Isolate Thylakoids start->isolate prepare_inhibitor Prepare this compound Dilutions isolate->prepare_inhibitor incubate Incubate Thylakoids with this compound isolate->incubate prepare_inhibitor->incubate measure Measure Photosynthetic Activity (Oxygen Evolution or Chl Fluorescence) incubate->measure analyze Analyze Data (Dose-Response Curve) measure->analyze end Determine Optimal Concentration analyze->end

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Logic rect_node rect_node start Inhibition Observed? no_inhibition No start->no_inhibition No yes_inhibition Yes start->yes_inhibition Yes check_conc Increase this compound Concentration no_inhibition->check_conc check_reagents Verify Reagent Viability no_inhibition->check_reagents check_setup Optimize Assay Conditions no_inhibition->check_setup inconsistent Results Inconsistent? yes_inhibition->inconsistent success Experiment Successful no_inconsistent No inconsistent->no_inconsistent No yes_inconsistent Yes inconsistent->yes_inconsistent Yes no_inconsistent->success check_solvent Check Solvent Concentration yes_inconsistent->check_solvent check_pipetting Review Pipetting Technique yes_inconsistent->check_pipetting

Caption: Troubleshooting logic for this compound inhibition experiments.

References

Technical Support Center: DNP-INT in Plant Cell Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the unexpected side effects of 2,4-dinitrophenylether of iodonitrothymol (DNP-INT) in plant cell experiments.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Problem Possible Cause Suggested Solution
Incomplete inhibition of photosynthetic electron transport (PETC) after this compound application. This compound may only slow down, rather than completely block, the photosynthetic electron transport chain.[1][2] Its inhibitory activity is also dependent on environmental conditions.- Increase this compound concentration. However, be aware that concentrations from 2 to 500 µM have been shown to be ineffective in completely blocking PETC in some cases. - Optimize light conditions. The inhibitory effect of this compound is enhanced by increasing irradiance.[3][4] - Consider the proton gradient. An accumulation of protons in the thylakoid lumen at low light intensity can increase the inhibitory activity of this compound.[3][5] - Use an alternative inhibitor like DBMIB (2,5-dibromo-3-methyl-6-isopropyl-p-benzoquinone) for complete inhibition, but be mindful of its own side effects, such as acting as an electron acceptor for Photosystem II.[6]
Observed CO2 fixation despite the presence of this compound. This is a direct consequence of the incomplete inhibition of the PETC by this compound, which allows for some level of linear electron flow and subsequent carbon fixation.[1][2]- If complete inhibition of CO2 fixation is required, this compound may not be the appropriate inhibitor.[2] - Quantify the residual CO2 fixation and account for it in your experimental analysis. - Use a combination of inhibitors targeting different sites of the PETC for a more complete blockage.
Suspected formation of Reactive Oxygen Species (ROS) in your experiment. This compound's interaction with the plastoquinone (PQ) pool and the cytochrome b6f complex can lead to the formation of superoxide radicals.[2]- Use ROS-specific fluorescent probes to detect and quantify ROS production. - Employ antioxidants in your experimental system to quench ROS and assess their impact on your observed phenotype. - Be cautious when interpreting data related to ROS-sensitive processes in the presence of this compound.
Unexpected changes in root growth or development. While direct evidence is limited for this compound, the related compound 2,4-dinitrophenol (DNP) is known to affect auxin transport.[6] It is plausible that this compound could have similar off-target effects on auxin signaling pathways.- If your research is sensitive to auxin-related responses, consider using an alternative PETC inhibitor. - Perform control experiments to assess the effect of this compound on auxin-responsive reporter lines (e.g., DR5::GUS or DR5::GFP).
Decreased cell viability or signs of general toxicity. Although not well-documented for this compound in plants, DNP is a known mitochondrial uncoupler and can be toxic at higher concentrations.[7] There is a possibility that this compound may have similar effects or could be metabolized to DNP.- Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific plant species and cell type. - Assess cell viability using methods such as Evans blue or trypan blue staining. - If mitochondrial effects are suspected, measure mitochondrial membrane potential using probes like JC-1 or TMRM.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent inhibitor of the photosynthetic electron transport chain (PETC). It acts by binding to the Q0 site of the cytochrome b6f complex, which inhibits the oxidation of plastoquinol.[1][2] This blockage is intended to stop linear electron flow from Photosystem II (PSII) to Photosystem I (PSI).

Q2: Is this compound a complete inhibitor of the PETC?

A2: No, recent studies have shown that this compound is often an incomplete inhibitor of the PETC.[1][2] It can slow down electron transport but may not completely block it, leading to a "leak" of electrons to PSI. This can result in artifacts in experiments where a complete cessation of linear electron flow is assumed.[2]

Q3: Can this compound induce the formation of Reactive Oxygen Species (ROS)?

A3: Yes. By interacting with the plastoquinone pool and the cytochrome b6f complex, this compound can contribute to the formation of superoxide, a type of ROS.[2] This is an important consideration for studies focusing on oxidative stress or signaling.

Q4: What is the difference between this compound and DBMIB?

A4: Both this compound and DBMIB are inhibitors of the cytochrome b6f complex. However, DBMIB is generally considered a more complete inhibitor of linear electron flow. On the other hand, DBMIB has its own side effects, including acting as a quencher of chlorophyll excited states and a potent PSII electron acceptor.[6] The choice between the two depends on the specific experimental question and the necessary controls.

Q5: Are there any known effects of this compound on mitochondria?

A5: There is currently limited direct evidence of this compound affecting mitochondrial function in plant cells. However, its structural similarity to 2,4-dinitrophenol (DNP), a well-known mitochondrial uncoupler, raises the possibility of similar off-target effects. Researchers should be cautious and consider performing control experiments to test for mitochondrial dysfunction if their results are otherwise unexplainable.

Q6: Can this compound affect auxin signaling?

A6: Similar to the mitochondrial effects, there is no direct evidence in the current literature of this compound impacting auxin signaling in plants. However, DNP has been shown to affect auxin transport.[6] Therefore, an off-target effect on auxin signaling by this compound cannot be entirely ruled out and should be considered in sensitive experimental systems.

Quantitative Data Summary

Parameter This compound Concentration Observed Effect Plant System Reference
P700+ re-reduction 2 - 500 µMFailed to completely block the transient re-reduction of P700+.Intact Arabidopsis leaves and isolated thylakoids.Fitzpatrick et al. (2020)[2]
CO2 Fixation 10 µMCO2 fixation rates were only reduced by approximately 30%.Arabidopsis leaf discs.Fitzpatrick et al. (2020)[5]
Oxygen Uptake 5 µMReduced oxygen uptake by thylakoids to a constant level.Isolated pea thylakoids.Khorobrykh et al.[8]
Photoreduction of Methyl Viologen (MV) 5 µMCompletely inhibited under anaerobic conditions.Isolated pea thylakoids.Khorobrykh et al.[9]

Experimental Protocols

Protocol 1: Measurement of P700 Redox Kinetics using Dual-PAM

This protocol allows for the assessment of Photosystem I (PSI) activity by measuring the redox state of its reaction center, P700.

Materials:

  • Dual-PAM-100 measuring system

  • Plant leaves or isolated thylakoids

  • This compound stock solution (in DMSO or ethanol)

  • Infiltration buffer (for leaves) or suspension buffer (for thylakoids)

Procedure:

  • Sample Preparation:

    • For intact leaves, dark-adapt the plant for at least 30 minutes. Infiltrate the leaves with either the control buffer or the buffer containing the desired this compound concentration.

    • For isolated thylakoids, resuspend the thylakoids in the appropriate buffer to a final chlorophyll concentration of 10-15 µg/mL. Add this compound to the desired final concentration.

  • Instrument Setup:

    • Turn on the Dual-PAM-100 and allow it to warm up.

    • Set the measuring light for P700 (typically at 830 nm with a reference at 875 nm) to a low frequency and intensity to avoid inducing any photochemical reactions.

  • Measurement:

    • Place the sample in the holder.

    • Record the baseline P700 signal in the dark (this represents the fully reduced state, P700).

    • Apply far-red light to fully oxidize the P700 (P700+). This will give you the maximum P700 signal.

    • Turn off the far-red light and apply a saturating pulse of actinic light.

    • Observe the re-reduction kinetics of P700+ as electrons from the PETC reduce it back to P700.

  • Data Analysis:

    • In a fully inhibited sample, the re-reduction of P700+ after the saturating pulse will be very slow or absent.

    • In the case of incomplete inhibition by this compound, a partial and often rapid re-reduction of P700+ will be observed.

    • Compare the kinetics of this compound treated samples to a negative control (no inhibitor) and a positive control (e.g., DBMIB).

Protocol 2: Measurement of O2 Evolution and Consumption using MIMS

Membrane Inlet Mass Spectrometry (MIMS) allows for the simultaneous measurement of different gas isotopes, making it ideal for disentangling O2 evolution (from water splitting at PSII) and O2 consumption (e.g., by PSI).

Materials:

  • Membrane Inlet Mass Spectrometer

  • Isotopically labeled water (H2¹⁸O) and oxygen (¹⁸O2)

  • Isolated thylakoids

  • Reaction buffer

  • This compound stock solution

Procedure:

  • Sample Preparation:

    • Resuspend isolated thylakoids in a reaction buffer depleted of ¹⁶O2 and enriched with a known concentration of ¹⁸O2.

    • Add this compound to the desired final concentration.

  • MIMS Setup:

    • Calibrate the MIMS for the detection of ¹⁶O2 (mass 32), ¹⁸O2 (mass 36), and other relevant gases (e.g., CO2).

    • Introduce the thylakoid suspension into the MIMS chamber.

  • Measurement:

    • Record the baseline gas concentrations in the dark.

    • Illuminate the sample with actinic light.

    • Monitor the changes in the concentrations of ¹⁶O2 and ¹⁸O2.

  • Data Analysis:

    • An increase in ¹⁶O2 concentration indicates O2 evolution from water splitting at PSII.

    • A decrease in ¹⁸O2 concentration indicates O2 consumption.

    • With effective this compound inhibition, O2 evolution should be significantly reduced or abolished, as electron flow from PSII is blocked. However, due to incomplete inhibition, some residual O2 evolution may be observed.

    • Compare the rates of O2 evolution and consumption in this compound treated samples with controls.

Visualizations

PETC_Inhibition PSII Photosystem II PQ_pool Plastoquinone Pool PSII->PQ_pool e- Cytb6f Cytochrome b6f PQ_pool->Cytb6f e- ROS ROS (Superoxide) PQ_pool->ROS e- leak PC Plastocyanin Cytb6f->PC e- PSI Photosystem I Cytb6f->PSI e- leak ATPsynthase ATP Synthase Cytb6f->ATPsynthase H+ gradient PC->PSI e- NADPH NADPH PSI->NADPH e- ATP ATP ATPsynthase->ATP DNP_INT This compound DNP_INT->Cytb6f Inhibits (partially)

Caption: this compound partially inhibits the cytochrome b6f complex in the PETC.

Troubleshooting_Workflow start Unexpected experimental results with this compound q1 Is PETC inhibition incomplete? start->q1 a1 Check P700+ re-reduction. Is it faster than expected? q1->a1 Yes q2 Is there evidence of ROS formation? q1->q2 No s1 Increase this compound concentration. Optimize light conditions. Consider alternative inhibitors. a1->s1 end Re-evaluate experimental design and interpretation of results. s1->end a2 Use ROS-specific probes. q2->a2 Yes q3 Are there signs of general toxicity or off-target effects? q2->q3 No s2 Use antioxidants as a control. Interpret ROS-sensitive data with caution. a2->s2 s2->end a3 Perform viability assays. Check for unexpected phenotypes (e.g., altered root growth). q3->a3 Yes q3->end No s3 Perform dose-response curve. Consider potential mitochondrial or auxin signaling effects. a3->s3 s3->end

References

Technical Support Center: Enhancing In Vivo Efficacy of DNP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the in vivo application of 2,4-Dinitrophenol (DNP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the efficacy of DNP in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of DNP in vivo?

A1: DNP is a protonophore that acts as a mitochondrial uncoupler.[1][2][3][4] It transports protons across the inner mitochondrial membrane, dissipating the proton gradient that is normally used for ATP synthesis.[1][2][3][4] This uncoupling of oxidative phosphorylation leads to an increase in basal metabolic rate and heat production as the energy from substrate oxidation is released as heat instead of being stored in ATP.[2][5][6]

Q2: What are the key signaling pathways affected by DNP administration?

A2: At low, non-toxic doses, DNP has been shown to modulate several key signaling pathways. It can suppress the mammalian target of rapamycin (mTOR) and insulin-PI3K-MAPK signaling pathways.[5] Concurrently, it up-regulates pathways involved in adaptive stress responses, such as the cAMP-response element-binding protein (CREB) signaling, which is associated with synaptic plasticity and neuroprotection.[1] DNP also up-regulates genes involved in autophagy.[5]

Q3: What are the potential therapeutic applications of DNP being investigated?

A3: While historically used for weight loss, current research is exploring the therapeutic potential of low-dose DNP for a range of conditions.[1][2] Preclinical studies have shown promise in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease due to its neuroprotective effects.[3] It is also being investigated for the treatment of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), insulin resistance, and diabetes.[7][8]

Q4: What is the general pharmacokinetic profile of DNP in vivo?

A4: DNP is rapidly absorbed after oral administration.[9] Information on its pharmacokinetics in humans is limited, but in animal models, it exhibits dose-dependent and sometimes non-linear pharmacokinetics.[10][11] DNP is metabolized in the liver primarily through nitro reduction to 2-amino-4-nitrophenol and 4-amino-2-nitrophenol.[5][9] Its elimination half-life can vary depending on the species and dose administered.[9][11]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High mortality or overt toxicity in experimental animals. - Dose is too high: DNP has a narrow therapeutic window.[7][12] - Ambient temperature is too high: High temperatures can exacerbate DNP-induced hyperthermia.[13] - Animal strain susceptibility: Different strains may have varied sensitivity.- Perform a dose-response study: Start with very low doses (e.g., 0.5-1 mg/kg in mice) and carefully escalate.[1] - Control ambient temperature: House animals at a lower, controlled temperature. For some studies, thermoneutrality (around 30°C for mice) may be required, which necessitates careful dose adjustment.[6] - Monitor core body temperature: Use telemetry or rectal probes to monitor for hyperthermia. - Review literature for appropriate starting doses for your specific animal model and strain.
Lack of desired biological effect. - Dose is too low: The effective dose may not have been reached. - Poor bioavailability: Issues with the vehicle or route of administration. - Incorrect timing of measurement: The peak effect may have been missed. - Compensatory physiological responses: For example, in mice housed below thermoneutrality, DNP's thermogenic effect can be offset by reduced brown adipose tissue (BAT) thermogenesis.[6]- Gradually increase the dose: Titrate the dose upwards while closely monitoring for toxicity. - Optimize vehicle formulation: DNP is soluble in aqueous alkaline solutions and most organic solvents.[5] Ensure the chosen vehicle is appropriate for the route of administration and solubilizes DNP effectively. - Conduct a time-course study: Measure the desired endpoint at multiple time points after administration. - Consider the housing temperature of the animals. For obesity studies in mice, housing at thermoneutrality may be necessary to observe an effect on body weight.[6]
High variability in experimental results. - Inconsistent dosing: Inaccurate preparation of dosing solutions or administration technique. - Variations in food and water intake: DNP can have an aversive taste, potentially affecting consumption when administered in drinking water.[6] - Differences in animal age, weight, or sex. - Ensure accurate and consistent preparation of DNP solutions. Use precise weighing and mixing techniques. - Consider alternative administration routes: Oral gavage can ensure a more precise dose is delivered compared to administration in drinking water.[1] - Monitor food and water intake daily. - Use animals of the same age, sex, and within a narrow weight range.
Difficulty with DNP formulation and stability. - Incomplete dissolution: DNP may not be fully dissolved in the chosen vehicle. - Chemical instability: DNP is light and heat sensitive.- Test different vehicles: For oral administration, consider solutions like water with adjusted pH or suspensions in vehicles like corn oil. - Protect from light and heat: Store DNP powder and solutions in a cool, dark place. Prepare solutions fresh if possible.

Experimental Protocols

In Vivo DNP Administration in Mice (Oral Gavage)

This protocol is a general guideline and should be adapted based on the specific experimental design.

1. Materials:

  • 2,4-Dinitrophenol (DNP) powder
  • Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose)
  • Scale (accurate to 0.1 mg)
  • Vortex mixer and/or sonicator
  • pH meter and solutions for pH adjustment (if using aqueous vehicle)
  • Animal gavage needles (size appropriate for mice)
  • Syringes (1 mL)

2. DNP Solution Preparation: a. Calculate the required amount of DNP based on the desired dose (e.g., mg/kg) and the number and weight of the animals. b. Weigh the DNP powder accurately in a fume hood, wearing appropriate personal protective equipment (PPE), including double gloves.[14] c. Gradually add the DNP powder to the vehicle while vortexing or sonicating to ensure complete dissolution. If using water, adjusting the pH to the alkaline side can aid solubility. d. Prepare the solution fresh before each use and protect it from light.

3. Animal Dosing: a. Weigh each animal immediately before dosing to calculate the precise volume to be administered. b. Gently restrain the mouse. c. Insert the gavage needle carefully into the esophagus and deliver the DNP solution slowly. d. Monitor the animal for any signs of distress during and after the procedure.

4. Post-Administration Monitoring: a. Closely monitor animals for signs of toxicity, including hyperthermia, lethargy, rapid breathing, and skin rashes.[4][15] b. Measure core body temperature at regular intervals, especially during the initial hours after dosing. c. Record food and water intake, and body weight daily.

Monitoring Efficacy and Toxicity
  • Efficacy: The parameters to measure will depend on the therapeutic area of interest. For example:

    • Metabolic studies: Monitor body weight, food intake, glucose tolerance, insulin sensitivity, and energy expenditure.[6]

    • Neuroprotection studies: Assess cognitive function using behavioral tests, and analyze brain tissue for markers of neurodegeneration.[1]

  • Toxicity:

    • Clinical signs: Daily observation for any adverse effects.

    • Body temperature: Regular monitoring is critical.

    • Blood chemistry: Analyze plasma or serum for markers of liver and kidney function.

    • Histopathology: At the end of the study, collect and analyze tissues for any pathological changes.

Quantitative Data Summary

Table 1: In Vivo Dosing of DNP in Rodent Models

Species Dose Route of Administration Observed Effect Reference
Mouse~89 mg/kg/dayIn drinking waterReduced body weight and improved glucose homeostasis at thermoneutrality.[6]
Mouse0.5, 1, 5, 10 mg/kgOralDose-proportional distribution to the brain cortex.[1]
Mouse0.5 mg/kgOralPreservation of short-term memory in an Alzheimer's disease model.[1]
Mouse8, 16, 32 mg/kgIntratumoralLinear pharmacokinetics.[11]
Rat30 mg/kg/dayGavageFatal to most newborn rats after 18 days.[15]
Rat80 mg/kg/dayGavageFatal to some older rats after 28 days.[15]

Table 2: Pharmacokinetic Parameters of DNP in Animal Models

Species Dose and Route Key Parameter Value Reference
Mouse22.5 mg/kg (gavage)Detected in plasmaUp to 96 hours post-dose[2]
Beagle Dog0.5, 1, 2 mg/kg (IM)Cmax and AUCShowed linear dynamics; no accumulation after 13 days.[11]
Rat5 mg/kg (oral)Cmax~20-fold higher than an equivalent dose of a prodrug.[1]

Signaling Pathways and Workflow Diagrams

DNP_Signaling_Pathway DNP DNP (Low Dose) Mitochondria Mitochondrial Uncoupling DNP->Mitochondria mTOR_Pathway mTOR Signaling Mitochondria->mTOR_Pathway Inhibits Insulin_Pathway Insulin-PI3K-MAPK Signaling Mitochondria->Insulin_Pathway Inhibits CREB_Pathway CREB Signaling Mitochondria->CREB_Pathway Activates Autophagy Autophagy Mitochondria->Autophagy Activates Stress_Response Adaptive Stress Response Neuroprotection Neuroprotection & Synaptic Plasticity CREB_Pathway->Neuroprotection Autophagy->Stress_Response

Caption: DNP-modulated signaling pathways at low doses.

DNP_Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Dose_Selection Dose Selection & Vehicle Formulation DNP_Admin DNP Administration (e.g., Oral Gavage) Dose_Selection->DNP_Admin Animal_Acclimation Animal Acclimation & Baseline Measurements Animal_Acclimation->DNP_Admin Monitoring In-life Monitoring (Toxicity, Body Weight, etc.) DNP_Admin->Monitoring Efficacy_Testing Efficacy Testing (Behavioral, Metabolic) Monitoring->Efficacy_Testing Tissue_Collection Tissue/Blood Collection Efficacy_Testing->Tissue_Collection Biochemical_Analysis Biochemical & Histo- pathological Analysis Tissue_Collection->Biochemical_Analysis Data_Analysis Data Analysis & Interpretation Biochemical_Analysis->Data_Analysis

Caption: General workflow for in vivo DNP experiments.

References

DNP-INT light sensitivity and experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DNP-INT (2,4-Dinitrophenyl ether of 2-iodo-4-nitrothymol). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent inhibitor of the photosynthetic electron transport chain.[1] It specifically targets the cytochrome b6f complex, a key component in this chain. This compound competitively binds to the Q_o site of the cytochrome b6f complex, thereby blocking the oxidation of plastoquinol.[1][2] This inhibition disrupts the electron flow, which in turn affects downstream processes like the production of ATP and NADPH.

Q2: What does it mean that this compound's inhibitory activity is "light-sensitive"?

A2: The term "light-sensitive" in the context of this compound refers to its increased efficacy as an inhibitor in the presence of light. The inhibitory action of this compound is dependent on irradiance and proton (H+) uptake by the thylakoid membranes.[1][3][4] Higher light intensity leads to a greater proton accumulation in the thylakoid lumen, which in turn enhances the binding affinity of this compound to its target site on the cytochrome b6f complex.[1][3][4] This is a crucial factor to consider when designing and interpreting experiments.

Q3: Is this compound susceptible to photodegradation?

A3: While the inhibitory activity of this compound is light-dependent, there is no direct evidence in the reviewed literature to suggest significant photodegradation of the this compound molecule itself under typical experimental conditions. However, as a general precaution for related dinitrophenol compounds, it is advisable to store this compound protected from light to ensure its long-term stability.

Q4: How should I store and handle this compound?

A4: this compound should be stored at -20°C for long-term stability. For handling, it is typically dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution before further dilution in the experimental buffer. Always refer to the manufacturer's specific instructions for storage and handling.

Q5: What is the difference between this compound and DNP (2,4-Dinitrophenol)?

A5: It is critical to distinguish between this compound and DNP. While both are dinitrophenol derivatives, they have different mechanisms of action. This compound is an inhibitor of the cytochrome b6f complex in the photosynthetic electron transport chain. In contrast, 2,4-Dinitrophenol (DNP) acts as an uncoupler of oxidative phosphorylation by transporting protons across the inner mitochondrial membrane, dissipating the proton gradient required for ATP synthesis. DNP has a history of use as a weight-loss drug and is associated with significant toxicity.[5]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or weaker-than-expected inhibition Insufficient Light Intensity: The inhibitory effect of this compound is enhanced by light.Ensure that your experimental setup provides adequate and consistent irradiance. Consider performing a light-intensity curve to determine the optimal light conditions for your experiment.
Incorrect pH of the experimental buffer: The binding of this compound is influenced by the proton gradient across the thylakoid membrane.Verify the pH of your buffers. The accumulation of protons in the thylakoid lumen at lower pH can increase this compound activity.[1][3]
Inaccurate this compound concentration: Errors in preparing the stock solution or final dilutions can lead to inconsistent results.Carefully prepare and verify the concentration of your this compound stock solution. Use calibrated pipettes for accurate dilutions.
Degradation of this compound stock solution: Improper storage can lead to a loss of activity over time.Store the this compound stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the stock solution from light.
Complete lack of inhibition Incorrect compound: Accidental use of a different chemical.Verify the identity and purity of your this compound sample.
Inactive this compound: The compound may have degraded due to improper storage or handling.Test the activity of your this compound stock on a known positive control system. If it fails, obtain a fresh batch of the inhibitor.
Unexpected side effects or artifacts Off-target effects: At high concentrations, inhibitors can sometimes have non-specific effects.Perform a dose-response experiment to determine the lowest effective concentration of this compound for your system.
Solvent effects: The solvent used to dissolve this compound (e.g., DMSO) might have an effect on your biological system.Run a solvent control experiment (your experimental system with the solvent alone at the same final concentration) to rule out any effects of the solvent.
Interaction with other experimental components: Other reagents in your assay might interfere with this compound activity.Review your experimental protocol for any potential interactions. Simplify the assay system if possible to identify the source of the artifact.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Inhibitory Concentrations of this compound

ParameterConcentrationConditionsReference
K_d (dissociation constant)1.4 nMBinding to the Q_o site of the cytochrome b6f complex.[2]
IC_50 (half-maximal inhibitory concentration)~0.5 µMInhibition of electron flow from water to NADP or methylviologen.
Concentration for 100% inhibition5 µMInhibition of electron flow from water to NADP or methylviologen.

Table 2: Comparison of this compound and DBMIB Inhibitors

FeatureThis compoundDBMIB (Dibromothymoquinone)Reference(s)
Target Site Q_o site of cytochrome b6f complexQ_o site of cytochrome b6f complex[2][6]
Inhibition Mechanism Competitive inhibitor of plastoquinol oxidationCompetitive inhibitor of plastoquinol oxidation[1]
Effect of Light Intensity Inhibitory activity is enhanced with increasing irradiance.Inhibitory activity is enhanced with increasing irradiance.[1][2]
Effect of Lumenal pH Activity increases with lower lumenal pH (proton accumulation).Activity is restricted by lower lumenal pH.[1][2]
Reported Efficacy in Intact Systems Some studies report incomplete inhibition of electron flow to Photosystem I in intact leaves.Generally considered a more complete inhibitor of electron flow at the cytochrome b6f complex in intact systems.[6][7]

Experimental Protocols

Protocol 1: Measuring Photosynthetic Electron Transport Inhibition using Isolated Thylakoids

This protocol describes how to measure the effect of this compound on the rate of photosynthetic electron transport in isolated thylakoids using an oxygen electrode.

Materials:

  • Isolated thylakoids

  • Reaction buffer (e.g., 50 mM HEPES-KOH pH 7.6, 100 mM sorbitol, 10 mM NaCl, 5 mM MgCl₂)

  • Electron acceptor (e.g., 1 mM methyl viologen)

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Oxygen electrode system

  • Light source with controlled irradiance

Procedure:

  • Thylakoid Preparation: Prepare a suspension of isolated thylakoids in the reaction buffer and determine the chlorophyll concentration.

  • Oxygen Electrode Setup: Calibrate the oxygen electrode according to the manufacturer's instructions. Add the reaction buffer to the electrode chamber and equilibrate to the desired temperature (e.g., 25°C).

  • Addition of Thylakoids and Electron Acceptor: Add the thylakoid suspension to the chamber to a final chlorophyll concentration of 10-20 µg/mL. Add the electron acceptor (methyl viologen).

  • Baseline Measurement: Record the rate of oxygen consumption in the dark for a few minutes to establish a baseline.

  • Light-Induced Oxygen Consumption: Illuminate the sample with a known light intensity and record the rate of oxygen consumption. This represents the uninhibited rate of electron transport.

  • Addition of this compound: Add a specific volume of the this compound stock solution to achieve the desired final concentration (e.g., 0.1, 0.5, 1, 5 µM). Allow for a brief incubation period in the dark (e.g., 1-2 minutes).

  • Measurement of Inhibited Electron Transport: Illuminate the sample again with the same light intensity and record the new rate of oxygen consumption.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration by comparing the inhibited rate to the uninhibited rate.

Protocol 2: Assessing this compound Effects using Chlorophyll Fluorescence

This protocol outlines the use of a pulse-amplitude-modulated (PAM) fluorometer to measure the impact of this compound on photosystem II (PSII) photochemistry.

Materials:

  • Intact leaves or isolated thylakoids

  • PAM fluorometer

  • This compound solution (prepared for infiltration or addition to suspension)

Procedure:

  • Dark Adaptation: Dark-adapt the sample (e.g., a leaf) for at least 20-30 minutes.

  • Measurement of F_o and F_m: Measure the minimum fluorescence (F_o) with a weak measuring beam and the maximum fluorescence (F_m) with a saturating pulse of light. Calculate the maximum quantum yield of PSII (F_v/F_m = (F_m - F_o)/F_m).

  • This compound Treatment: Infiltrate the leaf with a solution of this compound or add this compound to the thylakoid suspension.

  • Light-Adapted Measurements: Expose the sample to a constant actinic light.

  • Steady-State Fluorescence (F_s) and Maximum Fluorescence in the Light (F_m'): Once the fluorescence signal reaches a steady state (F_s), apply a saturating pulse to determine the maximum fluorescence in the light-adapted state (F_m').

  • Calculation of Photosynthetic Parameters: Calculate the effective quantum yield of PSII (Φ_PSII = (F_m' - F_s)/F_m') and non-photochemical quenching (NPQ = (F_m - F_m')/F_m').

  • Data Analysis: Compare the chlorophyll fluorescence parameters before and after this compound treatment. Inhibition of the cytochrome b6f complex by this compound is expected to cause a reduction in the plastoquinone pool, leading to an increase in F_s and a decrease in Φ_PSII and NPQ under certain conditions.

Visualizations

Photosynthetic Electron Transport Chain and the Site of this compound Inhibition

Caption: Linear electron flow in photosynthesis and the inhibitory action of this compound.

Photosynthetic Control Signaling Pathway

G cluster_light_reactions Light-Dependent Reactions cluster_regulation Regulation at Cytochrome b6f cluster_downstream_effects Downstream Effects Light High Light PET Photosynthetic Electron Transport Light->PET Proton_Pumping Proton Pumping into Lumen PET->Proton_Pumping Lumen_Acidification Thylakoid Lumen Acidification (Low pH) Proton_Pumping->Lumen_Acidification Cytb6f_Activity Cytochrome b6f Activity Lumen_Acidification->Cytb6f_Activity Feedback Inhibition (Photosynthetic Control) Photoprotection Photoprotection (e.g., NPQ) Lumen_Acidification->Photoprotection Activates ATP_Synthase ATP Synthase Cytb6f_Activity->ATP_Synthase Drives NADPH_Production NADPH Production Cytb6f_Activity->NADPH_Production Impacts ATP_Production ATP Production ATP_Synthase->ATP_Production DNP_INT_block This compound DNP_INT_block->Cytb6f_Activity Direct Inhibition

Caption: The role of cytochrome b6f in photosynthetic control and its inhibition by this compound.

References

Technical Support Center: Overcoming Resistance to DNP-INT in Algae

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the photosynthetic inhibitor DNP-INT (2,4-dinitrophenyl ether of 2-iodo-4-nitrothymol) in algae.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, focusing on factors that can be misinterpreted as "resistance."

Issue ID Problem/Observation Potential Cause Suggested Solution/Troubleshooting Step
DNP-001 Inconsistent or lower-than-expected inhibition of photosynthesis. Suboptimal Light Conditions: The inhibitory activity of this compound is light-dependent. Its affinity for the cytochrome b6f complex increases with irradiance.[1][2][3]- Ensure experiments are conducted under controlled and consistent light conditions. - Increase light intensity within the physiological tolerance of the algal species to enhance this compound binding. - Report the light intensity used in your experimental methods for reproducibility.
DNP-002 Variability in results between experiments. Inadequate pH control: The accumulation of protons in the thylakoid lumen (lower lumenal pH) at low light intensities enhances the inhibitory activity of this compound.[2]- Maintain a consistent and buffered pH in your experimental medium. - Monitor the pH of the culture, especially during prolonged experiments or under high cell densities.
DNP-003 This compound appears ineffective in whole-cell assays. Incomplete Inhibition in Intact Systems: Studies have shown that this compound may not completely block the photosynthetic electron transport chain in intact algal cells or leaves, even at concentrations that are effective in isolated thylakoids.[4][5][6] This can lead to residual electron flow and CO2 fixation.[4][5][6]- Be aware that this compound may only slow down, not completely halt, electron transport in vivo.[5] - Consider using an alternative inhibitor like DBMIB (2,5-dibromo-3-methyl-6-isopropyl-p-benzoquinone) for comparison, as it can be more effective in intact systems, though it has different properties.[4][5] - Interpret results with the understanding that some level of electron transport may persist.
DNP-004 Reduced inhibitor effectiveness over time. High Algal Cell Density: A high density of algal cells can reduce the effective concentration of this compound per cell. It can also lead to self-shading, altering the light environment within the culture.[7][8][9]- Optimize the initial cell density for your experiments. - If high densities are necessary, consider increasing the this compound concentration, with appropriate controls to check for off-target effects. - Ensure adequate mixing of the culture to provide uniform light exposure.
DNP-005 Anomalous chlorophyll fluorescence readings. Incorrect Measurement Protocol: Chlorophyll fluorescence is a sensitive technique and improper dark adaptation or use of incorrect settings can lead to misleading results.- Ensure proper dark adaptation of the algal sample before measuring Fv/Fm to establish a baseline. - Use appropriate settings on your fluorometer for the specific algal species and cell density. - Refer to established protocols for chlorophyll fluorescence measurements in algae.[10][11]

Frequently Asked Questions (FAQs)

Q1: What is the precise mechanism of action of this compound?

A1: this compound is a competitive inhibitor of plastoquinol (PQH2) oxidation at the Qo site of the cytochrome b6f complex in the photosynthetic electron transport chain.[1][3] By binding to this site, it blocks the transfer of electrons from the plastoquinone pool to cytochrome f and subsequently to Photosystem I (PSI).

Q2: Is it possible for algae to develop true genetic resistance to this compound?

A2: While theoretically possible through mutations in the cytochrome b6f complex, this is not a commonly reported phenomenon in laboratory settings. Most instances of "resistance" are due to suboptimal experimental conditions that reduce the inhibitor's effectiveness.

Q3: How does the efficacy of this compound compare to other inhibitors like DBMIB and DCMU?

A3:

  • This compound vs. DBMIB: Both inhibit the cytochrome b6f complex. However, their sensitivity to lumenal pH differs; low pH enhances this compound activity while restricting DBMIB activity.[2] DBMIB may be a more potent inhibitor in intact cells.[4][5]

  • This compound vs. DCMU: They act on different parts of the electron transport chain. DCMU (Diuron) blocks the QB site on Photosystem II (PSII), preventing the reduction of plastoquinone. This compound acts downstream, blocking the re-oxidation of the reduced plastoquinone pool.

Q4: What is the optimal concentration of this compound to use?

A4: The optimal concentration can vary depending on the algal species, cell density, and experimental setup (isolated thylakoids vs. whole cells). It is crucial to perform a concentration-response curve to determine the minimal concentration required for maximal inhibition in your specific system.

Q5: Can I use this compound to study reactive oxygen species (ROS) formation?

A5: Yes, this compound is often used for this purpose. However, given that it may not completely block electron transport to PSI in intact cells, there is a possibility of artifacts in your results.[6] Careful interpretation and the use of appropriate controls are essential.

Experimental Protocols

Protocol 1: Determining the Effective Concentration of this compound using Chlorophyll Fluorescence

Objective: To determine the concentration of this compound that elicits the maximal inhibitory effect on Photosystem II (PSII) activity by measuring chlorophyll fluorescence.

Materials:

  • Mid-log phase algal culture (e.g., Chlamydomonas reinhardtii)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Growth medium (e.g., TAP medium)

  • Pulse-Amplitude-Modulated (PAM) fluorometer

  • Microcentrifuge tubes or 96-well plate

Methodology:

  • Culture Preparation: Dilute the algal culture with fresh medium to a standardized chlorophyll concentration or cell density.

  • Dark Adaptation: Place the algal suspension in the dark for 15-20 minutes to ensure all reaction centers are open.

  • This compound Incubation: Prepare a series of dilutions of this compound in the algal suspension (e.g., 0, 1, 5, 10, 20, 50 µM). Include a DMSO-only control. Incubate the samples under experimental light conditions for a defined period (e.g., 10 minutes).

  • Fluorescence Measurement:

    • Measure the minimum fluorescence (Fo) using a weak measuring light.

    • Apply a saturating pulse of light to measure the maximum fluorescence (Fm).

    • Calculate the maximum quantum yield of PSII as Fv/Fm = (Fm - Fo) / Fm.

  • Data Analysis: Plot Fv/Fm as a function of this compound concentration. The concentration at which Fv/Fm reaches a plateau indicates the effective inhibitory concentration.

Protocol 2: Assessing this compound Inhibition of Photosynthetic Electron Transport

Objective: To measure the effect of this compound on the overall photosynthetic electron transport rate (ETR).

Materials:

  • Mid-log phase algal culture

  • This compound at the predetermined effective concentration

  • PAM fluorometer with actinic light source

Methodology:

  • Sample Preparation: Prepare two samples of the algal culture: one control and one with the effective concentration of this compound.

  • Dark Adaptation: Dark-adapt both samples for 15-20 minutes.

  • Light Induction: Expose the samples to a range of increasing actinic light intensities. At each light step, allow the fluorescence to reach a steady state.

  • Fluorescence Measurement:

    • At each light step, apply a saturating pulse to measure the maximum fluorescence in the light-adapted state (Fm').

    • Measure the steady-state fluorescence (Fs) just before the saturating pulse.

    • The effective quantum yield of PSII (ΦPSII) is calculated as (Fm' - Fs) / Fm'.

  • ETR Calculation: Calculate the electron transport rate as ETR = ΦPSII × PAR × 0.5 × Abs, where PAR is the photosynthetically active radiation, 0.5 is a factor assuming equal light distribution between PSII and PSI, and Abs is the absorptance of the sample.

  • Data Analysis: Compare the ETR curves of the control and this compound treated samples. A significant reduction in ETR in the presence of this compound indicates inhibition of the electron transport chain.

Visualizations

DNP_INT_Action cluster_PSII Photosystem II (PSII) cluster_PQ_Pool Plastoquinone Pool cluster_Cytb6f Cytochrome b6f Complex cluster_PSI Photosystem I (PSI) H2O H₂O PSII P680 H2O->PSII 2e⁻ O2 O₂ PSII->O2 PQ PQ PSII->PQ PQH2 PQH₂ PQ->PQH2 2e⁻, 2H⁺ Cytb6f Cyt b₆f PQH2->Cytb6f 2e⁻ PC Plastocyanin Cytb6f->PC 2e⁻ DNP_INT This compound DNP_INT->Cytb6f Inhibits PSI P700 PC->PSI NADP NADP⁺ PSI->NADP 2e⁻ NADPH NADPH NADP->NADPH

Caption: this compound inhibits the photosynthetic electron transport chain at the Cytochrome b6f complex.

Caption: A workflow for troubleshooting suboptimal this compound inhibition in algal experiments.

References

Technical Support Center: DNP-INT Application for Intact Leaves

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the penetration of 2-(2,4-dinitrophenoxy)-3-iodo-5-nitrothiophene (DNP-INT) into intact plant leaves.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action in plants?

A1: this compound is a potent inhibitor of the photosynthetic electron transport chain in plants. It functions by binding to the Qo site of the cytochrome b6f complex, which competitively inhibits the oxidation of plastoquinol. This blockage of electron flow ultimately disrupts photosynthesis. Effective concentrations for inhibiting electron flow in isolated thylakoids have been observed in the micromolar range (0.5 to 5 µM).

Q2: I am not observing the expected inhibitory effect of this compound on photosynthesis in my intact leaf experiments. What are the potential reasons?

A2: A lack of efficacy in intact leaves is a documented issue with this compound and is often attributed to its poor penetration through the leaf cuticle. The waxy outer layer of the leaf is a significant barrier to the uptake of many chemical compounds. Studies have shown that this compound may not completely block the photosynthetic electron transport chain in intact leaves, likely due to insufficient penetration to its target site within the chloroplasts.

Q3: What are the key physicochemical properties of this compound that influence its penetration into leaves?

Troubleshooting Guide

Issue 1: Poor or Inconsistent Inhibition of Photosynthesis

Cause: The primary reason for poor performance of this compound in intact leaves is its limited ability to cross the leaf cuticle and reach the cytochrome b6f complex within the chloroplasts.

Solutions:

  • Optimize the Application Method:

    • Syringe Infiltration: This method involves gently forcing the this compound solution into the leaf's intercellular air spaces using a needleless syringe. This bypasses the cuticle barrier.

    • Vacuum Infiltration: Submerging the leaf or whole plant in the this compound solution and applying a vacuum can effectively pull the solution into the leaf tissue. This is particularly useful for species like Arabidopsis thaliana.

  • Incorporate Adjuvants: Adjuvants are additives that can enhance the penetration of active ingredients. For a lipophilic compound like this compound, surfactants are highly recommended.

    • Non-ionic Surfactants: Agents like Tween 20 or Triton X-100 reduce the surface tension of the solution, allowing for better spreading and contact with the leaf surface.

    • Organosilicone Surfactants: Surfactants like Silwet L-77 are known as "super-spreaders" and can significantly enhance stomatal infiltration, providing a more direct route into the leaf.

  • Solvent System Optimization: Since this compound has poor water solubility, a suitable solvent system is crucial.

    • Prepare a concentrated stock solution of this compound in DMSO or DMF.

    • Dilute the stock solution in your final aqueous buffer to the desired working concentration. Ensure the final concentration of the organic solvent is low (typically <1%) to minimize phytotoxicity.

Issue 2: Phytotoxicity or Off-Target Effects

Cause: The solvents and surfactants used to aid this compound penetration can themselves be toxic to the plant tissue at high concentrations.

Solutions:

  • Titrate Adjuvant and Solvent Concentrations: Always perform a dose-response experiment to determine the optimal concentration of your chosen surfactant and the maximum tolerated concentration of your organic solvent.

  • Include Proper Controls: Your experimental design should include controls for the solvent and surfactant alone to distinguish their effects from those of this compound.

  • Observe for Visual Damage: Monitor the treated leaves for any signs of necrosis, chlorosis, or wilting, which could indicate phytotoxicity.

Experimental Protocols

Protocol 1: Syringe Infiltration of this compound into a Leaf Disc
  • Prepare the this compound Infiltration Solution:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare an infiltration buffer (e.g., 10 mM MES, pH 6.0).

    • Add a non-ionic surfactant, such as Tween 20, to the infiltration buffer at a final concentration of 0.01% - 0.05% (v/v).

    • Just before use, dilute the this compound stock solution into the infiltration buffer to the desired final concentration (e.g., 10 µM). The final DMSO concentration should be kept below 1%.

  • Infiltration Procedure:

    • Excise a leaf disc from your plant of interest.

    • Using a 1 mL needleless syringe, gently press the tip against the abaxial (lower) surface of the leaf disc.

    • Slowly depress the plunger to infiltrate the solution into the leaf tissue until a visible water-soaked area appears.

    • Incubate the infiltrated leaf disc for the desired time under your experimental conditions before measurement.

Protocol 2: Vacuum Infiltration of Arabidopsis thaliana Seedlings
  • Prepare the this compound Infiltration Solution:

    • Prepare the solution as described in Protocol 1. For whole seedlings, an organosilicone surfactant like Silwet L-77 at 0.01% - 0.05% (v/v) is recommended for enhanced uptake.

  • Infiltration Procedure:

    • Place whole Arabidopsis seedlings in a beaker and submerge them in the this compound infiltration solution.

    • Place the beaker in a vacuum chamber.

    • Apply a vacuum (e.g., 400-600 mm Hg) for 5-15 minutes. You should observe air bubbles escaping from the leaf tissue.

    • Release the vacuum rapidly to allow the solution to be drawn into the leaves.

    • Remove the plants from the solution, gently blot them dry, and proceed with your experiment.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₆H₁₄IN₃O₇Manufacturer Data
Molecular Weight 487.2 g/mol Manufacturer Data
Physical Form Crystalline solidManufacturer Data
Solubility DMF: 10 mg/mLDMSO: 5 mg/mLDMF:PBS (pH 7.2) (1:1): 0.5 mg/mLManufacturer Data
Predicted LogP ~4.5 - 5.5Cheminformatics Tools

Table 2: Recommended Starting Concentrations for Adjuvants

AdjuvantTypeRecommended Starting Concentration (v/v)Notes
Tween 20 Non-ionic Surfactant0.01% - 0.05%Good for general wetting and spreading.
Triton X-100 Non-ionic Surfactant0.01% - 0.05%Similar to Tween 20.
Silwet L-77 Organosilicone Surfactant0.01% - 0.05%Excellent for stomatal infiltration ("super-spreader"). Use with caution as it can increase the risk of phytotoxicity.

Visualizations

DNP_INT_Penetration_Pathway cluster_leaf Intact Leaf Cross-Section cluster_application This compound Application Cuticle Epicuticular Wax (Primary Barrier) Epidermis Epidermal Cells Cuticle->Epidermis Limited Diffusion Mesophyll Mesophyll Cells (Photosynthesis) Epidermis->Mesophyll Chloroplast Chloroplast (Target Site) Mesophyll->Chloroplast Stomata Stomata Stomata->Mesophyll Gaseous Exchange & Potential Entry DNP_INT_Solution This compound in DMSO/Buffer DNP_INT_Formulation This compound Formulation DNP_INT_Solution->DNP_INT_Formulation Adjuvant Adjuvant (e.g., Surfactant) Adjuvant->DNP_INT_Formulation DNP_INT_Formulation->Cuticle Foliar Spray DNP_INT_Formulation->Stomata Stomatal Infiltration (Enhanced by Adjuvants)

Caption: this compound penetration pathways into an intact leaf.

Troubleshooting_Workflow Start Start: No/Low this compound Effect Check_Conc Is this compound concentration in the effective range (e.g., 1-20 µM)? Start->Check_Conc Check_Solubility Is this compound fully dissolved in the final solution? Check_Conc->Check_Solubility Yes End Re-evaluate experimental design Check_Conc->End No, adjust concentration Check_Penetration Is the application method optimized for penetration? Check_Solubility->Check_Penetration Yes Check_Solubility->End No, optimize solvent system Use_Adjuvant Incorporate a surfactant (e.g., Tween 20, Silwet L-77) Check_Penetration->Use_Adjuvant No Use_Infiltration Use syringe or vacuum infiltration Check_Penetration->Use_Infiltration No, alternative method Check_Phytotoxicity Are there signs of phytotoxicity? Check_Penetration->Check_Phytotoxicity Yes Use_Adjuvant->Check_Phytotoxicity Use_Infiltration->Check_Phytotoxicity Optimize_Adjuvant Titrate surfactant and solvent concentrations Check_Phytotoxicity->Optimize_Adjuvant Yes Success Successful Inhibition Check_Phytotoxicity->Success No Optimize_Adjuvant->Success

Caption: Troubleshooting workflow for this compound application.

Technical Support Center: Refining DNP-INT Incubation Time for Kinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incubation time for kinetic studies involving 2,4-dinitrophenyl ether of 2-iodo-4-nitrothymol (DNP-INT).

Frequently Asked Questions (FAQs)

Q1: What is the primary principle behind using this compound in kinetic studies?

This compound is utilized as an inhibitor in studies of electron transport chains, particularly in the context of photosynthesis. It acts by inhibiting the oxidation of plastoquinol by the cytochrome b6f complex. In a broader sense, assays involving tetrazolium salts like INT (Iodonitrotetrazolium) are often used to measure metabolic activity. These salts are reduced by cellular dehydrogenases to form a colored formazan product, and the rate of formazan production is proportional to the enzymatic activity. Kinetic studies, therefore, measure the rate of this color change to determine enzyme kinetics.

Q2: How does incubation time influence the results of a this compound kinetic assay?

Incubation time is a critical parameter in this compound kinetic assays. The optical density of the resulting formazan product is dependent on both the concentration of the tetrazolium salt and the incubation time.[1] For kinetic studies, it is essential to measure the initial reaction rate, which requires monitoring the reaction over a period where the product formation is linear.[2] An incubation time that is too short may result in a signal that is too low to be accurately measured, while an incubation time that is too long may lead to substrate depletion or enzyme denaturation, causing the reaction rate to plateau or decrease.

Q3: What are the key factors that can affect the optimal incubation time?

Several factors can influence the rate of an enzymatic reaction and therefore the optimal incubation time. These include:

  • Concentration of Reactants: Higher concentrations of the enzyme or substrate generally lead to a faster reaction rate, thus requiring a shorter incubation time.[3][4][5][6][7]

  • Temperature: Most chemical reactions, including enzymatic ones, proceed faster at higher temperatures.[3][4][5][7] However, excessively high temperatures can lead to enzyme denaturation.

  • pH of the Medium: Enzyme activity is highly dependent on the pH of the reaction buffer. The optimal pH should be determined and maintained for consistent results.

  • Presence of Inhibitors or Activators: The presence of other molecules that inhibit or activate the enzyme will directly affect the reaction rate and, consequently, the required incubation time.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
No or low signal (low formazan production) 1. Incubation time is too short. 2. Enzyme concentration is too low. 3. Substrate concentration is limiting. 4. Incorrect buffer conditions (pH, ionic strength). 5. Degraded reagents. 1. Increase the incubation time and perform a time-course experiment to determine the linear range. 2. Increase the enzyme concentration. 3. Increase the substrate concentration; determine the Michaelis constant (Km) to use a saturating substrate concentration. [2]4. Optimize the buffer conditions for the specific enzyme. 5. Use fresh reagents.
High variability between replicate experiments 1. Inconsistent incubation times. 2. Pipetting errors. 3. Fluctuations in temperature. 4. Incomplete dissolution of formazan. 1. Use a timer and ensure all samples are incubated for the exact same duration. 2. Ensure accurate and consistent pipetting of all reagents. 3. Use a temperature-controlled incubator or water bath. 4. Ensure complete solubilization of the formazan product before measuring absorbance; DMSO is a common solvent for this purpose. [1]
Reaction rate is not linear (plateaus too quickly) 1. Incubation time is too long. 2. Substrate is being rapidly depleted. 3. Enzyme is unstable under the assay conditions. 4. Product inhibition is occurring. 1. Reduce the incubation time and perform a time-course experiment to identify the initial linear phase. 2. Lower the enzyme concentration or increase the initial substrate concentration. 3. Check the stability of the enzyme at the assay temperature and pH over time. 4. Dilute the sample or measure the reaction at earlier time points.
Absorbance of formazan decreases over time after solubilization 1. Instability of the formazan product in the solvent. 2. Precipitation of the formazan product. 1. Measure the absorbance immediately after solubilizing the formazan. [8] Some studies have shown that the optical density of formazan in DMSO can change overnight.[8]2. Ensure the formazan is fully dissolved. If precipitation occurs, try a different solvent or solvent mixture.

Experimental Protocols

General Protocol for Optimizing Incubation Time in a this compound Kinetic Assay

This protocol provides a general framework. Specific concentrations and volumes should be optimized for your particular experimental system.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare the enzyme solution in a suitable assay buffer. The optimal enzyme concentration should be determined empirically to yield a linear reaction rate for a reasonable duration (e.g., 10-60 minutes).[2]

    • Prepare the substrate solution in the assay buffer.

    • Prepare a stop solution to terminate the reaction (if necessary).

    • Prepare a solubilization solution for the formazan product (e.g., DMSO).

  • Assay Setup (96-well plate format):

    • Add the assay buffer to each well.

    • Add the substrate solution to each well.

    • Add the this compound solution (or other inhibitor/test compound) at various concentrations.

    • Pre-incubate the plate at the desired temperature for a short period (e.g., 5-10 minutes) to allow the components to equilibrate.[9]

  • Initiation of the Reaction:

    • Initiate the reaction by adding the enzyme solution to each well.

    • Immediately start a timer.

  • Time-Course Measurement:

    • At various time points (e.g., 0, 5, 10, 15, 20, 30, 45, 60 minutes), stop the reaction in a set of wells (if it's an endpoint assay) or measure the absorbance directly (if it's a continuous assay). For endpoint assays, add a stop solution.

    • After stopping the reaction, add the solubilization solution to dissolve the formazan product.

    • Measure the absorbance at the appropriate wavelength for the formazan product (typically around 490-570 nm).

  • Data Analysis:

    • Plot the absorbance values against the incubation time for each concentration of this compound.

    • Identify the linear range of the reaction for each condition. The optimal incubation time for subsequent experiments should fall within this linear range.

Data Presentation

Table 1: Example of Time-Course Data for Determining Optimal Incubation Time

Incubation Time (minutes)Absorbance (at λmax) - No InhibitorAbsorbance (at λmax) - With this compound
00.0520.051
50.1580.083
100.2650.115
150.3710.148
200.4780.180
300.5820.241
450.6500.310
600.6850.355

Note: The data in this table is hypothetical and for illustrative purposes only. The linear range in this example appears to be up to approximately 30 minutes.

Visualization

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_setup 2. Assay Setup cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis Reagents Prepare this compound, Enzyme, Substrate, Buffers Setup Add Buffer, Substrate, This compound to Plate Reagents->Setup PreIncubate Pre-incubate at Assay Temperature Setup->PreIncubate Initiate Initiate with Enzyme PreIncubate->Initiate Incubate Incubate for Defined Time Initiate->Incubate Measure Measure Absorbance Incubate->Measure Analyze Plot Absorbance vs. Time Determine Linear Range Measure->Analyze

Caption: A generalized workflow for optimizing incubation time in a this compound kinetic assay.

Factors_Affecting_Kinetics cluster_factors Influencing Factors center Reaction Rate Temp Temperature Temp->center Conc Concentration (Enzyme, Substrate) Conc->center pH pH pH->center Inhibitors Inhibitors/ Activators Inhibitors->center

Caption: Key factors that influence the rate of enzymatic reactions.

References

Validation & Comparative

A Comparative Guide to the Inhibition of Cytochrome b6f: Validating DNP-INT's Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2,4-dinitrophenyl ether of 2-iodo-4-nitrothymol (DNP-INT) and other key inhibitors of the cytochrome b6f complex. This document summarizes quantitative data, details experimental protocols for inhibitor validation, and visualizes relevant biological pathways and workflows.

The cytochrome b6f complex is a crucial component of the photosynthetic electron transport chain, responsible for transferring electrons from plastoquinol to plastocyanin and contributing to the proton gradient that drives ATP synthesis. Its inhibition is a key area of research for the development of herbicides and for studying photosynthetic regulation. This compound is a potent inhibitor that acts by binding to the Q_o_ site of the complex, thereby blocking the oxidation of plastoquinol.[1] This guide provides a comparative analysis of this compound's inhibitory effects against other known cytochrome b6f inhibitors.

Quantitative Comparison of Inhibitor Potency

The inhibitory efficacy of various compounds against the cytochrome b6f complex is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the available IC50 values for this compound and its primary comparator, 2,5-dibromo-3-methyl-6-isopropylbenzoquinone (DBMIB), under different experimental conditions. It is important to note that the inhibitory activity of both this compound and DBMIB is influenced by factors such as irradiance.[2]

InhibitorOrganism/PreparationLight ConditionIC50 (µM)Reference
This compound Pea ThylakoidsLow Light (45 µmol photons m⁻² s⁻¹)0.25[2]
Pea ThylakoidsHigh Light (720 µmol photons m⁻² s⁻¹)0.05[2]
DBMIB Pea ThylakoidsLow Light (45 µmol photons m⁻² s⁻¹)0.8[2]
Pea ThylakoidsHigh Light (720 µmol photons m⁻² s⁻¹)0.1[2]

Experimental Protocols

Validating the inhibition of cytochrome b6f activity is crucial for screening and characterizing potential inhibitors. Below are detailed methodologies for key experiments.

Purification of Cytochrome b6f Complex from Spinach

A highly active and pure cytochrome b6f complex is essential for in vitro inhibition assays.

Materials:

  • Fresh spinach leaves

  • Grinding buffer (50 mM Tricine-NaOH, pH 7.8, 0.4 M NaCl, 2 mM MgCl₂, 1 mM PMSF)

  • Wash buffer (50 mM Tricine-NaOH, pH 7.8, 50 mM NaCl, 2 mM MgCl₂)

  • Resuspension buffer (30 mM Tris-HCl, pH 7.8, 0.5% (w/v) sodium cholate, 20 mM octyl-β-D-glucopyranoside (OG))

  • Ammonium sulfate

  • Sucrose gradient solutions (0.1 to 1.0 M in 30 mM Tris-HCl, pH 7.8, 0.5% sodium cholate, 20 mM OG)

  • Dialysis buffer (20 mM Tricine-NaOH, pH 7.8, 0.2% (w/v) Triton X-100)

Procedure:

  • Homogenize spinach leaves in grinding buffer and filter through cheesecloth.

  • Centrifuge the filtrate to pellet thylakoid membranes.

  • Wash the pellet with wash buffer and resuspend in a small volume.

  • Solubilize the membranes by adding an equal volume of resuspension buffer and stirring for 1 hour at 4°C.

  • Centrifuge to remove unsolubilized material.

  • Perform ammonium sulfate precipitation on the supernatant (35-60% saturation).

  • Resuspend the pellet and load onto a sucrose density gradient.

  • Centrifuge the gradient and collect the green band corresponding to the cytochrome b6f complex.

  • Dialyze the collected fraction against dialysis buffer to remove detergent.

  • Determine the concentration of the purified complex spectrophotometrically.

In Vitro Cytochrome b6f Activity Assay and IC50 Determination

This spectrophotometric assay measures the plastoquinol-plastocyanin oxidoreductase activity of the purified cytochrome b6f complex.

Materials:

  • Purified cytochrome b6f complex

  • Decyl-plastoquinol (PQH₂) as the electron donor (can be substituted with duroquinol)

  • Plastocyanin (PC) as the electron acceptor

  • Potassium ferricyanide (to re-oxidize plastocyanin)

  • Assay buffer (e.g., 20 mM MOPS, pH 7.0, 50 mM NaCl, 10 mM KCl, 2 mM MgCl₂)

  • Inhibitor stock solutions (e.g., this compound in DMSO)

  • Spectrophotometer

Procedure:

  • Preparation of Decyl-plastoquinol (PQH₂): Reduce decyl-plastoquinone with sodium borohydride and purify.

  • Assay Mixture: In a cuvette, prepare the reaction mixture containing assay buffer, plastocyanin, and potassium ferricyanide.

  • Inhibitor Addition: Add varying concentrations of the inhibitor (e.g., this compound) or vehicle (DMSO) to different cuvettes.

  • Enzyme Addition: Add a known amount of the purified cytochrome b6f complex to the cuvette to initiate the reaction.

  • Substrate Addition: Start the reaction by adding decyl-plastoquinol.

  • Spectrophotometric Measurement: Monitor the reduction of plastocyanin by measuring the decrease in absorbance at 597 nm. Alternatively, the oxidation of cytochrome f within the complex can be monitored by the absorbance change at 554 nm.

  • Data Analysis:

    • Calculate the initial rate of reaction for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) illustrate key processes related to cytochrome b6f inhibition.

cluster_0 Photosynthetic Electron Transport Chain PSII Photosystem II PQ_pool Plastoquinone Pool PSII->PQ_pool e- Cytb6f Cytochrome b6f Complex PQ_pool->Cytb6f PQH2 PC Plastocyanin Cytb6f->PC e- ATP_synthase ATP Synthase Cytb6f->ATP_synthase H+ gradient PSI Photosystem I PC->PSI e- NADP_reductase NADP+ Reductase PSI->NADP_reductase e- NADPH NADPH NADP_reductase->NADPH ATP ATP ATP_synthase->ATP DNP_INT This compound DNP_INT->Cytb6f Binds to Qo site DBMIB DBMIB DBMIB->Cytb6f Binds to Qo site

Caption: Inhibition of the photosynthetic electron transport chain by this compound and DBMIB at the cytochrome b6f complex.

start Start: Prepare Reagents purify_cyt Purify Cytochrome b6f from Spinach start->purify_cyt prep_substrate Prepare Reduced Plastoquinol (PQH2) start->prep_substrate prep_inhibitors Prepare Serial Dilutions of Inhibitors start->prep_inhibitors setup_assay Set up Spectrophotometric Assay: Buffer, Plastocyanin, Ferricyanide purify_cyt->setup_assay prep_substrate->setup_assay prep_inhibitors->setup_assay add_inhibitor Add Inhibitor Dilutions to Assay Wells setup_assay->add_inhibitor add_enzyme Add Purified Cytochrome b6f add_inhibitor->add_enzyme start_reaction Initiate Reaction with PQH2 add_enzyme->start_reaction measure_abs Monitor Absorbance Change (e.g., at 597 nm) start_reaction->measure_abs calculate_rates Calculate Initial Reaction Rates measure_abs->calculate_rates plot_data Plot % Inhibition vs. log[Inhibitor] calculate_rates->plot_data determine_ic50 Determine IC50 from Dose-Response Curve plot_data->determine_ic50

References

A Comparative Guide to DNP-INT and DBMIB as Photosynthetic Electron Transport Chain Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely used inhibitors of the photosynthetic electron transport chain (PETC), 2,4-dinitrophenyl ether of 2-iodo-4-nitrothymol (DNP-INT) and 2,5-dibromo-3-methyl-6-isopropylbenzoquinone (DBMIB). Both compounds are instrumental in studying the function of the cytochrome b6f complex, a central component of the PETC. This document outlines their mechanisms of action, presents comparative experimental data, and provides detailed experimental protocols for their study.

Mechanism of Action

Both this compound and DBMIB function by inhibiting the oxidation of plastoquinol at the Qo site of the cytochrome b6f complex.[1][2] This inhibition blocks the transfer of electrons from plastoquinol to the Rieske iron-sulfur protein and cytochrome f, thereby interrupting the linear electron flow from Photosystem II (PSII) to Photosystem I (PSI).[1][3]

This compound is described as a competitive inhibitor that binds to the Qo site.[4] Its inhibitory activity has been shown to be enhanced by increased irradiance and the accumulation of protons in the thylakoid lumen, suggesting that its binding affinity is sensitive to the light-induced proton gradient.[2][4]

DBMIB , a quinone analog, also acts as a competitive inhibitor at the Qo site.[1][3] Interestingly, the inhibitory effect of DBMIB is restricted by the accumulation of protons in the thylakoid lumen at low light intensities.[2] Furthermore, DBMIB has been reported to have side effects, including quenching of chlorophyll excited states and acting as an electron acceptor for PSII, which can complicate the interpretation of experimental results.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of this compound and DBMIB on the photosynthetic electron transport rate (ETR) has been shown to be dependent on light conditions. The following table summarizes the half-maximal inhibitory concentrations (IC50) determined in isolated pea thylakoids.

InhibitorLight ConditionIrradiance (µmol photons m⁻² s⁻¹)IC50 (µM)[5]
This compound Low Light700.28 ± 0.02
High Light7200.08 ± 0.01
DBMIB Low Light700.20 ± 0.02
High Light7200.04 ± 0.01

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the photosynthetic electron transport chain and a general workflow for studying the effects of these inhibitors.

PETC_Inhibition cluster_PSII Photosystem II (PSII) cluster_PQ Plastoquinone Pool cluster_Cytb6f Cytochrome b6f Complex cluster_PSI Photosystem I (PSI) H2O 2H₂O PSII P680 H2O->PSII Light O2 O₂ + 4H⁺ Pheo Pheophytin PSII->Pheo QA Qₐ Pheo->QA QB Qₑ QA->QB PQ PQ QB->PQ PQH2 PQH₂ PQ->PQH2 + 2H⁺ + 2e⁻ Cytb6f Cyt b6f PQH2->Cytb6f Qo site Rieske Rieske FeS Cytb6f->Rieske Cytf Cyt f Rieske->Cytf PC Plastocyanin Cytf->PC PSI P700 PC->PSI Light Fd Ferredoxin PSI->Fd NADP NADP⁺ Fd->NADP FNR NADPH NADPH NADP->NADPH + H⁺ Inhibitor This compound or DBMIB Inhibitor->Cytb6f Inhibits Qo site

Caption: Inhibition of the Photosynthetic Electron Transport Chain.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Treatment Inhibitor Treatment cluster_Measurement Measurement of Photosynthetic Activity cluster_Analysis Data Analysis Thylakoids Isolate Thylakoids (e.g., from pea or spinach) Incubation Incubate with varying concentrations of This compound or DBMIB Thylakoids->Incubation O2_Evol Measure O₂ Evolution (Clark-type electrode or MIMS) Incubation->O2_Evol Chl_Fluor Measure Chlorophyll a Fluorescence (PAM) Incubation->Chl_Fluor P700 Measure P700 Redox State (Spectrophotometry) Incubation->P700 ETR_Calc Calculate Electron Transport Rate (ETR) O2_Evol->ETR_Calc Chl_Fluor->ETR_Calc P700->ETR_Calc IC50_Det Determine IC₅₀ values ETR_Calc->IC50_Det Comp Compare Inhibitory Effects IC50_Det->Comp

Caption: Experimental Workflow for Inhibitor Analysis.

Experimental Protocols

Isolation of Thylakoid Membranes

A common method for isolating thylakoid membranes from spinach or pea leaves involves the following steps:

  • Homogenize fresh leaves in a chilled grinding buffer (e.g., 330 mM sorbitol, 50 mM HEPES-KOH pH 7.6, 5 mM MgCl₂, 2 mM EDTA, and 0.1% BSA).

  • Filter the homogenate through several layers of cheesecloth to remove large debris.

  • Centrifuge the filtrate at a low speed (e.g., 200 x g) to pellet intact chloroplasts.

  • Resuspend the chloroplast pellet in a hypotonic buffer (e.g., 50 mM HEPES-KOH pH 7.6, 5 mM MgCl₂) to induce osmotic shock and rupture the chloroplast envelope, releasing the thylakoids.

  • Centrifuge at a higher speed (e.g., 4000 x g) to pellet the thylakoid membranes.

  • Wash the thylakoid pellet with the hypotonic buffer and resuspend in a suitable assay buffer.

  • Determine the chlorophyll concentration spectrophotometrically.

Measurement of Photosynthetic Electron Transport Rate (ETR)

a) Oxygen Evolution: The rate of oxygen evolution, indicative of water splitting at PSII, can be measured using a Clark-type oxygen electrode or a Membrane Inlet Mass Spectrometer (MIMS).

  • Prepare a reaction mixture containing the assay buffer, an artificial electron acceptor (e.g., methyl viologen or DCPIP), and the isolated thylakoids.

  • Place the reaction mixture in the temperature-controlled chamber of the oxygen electrode.

  • After a period of dark adaptation, illuminate the sample with a defined light intensity.

  • Record the rate of oxygen evolution.

  • To test the inhibitors, add varying concentrations of this compound or DBMIB to the reaction mixture and repeat the measurement. The ETR is calculated from the rate of oxygen evolution.

b) Chlorophyll a Fluorescence: Pulse Amplitude Modulated (PAM) fluorometry is a non-invasive technique to assess the efficiency of PSII and the overall electron transport.

  • Dark-adapt the thylakoid sample for at least 15-20 minutes.

  • Measure the minimum fluorescence (Fo) with a weak measuring beam.

  • Apply a saturating pulse of light to measure the maximum fluorescence (Fm). The maximum quantum yield of PSII is calculated as Fv/Fm = (Fm - Fo) / Fm.

  • Under continuous actinic light, measure the steady-state fluorescence (Fs) and the maximum fluorescence in the light-adapted state (Fm').

  • The effective quantum yield of PSII (Y(II)) is calculated as (Fm' - Fs) / Fm'. The ETR can be calculated as Y(II) x PAR x 0.5 x 0.84, where PAR is the photosynthetically active radiation.

  • Perform these measurements in the presence of different concentrations of this compound or DBMIB to determine their effect on ETR.

Measurement of P700 Redox State

The redox state of P700, the reaction center chlorophyll of PSI, can be monitored by measuring the absorbance changes at 820 nm.

  • Use a spectrophotometer equipped to measure absorbance changes in the near-infrared region (e.g., a Dual-PAM-100).

  • Illuminate the thylakoid sample with far-red light to preferentially oxidize P700.

  • Apply a saturating pulse of actinic light to reduce P700.

  • The extent and kinetics of P700 oxidation and reduction provide information about the electron flow to PSI.

  • The addition of this compound or DBMIB will block the re-reduction of P700+ by electrons from PSII, leading to an accumulation of oxidized P700 under illumination.

Conclusion

Both this compound and DBMIB are potent inhibitors of the cytochrome b6f complex, making them valuable tools for studying photosynthetic electron transport. However, their efficacy is influenced by environmental factors such as light intensity and proton gradient. This compound's inhibitory action is enhanced by light and proton accumulation, while DBMIB's is hindered by proton accumulation at low light. Furthermore, the known side effects of DBMIB necessitate careful consideration when interpreting experimental data. The choice between these inhibitors should be guided by the specific experimental conditions and research questions. This guide provides a foundation for researchers to make informed decisions and design robust experiments to investigate the intricacies of the photosynthetic electron transport chain.

References

A Comparative Guide to DNP-INT and Stigmatellin for Studying the Qo Site of the Cytochrome bc1 Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two potent inhibitors, 2,4-dinitrophenyl-2-iodo-4-nitrothymol (DNP-INT) and stigmatellin, used in the study of the quinol oxidation (Qo) site of the cytochrome bc1 complex (also known as complex III). The cytochrome bc1 complex is a crucial component of the electron transport chain in mitochondria and photosynthetic bacteria, making it a significant target for drug development and biochemical research.

Introduction to this compound and Stigmatellin

Both this compound and stigmatellin are widely used as specific inhibitors of the Qo site of the cytochrome bc1 complex. They interrupt the electron transfer process from ubiquinol to cytochrome c1, thereby inhibiting the overall function of the respiratory chain. While both molecules target the same site, their distinct chemical structures and binding modes offer different advantages for specific research applications.

Stigmatellin is a natural product isolated from the myxobacterium Stigmatella aurantiaca. It is a chromone derivative and a highly potent inhibitor of the Qo site.[1] Due to its high affinity and well-characterized binding, stigmatellin is often used as a reference inhibitor in studies of the cytochrome bc1 complex.

This compound is a synthetic inhibitor that also demonstrates high affinity for the Qo site. It is a potent inhibitor of the photosynthetic electron transport chain, specifically targeting the cytochrome b6f complex, which is functionally analogous to the mitochondrial cytochrome bc1 complex.[2]

Comparative Performance Data

Direct comparative studies of this compound and stigmatellin on the same species' cytochrome bc1 complex under identical experimental conditions are limited in the publicly available literature. However, data from separate studies on yeast and a homologous complex provide a strong indication of their high potency.

InhibitorTarget ComplexOrganismParameterValue (nM)Reference
Stigmatellin Cytochrome bc1Saccharomyces cerevisiae (Yeast)IC502.4[3]
This compound Cytochrome b6fPhotosynthetic organisms (e.g., plants)Kd1.4[2]

Note: The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The Kd (dissociation constant) is a measure of binding affinity, with a lower value indicating a stronger interaction. While the provided data is not a direct comparison, both inhibitors exhibit high potency in the low nanomolar range.

Mechanism of Action and Binding Site

Both this compound and stigmatellin are classified as Qo site inhibitors, meaning they bind to the ubiquinol oxidation site of the cytochrome bc1 complex.[4][5] This binding event physically blocks the natural substrate, ubiquinol, from accessing the active site, thereby halting the electron flow.

Stigmatellin Binding

The binding of stigmatellin to the Qo site is well-characterized through X-ray crystallography.[1] Crystal structures of the cytochrome bc1 complex with bound stigmatellin are available from various organisms, including bovine, avian, and yeast sources.[1]

Stigmatellin binds in the distal portion of the Qo site and forms critical hydrogen bonds with key residues. A crucial interaction occurs between the chromone headgroup of stigmatellin and a histidine residue of the Rieske iron-sulfur protein (ISP), a key subunit of the bc1 complex.[6] This interaction locks the ISP in a fixed position, preventing its movement which is essential for electron transfer.[7] This binding also significantly raises the midpoint potential of the ISP's [2Fe-2S] cluster.[6][7]

This compound Binding

Currently, there is no publicly available crystal structure of this compound bound to the Qo site of the cytochrome bc1 complex. Consequently, the precise molecular interactions are not as well-defined as those of stigmatellin. However, based on its inhibitory activity and competitive nature, it is understood to bind within the same Qo site pocket, sterically hindering ubiquinol binding.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize Qo site inhibitors like this compound and stigmatellin. Specific parameters may need to be optimized depending on the source of the cytochrome bc1 complex and laboratory conditions.

Ubiquinol-Cytochrome c Reductase Activity Assay for IC50 Determination

This spectrophotometric assay measures the rate of cytochrome c reduction, which is dependent on the activity of the cytochrome bc1 complex.

Principle: The cytochrome bc1 complex catalyzes the transfer of electrons from a ubiquinol analogue (e.g., decylubiquinol) to cytochrome c. The reduction of cytochrome c is monitored by the increase in absorbance at 550 nm.

Materials:

  • Purified cytochrome bc1 complex

  • Decylubiquinol (or other suitable ubiquinol analogue)

  • Cytochrome c (from horse heart)

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4, 1 mM EDTA)

  • Detergent (e.g., n-dodecyl-β-D-maltoside, DDM) to solubilize the complex and substrates

  • Inhibitor stock solutions (this compound or stigmatellin) in a suitable solvent (e.g., DMSO)

  • Spectrophotometer capable of kinetic measurements at 550 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing assay buffer, cytochrome c, and detergent.

  • Add a specific concentration of the inhibitor (from a serial dilution) or the solvent control (for 0% inhibition).

  • Initiate the reaction by adding the ubiquinol analogue.

  • Immediately monitor the increase in absorbance at 550 nm over time.

  • Calculate the initial rate of reaction (V) for each inhibitor concentration.

  • Plot the reaction rate (or percentage of inhibition) against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway: The Q-Cycle and Inhibition

The following diagram illustrates the Q-cycle, the mechanism of electron and proton transport through the cytochrome bc1 complex, and how Qo site inhibitors like this compound and stigmatellin disrupt this process.

Q_Cycle_Inhibition Qo_site Qo Site bL Heme bL Qo_site->bL e- FeS [2Fe-2S] Qo_site->FeS Qi_site Qi Site Q Ubiquinone (Q) Qi_site->Q Reduces bH Heme bH bL->bH bH->Qi_site c1 Heme c1 CytC_ox Cytochrome c (ox) c1->CytC_ox e- FeS->c1 e- QH2 Ubiquinol (QH2) QH2->Qo_site Binds CytC_red Cytochrome c (red) Inhibitor This compound or Stigmatellin Inhibitor->Qo_site Blocks

Caption: Inhibition of the Q-Cycle by Qo Site Inhibitors.

Experimental Workflow: IC50 Determination

This diagram outlines the typical workflow for determining the IC50 value of an inhibitor for the cytochrome bc1 complex.

IC50_Workflow prep_reagents Prepare Reagents (Enzyme, Substrates, Inhibitor) serial_dilution Perform Serial Dilution of Inhibitor prep_reagents->serial_dilution assay_setup Set up Assay Plate (Enzyme, Buffer, Inhibitor/Control) serial_dilution->assay_setup initiate_reaction Initiate Reaction (Add Substrate) assay_setup->initiate_reaction measure_activity Measure Enzyme Activity (Spectrophotometry) initiate_reaction->measure_activity data_analysis Data Analysis (Calculate Rates, Plot Curve) measure_activity->data_analysis determine_ic50 Determine IC50 Value data_analysis->determine_ic50

Caption: Workflow for IC50 Determination.

Conclusion

Both this compound and stigmatellin are highly effective tools for studying the Qo site of the cytochrome bc1 complex.

  • Stigmatellin is an excellent choice when a well-characterized inhibitor with a known binding mode is required. Its high affinity and the availability of co-crystal structures make it a valuable standard for comparative studies.

  • This compound offers comparable potency and serves as a valuable alternative. Further structural studies on its interaction with the cytochrome bc1 complex would be beneficial for a more detailed understanding of its binding mechanism.

The choice between these two inhibitors will depend on the specific experimental goals, the organism being studied, and the availability of reagents. Researchers should carefully consider the available data and the specific requirements of their study when selecting the most appropriate inhibitor.

References

A Comparative Analysis of DNP-INT and DNP Effects in Different Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The study of cellular bioenergetics in plants is crucial for understanding plant growth, development, and responses to environmental stress. Chemical tools that modulate key processes like photosynthesis and respiration are invaluable in this research. This guide provides a comparative analysis of two such compounds: 2,4-dinitrophenyl ether of 2-iodo-4-nitrothymol (DNP-INT), an inhibitor of photosynthetic electron transport, and 2,4-dinitrophenol (DNP), a classical uncoupler of mitochondrial respiration. Due to a scarcity of direct comparative studies across a wide range of plant species, this analysis compiles data from individual studies to offer a comprehensive overview for researchers.

This compound: An Inhibitor of the Cytochrome b₆f Complex

This compound is a widely used inhibitor that targets the cytochrome b₆f complex in the photosynthetic electron transport chain, effectively blocking the oxidation of plastoquinol.[1][2][3] This inhibition curtails the flow of electrons from Photosystem II (PSII) to Photosystem I (PSI), thereby impacting the generation of ATP and NADPH.

Comparative Effects on Photosynthetic Electron Transport

The inhibitory efficacy of this compound has been studied in several plant species, with notable comparative data available for pea (Pisum sativum) and Arabidopsis (Arabidopsis thaliana).[3][4] The half-maximal inhibitory concentration (IC₅₀) for the electron transport rate (ETR) varies between species and is influenced by experimental conditions such as light intensity.

Plant SpeciesExperimental SystemParameterIC₅₀ (µM)Light ConditionReference
Pea (Pisum sativum)Isolated ThylakoidsElectron Transport Rate (ETR)~1.5Low Light[2]
Pea (Pisum sativum)Isolated ThylakoidsElectron Transport Rate (ETR)~0.5High Light[2]
Arabidopsis (Arabidopsis thaliana)Isolated ThylakoidsElectron Transport Rate (ETR)Not specified-[4]
Spinach (Spinacia oleracea)Isolated ThylakoidsLHC II PhosphorylationInhibition observedNot specified[5]
Maize (Zea mays)hcf6 mutant (lacks cyt b₆f)LHC II PhosphorylationNo phosphorylationNot specified[5]

Note: The inhibitory activity of this compound is enhanced by increasing irradiance, which is attributed to an increased rate of electron transport.[3][4] Conversely, the accumulation of protons in the thylakoid lumen at low light intensity increases the inhibitory activity of this compound.[4]

Experimental Protocol: Measuring this compound Inhibition of Electron Transport Rate in Isolated Thylakoids

This protocol is a generalized procedure based on methodologies described for pea and Arabidopsis.[2][4]

1. Plant Material and Thylakoid Isolation:

  • Grow plants (e.g., pea, Arabidopsis) under controlled conditions (e.g., 12h light/12h dark photoperiod, 22°C).
  • Harvest leaves and homogenize in a cold isolation buffer (e.g., 400 mM sucrose, 50 mM HEPES-KOH pH 7.6, 10 mM NaCl, 2 mM MgCl₂).
  • Filter the homogenate through layers of cheesecloth and centrifuge to pellet the chloroplasts.
  • Lyse the chloroplasts in a hypotonic buffer (e.g., 50 mM HEPES-KOH pH 7.6, 10 mM NaCl, 5 mM MgCl₂) to release thylakoids.
  • Centrifuge to pellet the thylakoids and resuspend in a suitable assay buffer.

2. Measurement of Electron Transport Rate (ETR):

  • Use an oxygen electrode to measure light-dependent oxygen uptake in the presence of an artificial electron acceptor like methyl viologen (MV).

  • The reaction mixture should contain isolated thylakoids (e.g., 10-20 µg Chl mL⁻¹), assay buffer, and MV (e.g., 50 µM).

  • Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture.

  • Illuminate the sample with a defined light intensity (e.g., low light: 50 µmol photons m⁻² s⁻¹; high light: 500 µmol photons m⁻² s⁻¹).

  • Record the rate of oxygen consumption, which reflects the ETR.

  • Calculate the IC₅₀ value by plotting the ETR against the this compound concentration.

    G cluster_workflow Experimental Workflow: this compound Inhibition Assay cluster_reaction ETR Measurement Details Plant_Growth Plant Growth (e.g., Pea, Arabidopsis) Thylakoid_Isolation Thylakoid Isolation Plant_Growth->Thylakoid_Isolation ETR_Measurement ETR Measurement (Oxygen Electrode) Thylakoid_Isolation->ETR_Measurement Data_Analysis Data Analysis (IC50 Calculation) ETR_Measurement->Data_Analysis Thylakoids Isolated Thylakoids O2_Electrode Oxygen Electrode Thylakoids->O2_Electrode DNP_INT This compound (Varying Concentrations) DNP_INT->O2_Electrode MV Methyl Viologen (MV) MV->O2_Electrode Light Light Source Light->O2_Electrode

    Caption: Workflow for assessing this compound inhibition of ETR.

DNP: A Mitochondrial Uncoupler

2,4-dinitrophenol acts as a protonophore, dissipating the proton gradient across the inner mitochondrial membrane that is essential for ATP synthesis. This uncoupling of electron transport from oxidative phosphorylation leads to increased respiration and heat production.

Comparative Effects on Plant Physiology

The effects of DNP have been documented in various plant species, revealing a range of physiological responses.

Plant SpeciesEffectQuantitative DataReference
Soybean (Glycine max)Induces fast action potentials and decreases variation potential.Action potential propagation speed up to 2 m/s; duration ~20 ms.[6]
Barley (Hordeum vulgare)Increases membrane permeability to ions; alters membrane lipid composition (increases palmitic and oleic acids, decreases linoleic and linolenic acids).Effects observed with undissociated DNP; no change in ATP levels detected with 10 µM DNP over 20 hours.[7][8]
Arabidopsis (Arabidopsis thaliana)Downregulates TDP1β and upregulates TDP1α gene expression.-
DNP-Modulated Signaling

While much of the research on DNP-induced signaling pathways has been conducted in animal cells, the conserved nature of many signaling components suggests potential parallels in plants. In neurons, DNP activates pathways involving cyclic AMP (cAMP) and brain-derived neurotrophic factor (BDNF), and can modulate the mTOR and insulin signaling pathways.[9][10] In plants, DNP has been shown to influence auxin-induced ethylene production, hinting at its interaction with hormonal signaling pathways.

G cluster_dnp_action DNP Action on Mitochondria cluster_downstream Potential Downstream Effects in Plants DNP DNP Proton_Gradient Proton Gradient (Δp) DNP->Proton_Gradient dissipates IMM Inner Mitochondrial Membrane ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase drives Altered_Ion_Flux Altered Ion Flux Proton_Gradient->Altered_Ion_Flux ATP_Production ATP Production ATP_Synthase->ATP_Production Hormonal_Signaling Hormonal Signaling (e.g., Auxin/Ethylene) ATP_Production->Hormonal_Signaling affects Gene_Expression_Changes Gene Expression Changes ATP_Production->Gene_Expression_Changes affects Membrane_Potential_Changes Membrane Potential Changes Altered_Ion_Flux->Membrane_Potential_Changes

Caption: DNP's mechanism and potential downstream effects in plants.

Experimental Protocol: Measuring DNP Effects on Plant Membrane Potential

This generalized protocol is based on electrophysiological techniques used in plant studies.[6]

1. Plant Preparation:

  • Grow seedlings (e.g., soybean, Arabidopsis) in a suitable medium.
  • Carefully mount the seedling in a chamber that allows for stable recording and solution exchange.

2. Electrophysiological Recording:

  • Use glass microelectrodes filled with a conductive solution (e.g., 3 M KCl) to impale individual cells in the desired tissue (e.g., root, stem).
  • Connect the microelectrode to a high-impedance amplifier to measure the membrane potential.
  • Establish a stable baseline recording in a control solution.

3. DNP Application:

  • Perfuse the chamber with a solution containing the desired concentration of DNP.
  • Continuously record the membrane potential to observe any changes, such as depolarization or the generation of action potentials.

4. Data Analysis:

  • Analyze the recorded traces to quantify changes in the resting membrane potential, and the frequency, amplitude, and duration of any induced action potentials.

Conclusion

This compound and DNP are powerful tools for dissecting distinct aspects of plant bioenergetics. This compound serves as a specific inhibitor of the cytochrome b₆f complex, allowing for targeted studies of photosynthetic electron transport. Its efficacy can vary between species and is dependent on environmental factors like light intensity. DNP, as a mitochondrial uncoupler, offers a means to investigate the consequences of disrupting cellular energy balance, with wide-ranging effects on membrane properties, ion transport, and signaling pathways.

The data presented here, compiled from various studies, highlights the importance of species-specific and condition-dependent considerations when using these chemical probes. Further direct comparative studies across a broader range of plant species are needed to fully elucidate the nuances of their effects and to enhance their utility in both fundamental and applied plant science.

References

A Quantitative Showdown: DNP-INT and DBMIB Binding Affinity for the Cytochrome b6f Complex

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of photosynthetic research, the precise modulation of the electron transport chain is paramount for dissecting its complex mechanisms. Inhibitors of the cytochrome b6f (Cyt-b6f) complex, a central hub in this chain, are invaluable tools for scientists. This guide provides a quantitative comparison of the binding affinities of two widely used inhibitors, 2,4-dinitrophenyl ether of 2-iodo-4-nitrothymol (DNP-INT) and 2,5-dibromo-3-methyl-6-isopropyl-p-benzoquinone (DBMIB), to the Cyt-b6f complex. This analysis is supported by experimental data and detailed methodologies to assist researchers in selecting the appropriate inhibitor for their experimental needs.

At a Glance: Binding Affinity Comparison

The binding affinity of an inhibitor to its target is a critical parameter, often expressed as the dissociation constant (Kd), where a lower Kd value signifies a higher binding affinity. The following table summarizes the reported binding affinities of this compound and its common alternative, DBMIB, to the cytochrome b6f complex.

InhibitorTargetBinding SiteDissociation Constant (Kd)Reference
This compound Cytochrome b6f complexQo1.4 nM[1]
DBMIB Cytochrome b6f complexQo~6 nM (high-affinity site)[2][3]

Note: DBMIB exhibits a complex binding mechanism with both high- and low-affinity sites at the Qo pocket. The value presented here corresponds to the high-affinity binding site.

Unraveling the Interaction: Signaling Pathway and Experimental Workflow

The inhibitors this compound and DBMIB both target the Qo site of the cytochrome b6f complex, a critical juncture in the photosynthetic electron transport chain. Understanding this pathway is essential for interpreting the effects of these inhibitors.

Photosynthetic_Electron_Transport_Chain cluster_PSII Photosystem II (PSII) cluster_Cytb6f Cytochrome b6f Complex cluster_PSI Photosystem I (PSI) P680 P680 Pheo Pheophytin P680->Pheo QA QA Pheo->QA QB QB QA->QB PQ_pool Plastoquinone Pool (PQ) QB->PQ_pool PQH2 Qo_site Qo Site FeS Rieske Fe-S Qo_site->FeS e- Cyt_bL Cyt bL Qo_site->Cyt_bL e- Qi_site Qi Site Qi_site->PQ_pool PQ Cyt_f Cytochrome f FeS->Cyt_f e- PC Plastocyanin Cyt_f->PC e- Cyt_bH Cyt bH Cyt_bL->Cyt_bH e- Cyt_bH->Qi_site e- P700 P700 PC->P700 Fd Ferredoxin P700->Fd PQ_pool->Qo_site PQH2 Inhibitors This compound / DBMIB Inhibitors->Qo_site Inhibition cluster_PSII cluster_PSII cluster_Cytb6f cluster_Cytb6f cluster_PSI cluster_PSI

Caption: Inhibition of the Photosynthetic Electron Transport Chain by this compound and DBMIB.

The experimental determination of binding affinity for inhibitors of membrane-bound protein complexes like cytochrome b6f requires specialized techniques. A generalized workflow for such an assessment is outlined below.

Experimental_Workflow cluster_prep Sample Preparation cluster_binding_assay Binding Affinity Assay cluster_data Data Analysis isolate_thylakoids Isolate Thylakoid Membranes purify_cytb6f Purify Cytochrome b6f Complex (optional) isolate_thylakoids->purify_cytb6f assay_choice Select Assay Method (e.g., SPR, ITC, Inhibition Assay) purify_cytb6f->assay_choice prepare_inhibitors Prepare Inhibitor Stock Solutions prepare_inhibitors->assay_choice spr Surface Plasmon Resonance (SPR) assay_choice->spr itc Isothermal Titration Calorimetry (ITC) assay_choice->itc inhibition_assay Enzyme Inhibition Assay assay_choice->inhibition_assay data_acquisition Acquire Binding Data spr->data_acquisition itc->data_acquisition inhibition_assay->data_acquisition curve_fitting Fit Data to Binding Model data_acquisition->curve_fitting kd_determination Determine Kd Value curve_fitting->kd_determination

Caption: Generalized workflow for determining the binding affinity of inhibitors to the Cytochrome b6f complex.

In Detail: Experimental Methodologies

The determination of the binding affinity of small molecule inhibitors to membrane protein complexes such as cytochrome b6f can be achieved through various biophysical and biochemical techniques. Below are detailed protocols for commonly employed methods.

I. Spectroscopic Inhibition Assay

This method is frequently used to determine the inhibition constant (Ki), which is analogous to the dissociation constant (Kd) for competitive inhibitors. The assay measures the rate of an enzymatic reaction at various substrate and inhibitor concentrations.

1. Preparation of Thylakoid Membranes:

  • Isolate thylakoid membranes from fresh spinach or pea leaves according to established protocols.

  • Determine the chlorophyll concentration of the thylakoid suspension.

  • Resuspend the thylakoids in a suitable buffer (e.g., 50 mM Tricine-NaOH, pH 7.8, 100 mM sorbitol, 10 mM NaCl, 5 mM MgCl2).

2. Measurement of Electron Transport:

  • Monitor the reduction of a suitable electron acceptor, such as cytochrome c or 2,6-dichlorophenolindophenol (DCPIP), spectrophotometrically.

  • The reaction mixture should contain the thylakoid suspension, an electron donor for Photosystem I (e.g., duroquinol), and the electron acceptor.

  • Initiate the reaction by adding the electron donor and measure the change in absorbance at the appropriate wavelength over time.

3. Inhibition Assay:

  • Perform the electron transport assay in the presence of varying concentrations of this compound or DBMIB.

  • A range of inhibitor concentrations bracketing the expected Ki should be used.

  • Also, vary the concentration of the substrate (e.g., duroquinol) at each inhibitor concentration.

4. Data Analysis:

  • Determine the initial reaction rates for each condition.

  • Plot the data using a Dixon plot (1/velocity vs. inhibitor concentration) or a Lineweaver-Burk plot (1/velocity vs. 1/substrate concentration) to determine the type of inhibition and the Ki value.

II. Surface Plasmon Resonance (SPR)

SPR is a powerful label-free technique for measuring real-time biomolecular interactions.

1. Chip Preparation:

  • Use a sensor chip suitable for capturing lipid vesicles or membrane proteins (e.g., L1 or Pioneer chip).

  • Prepare small unilamellar vesicles (SUVs) containing a lipid composition that mimics the thylakoid membrane.

  • Immobilize the purified cytochrome b6f complex onto the chip surface, either by direct covalent coupling or by reconstituting it into the immobilized lipid vesicles.

2. Binding Measurement:

  • Prepare a series of dilutions of this compound or DBMIB in a suitable running buffer (e.g., HBS-P+ buffer).

  • Inject the inhibitor solutions over the sensor surface at a constant flow rate.

  • Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the binding of the inhibitor to the immobilized Cyt-b6f.

  • After each injection, regenerate the sensor surface to remove the bound inhibitor.

3. Data Analysis:

  • Generate sensorgrams (RU vs. time) for each inhibitor concentration.

  • Perform a steady-state affinity analysis by plotting the equilibrium response against the inhibitor concentration and fitting the data to a 1:1 binding model to determine the Kd.

  • Alternatively, perform a kinetic analysis by fitting the association and dissociation phases of the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, from which the Kd (kd/ka) can be calculated.

III. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

1. Sample Preparation:

  • Prepare a solution of purified cytochrome b6f complex in a suitable buffer. The protein should be extensively dialyzed against the final buffer to minimize buffer mismatch effects.

  • Prepare a stock solution of this compound or DBMIB in the same buffer.

2. ITC Experiment:

  • Load the purified Cyt-b6f solution into the sample cell of the calorimeter.

  • Load the inhibitor solution into the injection syringe.

  • Perform a series of small injections of the inhibitor into the sample cell while monitoring the heat released or absorbed.

  • A control experiment, injecting the inhibitor into the buffer alone, should be performed to determine the heat of dilution.

3. Data Analysis:

  • Integrate the heat-flow peaks for each injection and subtract the heat of dilution.

  • Plot the corrected heat changes against the molar ratio of inhibitor to protein.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site or two-sites model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Conclusion

The quantitative data presented in this guide reveals that this compound exhibits a higher binding affinity for the cytochrome b6f complex compared to the high-affinity site of DBMIB. The choice between these inhibitors will depend on the specific requirements of the experiment, including the desired potency and the potential for off-target effects. The detailed experimental protocols provided offer a framework for researchers to independently verify these findings and to quantitatively assess the binding of other potential inhibitors of the photosynthetic electron transport chain.

References

DNP-INT as a Tool for Validating New Photosynthetic Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2,4-Dinitrophenyl-2'-iodo-4'-nitrothymol (DNP-INT) with other common photosynthetic inhibitors. It includes supporting experimental data, detailed protocols for key validation assays, and visualizations to clarify complex pathways and workflows.

This compound is a widely utilized inhibitor in photosynthesis research, primarily targeting the cytochrome b6f complex, a crucial component of the photosynthetic electron transport chain (PETC). It functions as a competitive inhibitor at the quinol oxidation (Qo) site of the cytochrome b6f complex, effectively blocking the transfer of electrons from plastoquinol.[1][2] This action makes it a valuable tool for studying the roles of the plastoquinone pool and the cytochrome b6f complex in photosynthesis. However, recent studies have revealed nuances in its inhibitory activity, suggesting that under certain conditions, it may not completely block electron flow to photosystem I (PSI), potentially leading to experimental artifacts.[3][4] This guide will delve into the specifics of this compound's mechanism, compare its performance with alternative inhibitors, and provide the necessary experimental frameworks for its effective use.

Comparative Analysis of Photosynthetic Inhibitors

The efficacy of a photosynthetic inhibitor is paramount in ensuring the validity of experimental results. This compound is often compared with 2,5-dibromo-3-methyl-6-isopropyl-p-benzoquinone (DBMIB), another inhibitor of the cytochrome b6f complex, and 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU), which targets Photosystem II (PSII).

Quantitative Data Comparison

The following table summarizes the inhibitory characteristics of this compound, DBMIB, and DCMU based on published experimental data. It is important to note that the half-maximal inhibitory concentration (IC50) values can vary depending on experimental conditions such as light intensity and the specific organism or preparation used.

InhibitorTargetIC50 (Low Light)IC50 (High Light)Notes
This compound Cytochrome b6f (Qo site)~2.5 µM~0.5 µMInhibitory activity is enhanced by increased irradiance and proton accumulation in the thylakoid lumen.[1] May not completely block electron flow to PSI.[3][4]
DBMIB Cytochrome b6f (Qo site)~0.8 µM~0.2 µMInhibitory activity is enhanced by increased irradiance but restricted by proton accumulation in the thylakoid lumen.[1]
DCMU Photosystem II (QB site)~0.02 µM~0.02 µMActs as a potent and specific inhibitor of PSII, effectively blocking the entire linear electron flow.

Experimental Protocols

To aid researchers in the validation of new photosynthetic inhibitors using this compound as a reference, detailed protocols for key experiments are provided below.

Thylakoid Isolation from Spinach (Spinacia oleracea)

This protocol outlines the steps for isolating functional thylakoid membranes from fresh spinach leaves, a common starting material for in vitro photosynthesis assays.

Materials:

  • Fresh spinach leaves

  • Grinding buffer (P1): 50 mM HEPES-KOH (pH 7.5), 330 mM sorbitol, 5 mM MgCl2, 10 mM NaF, 0.1% BSA, 5 mM ascorbic acid (freshly added)

  • Wash buffer (P2): 50 mM HEPES-KOH (pH 7.5), 5 mM MgCl2, 10 mM NaF

  • Resuspension buffer (P3): 50 mM HEPES-KOH (pH 7.5), 100 mM sorbitol, 10 mM MgCl2, 10 mM NaF

  • Blender, cheesecloth, miracloth, centrifuge, and refrigerated tubes

  • Spectrophotometer and 80% acetone for chlorophyll determination

Procedure:

  • Homogenize fresh spinach leaves in ice-cold grinding buffer (P1) using a blender.

  • Filter the homogenate through several layers of cheesecloth and miracloth into a chilled beaker.

  • Centrifuge the filtrate at 7000 rpm for 5 minutes at 4°C.

  • Discard the supernatant and gently resuspend the pellet in wash buffer (P2).

  • Centrifuge again at 7000 rpm for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the thylakoid pellet in a minimal volume of resuspension buffer (P3).

  • Determine the chlorophyll concentration of the thylakoid suspension spectrophotometrically after extraction with 80% acetone.

  • Store the thylakoid suspension on ice in the dark and use for experiments on the same day.

Analysis of Photosynthetic Electron Transport using Dual-PAM Fluorometry

The Dual-PAM-100 is a powerful tool for simultaneously measuring the activity of both Photosystem II (chlorophyll fluorescence) and Photosystem I (P700 redox state). This protocol describes its use in assessing the effect of inhibitors.

Materials:

  • Isolated thylakoids (or intact leaves)

  • Dual-PAM-100 measuring system

  • Inhibitor stock solutions (this compound, DBMIB, DCMU) in a suitable solvent (e.g., ethanol or DMSO)

  • Assay buffer: 50 mM HEPES-KOH (pH 7.6), 330 mM Sorbitol, 5 mM MgCl2, 10 mM NaCl, 5 mM NH4Cl

  • Methyl viologen (MV) as an artificial electron acceptor for PSI

Procedure:

  • Dilute the thylakoid suspension to a chlorophyll concentration of 100 µg Chl/mL in the assay buffer. For intact leaves, infiltrate them with the inhibitor solutions.

  • Dark-adapt the samples for at least 10 minutes before measurement.

  • Add the desired concentration of the inhibitor to the thylakoid suspension or use the infiltrated leaves. Include a control sample with the solvent only.

  • Place the sample in the Dual-PAM cuvette.

  • Measure the initial fluorescence (Fo) and the maximal fluorescence (Fm) by applying a saturating pulse of light.

  • To assess the P700 redox state, apply far-red light to oxidize P700, followed by a saturating pulse to measure the maximum oxidizable P700 (Pm).

  • Apply actinic light to drive photosynthesis and record the changes in chlorophyll fluorescence and P700 absorbance.

  • Apply saturating pulses at regular intervals to determine the quantum yields of PSII and PSI.

  • Analyze the P700+ re-reduction kinetics after a light pulse to assess the rate of electron flow from the intersystem chain. A complete block by an inhibitor will prevent the re-reduction of P700+.[3][5]

Measurement of Oxygen Evolution and Consumption with Membrane Inlet Mass Spectrometry (MIMS)

MIMS allows for the simultaneous measurement of different gases dissolved in a liquid sample, making it ideal for disentangling oxygen evolution by PSII from oxygen consumption, for example, by the Mehler reaction at PSI.

Materials:

  • Isolated thylakoids

  • Membrane Inlet Mass Spectrometer (MIMS)

  • Inhibitor stock solutions

  • Assay buffer

  • Labeled isotopes such as 18O2 to distinguish between photosynthetic and respiratory processes.

Procedure:

  • Prepare thylakoid samples as described for the Dual-PAM experiment.

  • Calibrate the MIMS instrument for the gases of interest (e.g., O2, CO2).

  • Introduce the thylakoid suspension into the MIMS cuvette, which is equipped with a gas-permeable membrane.

  • Add the inhibitor to the sample and allow for incubation.

  • Illuminate the sample with a defined light intensity to initiate photosynthesis.

  • Monitor the changes in the concentrations of dissolved gases in real-time.

  • By using labeled isotopes, one can simultaneously measure gross O2 evolution and O2 uptake rates.

  • Compare the gas exchange rates in the presence and absence of inhibitors to determine their specific effects on different parts of the photosynthetic process.

Visualizing Pathways and Workflows

To facilitate a deeper understanding of the concepts discussed, the following diagrams have been generated using the DOT language.

Photosynthetic_Electron_Transport_Chain cluster_PSII Photosystem II cluster_Cytb6f Cytochrome b₆f cluster_PSI Photosystem I H2O 2 H₂O P680 P680 H2O->P680 Light O2 O₂ + 4 H⁺ Pheo Pheophytin P680->Pheo QA Qₐ Pheo->QA QB Qₑ QA->QB PQ_pool Plastoquinone Pool (PQH₂) QB->PQ_pool Cytb6f Cyt b₆f (Qo site) PQ_pool->Cytb6f PC Plastocyanin Cytb6f->PC P700 P700 PC->P700 Light A0 A₀ P700->A0 A1 A₁ A0->A1 FeS Fe-S Clusters A1->FeS Fd Ferredoxin FeS->Fd NADP_reductase FNR Fd->NADP_reductase NADPH NADPH NADP_reductase->NADPH DCMU DCMU DCMU->QB Inhibits DNP_INT_DBMIB This compound DBMIB DNP_INT_DBMIB->Cytb6f Inhibits Experimental_Workflow cluster_assays Functional Assays start Start: Fresh Plant Material (e.g., Spinach) thylakoid_isolation Thylakoid Isolation start->thylakoid_isolation characterization Chlorophyll Quantification thylakoid_isolation->characterization inhibition_assay Inhibitor Incubation (Control, this compound, DBMIB, etc.) characterization->inhibition_assay dual_pam Dual-PAM Fluorometry (PSII & PSI activity) inhibition_assay->dual_pam mims MIMS (O₂ evolution & uptake) inhibition_assay->mims data_analysis Data Analysis and Comparison dual_pam->data_analysis mims->data_analysis conclusion Conclusion on Inhibitor Efficacy data_analysis->conclusion

References

A Comparative Guide to the Electrochemical Effects of DNP-INT and Other Quinone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the electrochemical properties and cellular effects of 2,4-dinitrophenyl-2'-iodo-3'-methyl-4'-nitro-6'-isopropylphenyl ether (DNP-INT) and other relevant quinone analogs. The information presented is intended to support research and development efforts in fields where the manipulation of cellular redox states and associated signaling pathways is of interest.

Executive Summary

This compound, a derivative of the well-known uncoupling agent 2,4-dinitrophenol (DNP), is a potent inhibitor of photosynthetic electron transport. Its electrochemical properties, stemming from its quinone-like structure and nitro-aromatic moieties, position it as a molecule of interest for modulating cellular redox environments. This guide compares this compound with other quinone analogs, including ubiquinone, menadione, and duroquinone, focusing on their redox potentials, effects on mitochondrial function, and impact on key cellular signaling pathways. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key assays are provided. Visual diagrams of relevant signaling pathways and experimental workflows are included to facilitate understanding.

Electrochemical Properties: A Comparative Analysis

The electrochemical behavior of quinones is central to their biological activity. Their ability to accept and donate electrons, quantified by their redox potential, dictates their interactions with cellular components and their propensity to induce oxidative or reductive stress.

Redox Potentials

Table 1: Comparison of Standard Reduction Potentials of this compound and Selected Quinone Analogs

CompoundStructureOne-Electron Reduction Potential (E°' vs. SHE, aqueous)Two-Electron Reduction Potential (E°' vs. SHE, aqueous)
This compound Structure of this compound~ -0.4 to -0.6 V (estimated)Not available
Ubiquinone (Coenzyme Q10) Structure of Ubiquinone-0.163 V[1]+0.10 V
Plastoquinone Structure of Plastoquinone-0.154 V[1]+0.11 V
Menadione (Vitamin K3) Structure of Menadione-0.260 V[1]-0.2 V
Duroquinone Structure of Duroquinone-0.24 V-0.05 V
2,4-Dinitrophenol (DNP) Structure of 2,4-DinitrophenolNot directly comparable (not a quinone)Not applicable

Note: The redox potential of DNP is not directly comparable as it functions primarily as a protonophore rather than a redox-cycling quinone.

Redox Cycling

Quinones can undergo redox cycling, a process involving the single-electron reduction of the quinone to a semiquinone radical, which can then react with molecular oxygen to produce superoxide radicals and regenerate the parent quinone. This process can lead to the generation of reactive oxygen species (ROS) and induce oxidative stress. The propensity of a quinone to undergo redox cycling is influenced by its one-electron reduction potential and the stability of the resulting semiquinone radical. Menadione is a well-known example of a redox-cycling quinone that can lead to significant ROS production[2][3][4][5]. While this compound possesses the structural motifs for redox activity, its specific capacity for redox cycling and subsequent ROS generation requires further experimental characterization.

Effects on Mitochondrial Function

Mitochondria are central to cellular energy metabolism and are a primary target of many redox-active compounds.

Mitochondrial Uncoupling

2,4-Dinitrophenol (DNP), the parent compound of this compound, is a classic mitochondrial uncoupler. It acts as a protonophore, shuttling protons across the inner mitochondrial membrane and dissipating the proton motive force that drives ATP synthesis. This leads to an increase in oxygen consumption and heat production, but a decrease in ATP generation[6]. While this compound is primarily characterized as a photosynthetic electron transport inhibitor[7], its dinitrophenyl moiety suggests it may retain some mitochondrial uncoupling activity. The comparative uncoupling potential of this compound and other quinone analogs warrants direct experimental investigation.

Table 2: Comparative Effects on Mitochondrial Respiration

CompoundPrimary Mitochondrial EffectEffect on Oxygen Consumption Rate (OCR)Effect on ATP Production
This compound Potential for uncoupling (inferred)Likely increases (if uncoupling occurs)Likely decreases (if uncoupling occurs)
2,4-Dinitrophenol (DNP) UncouplingIncreasesDecreases[6]
Ubiquinone Electron carrier in ETCEssential for basal OCREssential for ATP synthesis
Menadione Redox cycling, ROS productionCan increase due to uncoupling or decrease due to toxicityCan decrease due to oxidative stress
Duroquinone Can act as an artificial electron acceptor/donorVariableVariable

Modulation of Cellular Signaling Pathways

The redox state of the cell is intricately linked to various signaling pathways that regulate cell growth, proliferation, and stress responses. Both DNP and quinone analogs have been shown to modulate these pathways.

mTOR and Insulin/PI3K/MAPK Signaling

DNP treatment has been demonstrated to suppress the mammalian target of rapamycin (mTOR) and the insulin-PI3K-MAPK signaling pathways[1][4][8][9]. This is significant as these pathways are central regulators of cell growth and metabolism. The effect of this compound on these pathways has not been directly reported, but it is plausible that it may exert similar inhibitory effects. Some quinone analogs have also been investigated as mTOR inhibitors[5][10][11][12][13][14].

Keap1/Nrf2 Pathway

The Keap1/Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Electrophilic quinones can react with cysteine residues on Keap1, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the expression of a battery of antioxidant and detoxification genes. The potential of this compound to activate the Nrf2 pathway has not been elucidated but represents an important area for future investigation.

NF-κB Signaling

The NF-κB signaling pathway plays a key role in inflammation and cell survival. The activity of NF-κB is redox-sensitive, and both pro-oxidant and antioxidant compounds can modulate its activation. Certain quinone analogs have been shown to inhibit the NF-κB pathway[3][15]. The specific impact of this compound on NF-κB signaling remains to be determined.

Experimental Protocols

Measurement of Oxygen Consumption Rate (OCR) in Isolated Mitochondria

This protocol describes the use of a Clark-type oxygen electrode to measure the effect of test compounds on mitochondrial respiration.

Materials:

  • Isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4)

  • Respiration buffer (e.g., 125 mM KCl, 10 mM Tris-HCl, 2 mM K2HPO4, 1 mM MgCl2, 0.1 mM EGTA, pH 7.2)

  • Substrates (e.g., glutamate/malate, succinate)

  • ADP

  • Test compounds (this compound, quinone analogs) dissolved in a suitable solvent (e.g., DMSO)

  • Clark-type oxygen electrode system

Procedure:

  • Isolate mitochondria from fresh tissue using standard differential centrifugation methods.

  • Determine the protein concentration of the mitochondrial suspension.

  • Calibrate the oxygen electrode according to the manufacturer's instructions.

  • Add respiration buffer to the electrode chamber and allow it to equilibrate to the desired temperature (e.g., 30°C).

  • Add substrates to the chamber to initiate basal respiration (State 2).

  • Add a known amount of mitochondria (e.g., 0.5 mg/mL) to the chamber and record the rate of oxygen consumption.

  • Add a known amount of ADP to stimulate ATP synthesis-coupled respiration (State 3).

  • Once the ADP is consumed, the respiration rate will return to a slower rate (State 4).

  • Add the test compound at the desired concentration and monitor the change in the State 4 respiration rate. An increase in the State 4 rate is indicative of uncoupling.

  • As a positive control for uncoupling, add a known uncoupler such as FCCP or DNP.

Cyclic Voltammetry of Quinone Analogs

This protocol outlines the general procedure for determining the redox potentials of quinone analogs using cyclic voltammetry.

Materials:

  • Working electrode (e.g., glassy carbon electrode)

  • Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

  • Counter electrode (e.g., platinum wire)

  • Potentiostat

  • Electrolyte solution (e.g., aqueous buffer or aprotic organic solvent with a supporting electrolyte like tetrabutylammonium perchlorate)

  • Test compounds (this compound, quinone analogs)

Procedure:

  • Polish the working electrode to a mirror finish and clean it thoroughly.

  • Prepare a solution of the test compound in the chosen electrolyte solution at a known concentration (e.g., 1 mM).

  • Assemble the three-electrode cell with the prepared solution, ensuring the reference electrode is properly positioned.

  • De-aerate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes.

  • Using the potentiostat, apply a potential waveform to the working electrode, sweeping from an initial potential to a final potential and back.

  • Record the resulting current as a function of the applied potential to obtain the cyclic voltammogram.

  • From the voltammogram, determine the peak potentials for the reduction and oxidation processes. The midpoint potential (E1/2), calculated as the average of the anodic and cathodic peak potentials, provides an approximation of the standard redox potential.

  • Perform measurements at various scan rates to assess the reversibility of the redox process.

Visualizations

Signaling Pathway Diagrams

G cluster_mTOR DNP and Quinone Analogs on mTOR Pathway DNP DNP Insulin/PI3K/MAPK Insulin/PI3K/MAPK DNP->Insulin/PI3K/MAPK inhibition Quinone Analogs Quinone Analogs mTORC1 mTORC1 Quinone Analogs->mTORC1 inhibition Insulin/PI3K/MAPK->mTORC1 activation Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation promotion

Caption: DNP and some quinone analogs inhibit the mTOR signaling pathway.

G cluster_Nrf2 Quinone Analogs and the Keap1/Nrf2 Pathway Electrophilic Quinones Electrophilic Quinones Keap1 Keap1 Electrophilic Quinones->Keap1 inactivation Nrf2 Nrf2 Keap1->Nrf2 degradation ARE Antioxidant Response Element Nrf2->ARE binding & activation Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes transcription

Caption: Electrophilic quinones can activate the Nrf2 antioxidant response.

G cluster_NFkB Quinone Analogs and NF-κB Signaling Quinone Analogs Quinone Analogs IKK IKK Quinone Analogs->IKK inhibition IκBα IκBα IKK->IκBα phosphorylation NF-κB NF-κB IκBα->NF-κB inhibition Inflammatory Genes Inflammatory Genes NF-κB->Inflammatory Genes transcription

Caption: Certain quinone analogs can inhibit the NF-κB inflammatory pathway.

Experimental Workflow Diagram

G cluster_workflow Comparative Electrochemical Analysis Workflow Compound Synthesis\n& Characterization Compound Synthesis & Characterization Cyclic Voltammetry Cyclic Voltammetry Compound Synthesis\n& Characterization->Cyclic Voltammetry Mitochondrial\nRespiration Assay Mitochondrial Respiration Assay Compound Synthesis\n& Characterization->Mitochondrial\nRespiration Assay Cellular Signaling\nAssays Cellular Signaling Assays Compound Synthesis\n& Characterization->Cellular Signaling\nAssays Data Analysis\n& Comparison Data Analysis & Comparison Cyclic Voltammetry->Data Analysis\n& Comparison Mitochondrial\nRespiration Assay->Data Analysis\n& Comparison Cellular Signaling\nAssays->Data Analysis\n& Comparison

Caption: Workflow for comparing electrochemical and biological effects.

References

Comparative Guide to Validating the Impact of DNP-INT on Proton Motive Force

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricacies of photosynthetic electron transport, understanding the impact of specific inhibitors on the proton motive force (PMF) is crucial. This guide provides a comprehensive comparison of 2,4-dinitrophenylether of 2-iodo-4-nitrothymol (DNP-INT) and its common alternative, 2,5-dibromo-3-methyl-6-isopropyl-p-benzoquinone (DBMIB). Both compounds are utilized to probe the function of the cytochrome b6f complex, a key player in generating the proton gradient that drives ATP synthesis.

Mechanism of Action: Indirect Impact on Proton Motive Force

Contrary to the direct proton-shuttling action of the well-known uncoupler 2,4-dinitrophenol (DNP), this compound's effect on the proton motive force is indirect. This compound functions as a potent inhibitor of the cytochrome b6f complex in the photosynthetic electron transport chain.[1][2] By binding to the Qo site of this complex, it blocks the oxidation of plastoquinol, thereby impeding the flow of electrons to photosystem I.[1][2] This inhibition of electron transport directly curtails the translocation of protons from the stroma to the thylakoid lumen, leading to a reduction in the transmembrane proton gradient (ΔpH), which is the primary component of the proton motive force in chloroplasts.

DBMIB acts through a similar mechanism, also blocking the plastoquinol-oxidizing site of the cytochrome b6f complex.[1][3] However, there is ongoing discussion in the scientific community regarding the absolute efficacy of this compound, with some studies suggesting it may only slow down rather than completely halt electron flow under certain conditions.[2] DBMIB, while a potent inhibitor, has been noted to have potential side effects, including quenching of chlorophyll fluorescence and acting as a photosystem II electron acceptor at certain concentrations.[3]

Quantitative Comparison of Inhibitor Performance

The following table summarizes the quantitative effects of this compound and DBMIB on photosynthetic electron transport, which serves as a direct indicator of their impact on proton pumping. A lower IC50 value indicates a higher potency of inhibition.

ParameterThis compoundDBMIBExperimental ConditionsSource
IC50 for Electron Transport Rate (Low Light) 0.04 µM0.12 µMIsolated pea thylakoids, low light intensity[4]
IC50 for Electron Transport Rate (High Light) 0.10 µM0.08 µMIsolated pea thylakoids, high light intensity[4]
Effect on CO2 Fixation ~30% reductionSeverely impairedInfiltrated leaf discs[2]

Visualizing the Mechanism and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway and a typical experimental workflow.

cluster_PETC Photosynthetic Electron Transport Chain (Thylakoid Membrane) cluster_inhibitors Inhibitors cluster_PMF Proton Motive Force PSII Photosystem II PQ_pool Plastoquinone Pool PSII->PQ_pool e⁻ O2 O₂ + 4H⁺ (stroma) PSII->O2 Cytb6f Cytochrome b6f Complex PQ_pool->Cytb6f PQH₂ PC Plastocyanin Cytb6f->PC e⁻ Protons_out 8H⁺ (lumen) Cytb6f->Protons_out PSI Photosystem I PC->PSI e⁻ Fd Ferredoxin PSI->Fd Light NADP_reductase FNR Fd->NADP_reductase e⁻ NADPH NADPH NADP_reductase->NADPH NADP⁺ + H⁺ H2O 2H₂O H2O->PSII Light Protons_in 4H⁺ (stroma) Protons_in->Cytb6f PMF ΔpH DNP_INT This compound DNP_INT->Cytb6f Inhibits Qo site DBMIB DBMIB DBMIB->Cytb6f Inhibits Qo site ATP_Synthase ATP Synthase PMF->ATP_Synthase ATP ATP ATP_Synthase->ATP ADP + Pi

Caption: Mechanism of this compound and DBMIB action on the photosynthetic electron transport chain and proton motive force.

cluster_workflow Experimental Workflow A Isolate Thylakoids B Prepare Reaction Mixture (Buffer, Thylakoids, 9-aminoacridine) A->B C Incubate with Inhibitor (this compound or DBMIB) or Control B->C D Measure Baseline Fluorescence (Dark) C->D H Measure P700 Redox Kinetics (using Dual-PAM fluorometer) C->H E Illuminate Sample (Actinic Light) D->E F Measure Fluorescence Quenching E->F G Calculate ΔpH F->G I Analyze Electron Transport Rate H->I

Caption: Experimental workflow for assessing the impact of inhibitors on the thylakoid proton motive force.

Experimental Protocols

Measurement of Thylakoid Proton Gradient (ΔpH) via 9-Aminoacridine Fluorescence Quenching

This method is based on the principle that the fluorescence of 9-aminoacridine (9-AA) is quenched when it accumulates in the acidic lumen of the thylakoids in response to a light-induced proton gradient.

Materials:

  • Isolated thylakoids

  • Reaction buffer (e.g., 50 mM Tricine-NaOH pH 8.0, 50 mM NaCl, 5 mM MgCl₂)

  • 9-aminoacridine (9-AA) stock solution (e.g., 1 mM in ethanol)

  • This compound and DBMIB stock solutions (in a suitable solvent like DMSO or ethanol)

  • Spectrofluorometer

Protocol:

  • Prepare a reaction mixture in a fluorometer cuvette containing the reaction buffer, thylakoids (to a final chlorophyll concentration of 10-20 µg/mL), and 9-AA (e.g., 5 µM).

  • Add the desired concentration of this compound, DBMIB, or the solvent control to the respective cuvettes and incubate in the dark for a few minutes.

  • Measure the initial fluorescence of 9-AA in the dark (F_dark).

  • Illuminate the sample with actinic light (light that drives photosynthesis) and record the fluorescence until a steady-state level of quenching is reached (F_light).

  • The extent of fluorescence quenching (Q) is calculated as Q = (F_dark - F_light) / F_dark.

  • The magnitude of the proton gradient (ΔpH) can be estimated from the quenching using the following equation: ΔpH = log[Q / (1 - Q)] + log(1 / V), where V is the internal volume of the thylakoids.

  • By comparing the ΔpH in the presence and absence of the inhibitors, their impact on the proton motive force can be quantified.

Assessment of Electron Transport Rate via P700 Redox Kinetics

This protocol utilizes a Dual-PAM (Pulse-Amplitude-Modulation) fluorometer to measure the redox state of P700, the reaction center chlorophyll of photosystem I. The rate of P700+ re-reduction after a saturating light pulse is indicative of the rate of electron flow from the cytochrome b6f complex.

Materials:

  • Isolated thylakoids or intact leaves

  • Dual-PAM fluorometer

  • This compound and DBMIB stock solutions

Protocol:

  • Dark-adapt the sample (thylakoids or leaf) for at least 20 minutes.

  • If using isolated thylakoids, prepare a suspension in a suitable buffer. If using a leaf, place it in the leaf holder of the fluorometer.

  • Apply the inhibitor (this compound or DBMIB) to the sample. For leaves, this can be done by vacuum infiltration.

  • Measure the maximal P700 signal (Pm) by applying a saturating pulse of light after far-red illumination to fully oxidize P700.

  • Apply actinic light to induce steady-state electron transport.

  • Apply a saturating pulse to transiently reduce all electron acceptors, and then monitor the re-oxidation kinetics of P700 in the subsequent dark period.

  • Alternatively, after oxidizing P700 with far-red light, a short, saturating light pulse can be given to reduce P700, and the subsequent re-reduction kinetics in the dark are monitored. The half-time of this re-reduction (t1/2) is a measure of the electron transport rate from the cytochrome b6f complex.

  • A slower re-reduction rate in the presence of this compound or DBMIB indicates inhibition of the electron transport chain and, consequently, a reduced rate of proton pumping.

By employing these methodologies, researchers can effectively validate and compare the impact of this compound and its alternatives on the proton motive force, contributing to a deeper understanding of photosynthetic bioenergetics.

References

Safety Operating Guide

Navigating the Safe Disposal of DNP-INT: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of DNP-INT (2-(2,4-dinitrophenoxy)-3-iodo-4-methyl-1-(1-methylethyl)-5-nitro-benzene), a potent inhibitor of photosynthetic electron transport.[1][2] Due to the presence of the dinitrophenyl (DNP) group, this compound should be treated as a hazardous substance, requiring meticulous disposal protocols to mitigate potential risks.[3][4][5]

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should occur within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[5]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Double-gloving with nitrile gloves is required. Gloves should be changed immediately upon any contact with the compound.[3]

  • Body Protection: A lab coat, long pants, and closed-toed shoes must be worn.[3]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, which is crucial for its safe handling and management.

ParameterValue
CAS Number 69311-70-2
Molecular Formula C₁₆H₁₄IN₃O₇[6]
Molecular Weight 487.2 g/mol [7]
Solubility DMF: 10 mg/ml, DMSO: 5 mg/ml, DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml[6]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through designated hazardous waste streams, in accordance with institutional and local regulations.

1. Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with this compound, including unused product, contaminated gloves, weigh boats, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.[3] The container should have a liner and a secure lid.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container designated for flammable and toxic liquid waste. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

2. Waste Container Labeling:

  • All waste containers must be accurately labeled with the full chemical name: "this compound (2-(2,4-dinitrophenoxy)-3-iodo-4-methyl-1-(1-methylethyl)-5-nitro-benzene)".

  • Include the appropriate hazard pictograms for toxic, flammable, and environmentally hazardous substances.[3]

  • Indicate the approximate amount of waste in the container.

3. Temporary Storage of Waste:

  • Store waste containers in a cool, dry, and well-ventilated area designated for hazardous waste.[5]

  • Segregate this compound waste from incompatible materials, especially strong oxidizing agents.[5]

  • The storage area should be away from sources of heat, sparks, or open flames.[5]

4. Spill and Emergency Procedures:

  • In the event of a spill, immediately evacuate the area and alert your laboratory supervisor and EHS department.

  • For small spills, if you are trained and have the appropriate spill kit, you may clean it up following your institution's specific procedures.

  • For large spills, do not attempt to clean it up yourself. Await the arrival of trained emergency personnel.

5. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound down the drain or in the regular trash.

Experimental Protocols Referenced for Safe Handling

While specific experimental protocols for this compound disposal are not widely published, the procedures outlined above are based on established safety protocols for handling and disposing of compounds containing the hazardous dinitrophenyl (DNP) moiety.[3][5] The principles of hazardous waste management, including segregation, proper labeling, and disposal through certified channels, are universally applicable.[8]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DNP_INT_Disposal_Workflow This compound Disposal Workflow A Start: this compound Waste Generation B Wear Full PPE (Goggles, Double Gloves, Lab Coat) A->B C Is the waste solid or liquid? B->C D Collect in Lined, Labeled Solid Hazardous Waste Container C->D Solid E Collect in Sealed, Labeled Liquid Hazardous Waste Container C->E Liquid F Store in Designated Cool, Dry, Ventilated Hazardous Waste Area D->F E->F G Arrange for Pickup by EHS/Licensed Contractor F->G H End: Proper Disposal G->H

Caption: A flowchart outlining the procedural steps for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and minimizing environmental impact.

References

Safeguarding Your Research: A Comprehensive Guide to Handling DNP-INT

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and cellular studies, the safe handling of potent chemical compounds is paramount. This guide provides essential safety and logistical information for managing DNP-INT (2-(2,4-dinitrophenoxy)-3-iodo-4-methyl-1-(1-methylethyl)-5-nitro-benzene), a notable inhibitor of photosynthetic electron transport. Adherence to these protocols is critical for ensuring a safe laboratory environment and the integrity of your research.

Immediate Safety and Personal Protective Equipment (PPE)

When working with this compound and related dinitrophenyl compounds, a comprehensive approach to personal protection is non-negotiable. The acute toxicity of dinitrophenols, which can uncouple oxidative phosphorylation, necessitates stringent safety measures to prevent exposure through inhalation, skin contact, or ingestion.[1][2]

Required Personal Protective Equipment:

  • Eye Protection: Chemical splash goggles are mandatory to protect against accidental splashes.[1][3] For tasks with a high potential for splashing, a face shield worn over goggles is recommended.[3][4]

  • Hand Protection: Double-gloving with chemical-resistant nitrile gloves is required.[1] It is crucial to change gloves immediately upon any sign of contamination.[1]

  • Body Protection: A lab coat, long pants, and closed-toe shoes are essential to prevent skin contact.[1]

  • Respiratory Protection: All handling of solid this compound and preparation of its solutions must be conducted within a certified chemical fume hood to prevent the inhalation of dust particles or vapors.[1][5]

Safety and Handling Data for Dinitrophenyl Compounds

The following table summarizes key safety information for dinitrophenyl compounds, providing a quick reference for safe handling practices.

ParameterInformationSource(s)
Compound Class Dinitrophenyl derivatives[1]
Primary Hazards Acutely toxic, potentially flammable/explosive when dry, organ toxicity.[1][5]
Routes of Exposure Inhalation, skin/eye contact, ingestion.[1]
Recommended PPE Chemical splash goggles, double nitrile gloves, lab coat, long pants, closed-toe shoes.[1]
Engineering Controls Always handle within a certified chemical fume hood.[1][5]
First Aid: Eye Contact Immediately flush eyes with water for at least 15 minutes using an eyewash station.[1]
First Aid: Skin Contact Wash the affected area with plenty of water for 15 minutes; use a safety shower if necessary.[1]

Operational Plan for Handling this compound

A systematic approach to handling this compound, from receipt to disposal, is crucial for laboratory safety.

1. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep containers tightly closed to prevent the sublimation of the compound.[1]

  • Segregate from incompatible materials, such as oxidizing agents.[5]

2. Preparation of Solutions:

  • Always conduct the weighing of solid this compound and the preparation of solutions inside a chemical fume hood.[1]

  • Use appropriate solvents as indicated by the supplier (e.g., DMF, DMSO).[6]

3. Experimental Use:

  • Clearly label all solutions containing this compound.

  • Avoid leaving reactions unattended.

  • Thoroughly wash hands with soap and water after handling and before leaving the laboratory.[1]

  • Do not handle personal items, such as cell phones, while working with this compound.[1]

4. Spill Management:

  • Do not attempt to clean up a spill of this compound, regardless of the amount.[1]

  • Alert all personnel in the immediate area and evacuate the room.[1]

  • Contact your institution's Environmental Health & Safety (EHS) office for assistance with the cleanup.[1]

Disposal Plan for this compound Waste

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Contaminated Consumables: All disposable materials that come into contact with this compound, such as gloves, pipette tips, and wipes, must be disposed of as hazardous waste.[1] This waste should be collected in a dedicated, clearly labeled, and lined container.[1]

  • Unused this compound: Unused or expired this compound should be disposed of as hazardous chemical waste through your institution's EHS program. Do not attempt to dispose of it down the drain.[7]

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

Visual Workflow for Safe Handling of this compound

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DNP-INT
Reactant of Route 2
Reactant of Route 2
DNP-INT

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.